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7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine Documentation Hub

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  • Product: 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine
  • CAS: 193414-60-7

Core Science & Biosynthesis

Foundational

7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine CAS 193414-60-7

An In-depth Technical Guide: 7-bromo-3,4-dihydro-2H-benzo[b][1][2]thiazine (CAS 193414-60-7): A Versatile Scaffold for Drug Discovery Executive Summary This guide provides a comprehensive technical overview of 7-bromo-3,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: 7-bromo-3,4-dihydro-2H-benzo[b][1][2]thiazine (CAS 193414-60-7): A Versatile Scaffold for Drug Discovery

Executive Summary

This guide provides a comprehensive technical overview of 7-bromo-3,4-dihydro-2H-benzo[b][1][2]thiazine, a heterocyclic building block of significant interest to medicinal chemists and drug development professionals. The benzo[b][1][2]thiazine core is a privileged structure, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][3][4][5] This document details the compound's physicochemical properties, provides a robust, step-by-step synthetic protocol, outlines expected analytical characterization data, and explores its strategic application in the synthesis of diverse compound libraries. The presence of both a reactive secondary amine and an aryl bromide "handle" for cross-coupling reactions makes this molecule a particularly valuable starting point for generating novel chemical entities.

The Benzo[b][1][2]thiazine Scaffold: A Foundation of Medicinal Chemistry

Heterocyclic compounds form the backbone of modern pharmaceuticals.[4][6] Among these, structures containing both nitrogen and sulfur, such as the benzothiazines, are of paramount importance.[5] The 1,4-benzothiazine nucleus, which consists of a benzene ring fused to a thiazine ring, is a structural motif found in molecules with a broad spectrum of biological activities.[1][7] The non-planar, folded geometry of the dihydro-1,4-benzothiazine ring system allows its substituents to explore three-dimensional space, a crucial feature for effective interaction with biological targets.[4]

The subject of this guide, 7-bromo-3,4-dihydro-2H-benzo[b][1][2]thiazine, is a strategically functionalized derivative designed for synthetic elaboration. The bromine atom at the 7-position serves as a versatile anchor for introducing molecular complexity via modern cross-coupling methodologies, while the secondary amine within the thiazine ring provides a site for N-alkylation or N-acylation, enabling fine-tuning of physicochemical properties and target engagement.

Caption: Structure of 7-bromo-3,4-dihydro-2H-benzo[b][1][2]thiazine.

Physicochemical and Safety Data

Accurate knowledge of a compound's properties and handling requirements is fundamental to its effective use in a research setting. The key data for 7-bromo-3,4-dihydro-2H-benzo[b][1][2]thiazine are summarized below.

PropertyValueSource
CAS Number 193414-60-7[2][8][9]
Molecular Formula C₈H₈BrNS[2]
Molecular Weight 230.13 g/mol [2][8]
Appearance Yellow to Brown Solid[9]
Purity ≥97% (Typical)[2][8]
Storage Conditions Room temperature, sealed in dry, keep in dark place[2][9]
InChI Key QWWYGAWGUCQKDL-UHFFFAOYSA-N[2][9]
GHS Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][8][9]
Precautionary Codes P261, P280, P302+P352, P305+P351+P338[2]

Synthesis and Purification

The synthesis of the title compound is logically approached through the cyclization of a key intermediate, 2-amino-5-bromobenzenethiol, with a suitable two-carbon electrophile. This strategy is a well-established and reliable method for constructing the dihydrobenzothiazine ring system.[4][7][10]

Retrosynthetic Analysis

The retrosynthetic analysis reveals a straightforward disconnection across the C2-S and C9-N bonds, identifying 2-amino-5-bromobenzenethiol and a 1,2-dihaloethane as the primary starting materials. The precursor thiol itself can be accessed from commercially available materials.

retrosynthesis target 7-bromo-3,4-dihydro-2H- benzo[b][1,4]thiazine precursors 2-amino-5-bromobenzenethiol + 1,2-dibromoethane target->precursors C-S / C-N Disconnection

Caption: Retrosynthetic approach for the target molecule.

Protocol: Synthesis of 7-bromo-3,4-dihydro-2H-benzo[b][1][2]thiazine

This protocol details the cyclization reaction. The choice of a polar aprotic solvent like DMF facilitates the S_N2 reactions, while a mild inorganic base like potassium carbonate is sufficient to deprotonate the thiol and the aniline nitrogen at elevated temperatures without causing unwanted side reactions.

Materials:

  • 2-Amino-5-bromobenzenethiol (CAS 23451-95-8)[11][12]

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromobenzenethiol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF (approx. 0.1 M concentration relative to the thiol).

  • Reagent Addition: Stir the resulting suspension at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). Add 1,2-dibromoethane (1.1 eq) dropwise via syringe.

  • Cyclization: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic extracts sequentially with water (2x) and brine (1x) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to afford the pure 7-bromo-3,4-dihydro-2H-benzo[b][1][2]thiazine as a solid.

workflow cluster_workflow Synthetic Workflow A 1. Combine Reactants (Thiol, K2CO3, DMF) B 2. Add 1,2-Dibromoethane A->B C 3. Heat to 80-90°C (TLC Monitoring) B->C D 4. Aqueous Workup (EtOAc Extraction) C->D E 5. Wash & Dry D->E F 6. Concentrate E->F G 7. Purify (Column Chromatography) F->G H Pure Product G->H

Caption: Step-by-step synthetic and purification workflow.

Spectroscopic and Analytical Characterization

Structural verification is paramount. While specific vendor data may vary, the following analytical signatures are expected for confirming the identity and purity of the title compound.

TechniqueExpected Observations
¹H NMR Aromatic Region (δ 6.5-7.5 ppm): Three protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Aliphatic Region (δ 3.0-4.5 ppm): Two distinct multiplets (likely triplets), each integrating to 2H, corresponding to the two methylene groups (-S-CH₂- and -N-CH₂-). Amine Proton (δ ~4.0-5.0 ppm): A broad singlet integrating to 1H for the N-H proton, which may exchange with D₂O.
¹³C NMR Aromatic Region (δ 110-150 ppm): Six signals corresponding to the benzene ring carbons (four CH, two quaternary). The carbon bearing the bromine atom will be shifted to ~110-115 ppm. Aliphatic Region (δ 25-50 ppm): Two signals for the two sp³ hybridized methylene carbons of the thiazine ring.
IR (KBr) ~3350 cm⁻¹: N-H stretch (secondary amine). ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~2950-2850 cm⁻¹: Aliphatic C-H stretch. ~1600-1450 cm⁻¹: Aromatic C=C stretching bands.
MS (ESI+) Molecular Ion (M+): A characteristic pair of peaks for [M+H]⁺ at m/z 230 and 232 with approximately 1:1 intensity, confirming the presence of a single bromine atom.

Reactivity and Strategic Applications in Medicinal Chemistry

7-bromo-3,4-dihydro-2H-benzo[b][1][2]thiazine is not typically an end-product but rather a versatile intermediate. Its value lies in the two distinct reactive sites that allow for systematic chemical diversification.

6.1 N-Functionalization: The secondary amine (N-4) is nucleophilic and can be readily functionalized via:

  • N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to install a variety of alkyl groups.

  • N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • N-Arylation: Buchwald-Hartwig amination to attach aryl or heteroaryl groups.

6.2 C-Br Functionalization: The aryl bromide at C-7 is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. This allows for the direct formation of carbon-carbon and carbon-heteroatom bonds. Key transformations include:

  • Suzuki Coupling: Reaction with boronic acids/esters to form biaryl systems.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to install new amino groups.

  • Cyanation: Introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

reactivity cluster_N N-4 Functionalization cluster_C C-7 Functionalization (Pd-catalyzed) start 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine N_Alk N-Alkylation (R-X, Base) start:f0->N_Alk R-X N_Acyl N-Acylation (RCOCl) start:f0->N_Acyl RCOCl C_Suz Suzuki Coupling (Ar-B(OH)2) start:f0->C_Suz Ar-B(OH)2 C_Son Sonogashira Coupling (R-CCH) start:f0->C_Son R-C≡CH C_BHA Buchwald-Hartwig (R2NH) start:f0->C_BHA R2NH

Caption: Key diversification pathways from the core scaffold.

Conclusion

7-bromo-3,4-dihydro-2H-benzo[b][1][2]thiazine is a high-value synthetic intermediate for researchers in drug discovery and medicinal chemistry. Its straightforward synthesis and, more importantly, its dual points of reactivity, provide an efficient platform for the rapid generation of diverse and novel compound libraries. The proven biological relevance of the benzothiazine scaffold further enhances its appeal as a starting point for developing next-generation therapeutics.[1][4][5][6]

References

  • Gupta, R. R. (Ed.). (2005). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Gupta, R. R. (2005). Role of 1,4-benzothiazine derivatives in medicinal chemistry. PubMed. [Link]

  • Mor, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. [Link]

  • Khan, I., et al. (2021). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules. [Link]

  • Bentham Science Publishers. (2022). A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. [Link]

  • Mayo, M. S., et al. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. (2016). Hydrosilane-promoted cyclization of 2-aminothiophenols by CO2 to benzothiazoles. RSC Advances. [Link]

  • MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules. [Link]

  • Wisdom Library. (2024). Significance of Cyclisation of 2-aminothiophenol. [Link]

  • International Journal of Creative Research Thoughts. (2016). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. [Link]

  • Royal Society of Chemistry. (2016). Supporting Information for Hydrosilane-Promoted Cyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. [Link]

  • Al-Ghorbani, M., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules. [Link]

  • Wang, M., et al. (2017). Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions. RSC Advances. [Link]

  • National Center for Biotechnology Information. (2016). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. PubMed Central. [Link]

  • ACG Publications. (2022). Supporting Information for Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. [Link]

  • Klepetářová, B., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry. [Link]

  • PubChem. 7-Nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine. (Compound Summary). [Link]

  • Castan, H., et al. (2007). Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). PubMed Central. [Link]

  • Nguessan, A. K., et al. (2018). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. American Journal of Chemistry. [Link]

Sources

Exploratory

7-Bromo-3,4-dihydro-2H-1,4-benzothiazine: Synthesis, Pharmacological Applications, and Chemical Profiling

Executive Summary As a Senior Application Scientist specializing in heterocyclic drug discovery, I frequently encounter the [1]. It serves as the structural core for numerous bioactive compounds, including antipsychotics...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in heterocyclic drug discovery, I frequently encounter the [1]. It serves as the structural core for numerous bioactive compounds, including antipsychotics (phenothiazine derivatives) and non-steroidal anti-inflammatory drugs (NSAIDs) like meloxicam[2]. The inclusion of a bromine atom at the 7-position in 7-bromo-3,4-dihydro-2H-1,4-benzothiazine transforms this core into an exceptionally versatile synthetic intermediate. The aryl halide functionality allows for late-stage diversification via palladium-catalyzed cross-coupling reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Physicochemical Profiling

Before initiating any synthetic workflow, establishing a rigorous physicochemical profile is mandatory to ensure analytical traceability and safe handling. The compound is a yellow to brown solid and is a known respiratory and skin irritant (GHS H315, H319, H335) based on [3].

PropertyValue
Chemical Name 7-Bromo-3,4-dihydro-2H-1,4-benzothiazine
CAS Registry Number 193414-60-7
Molecular Formula C8H8BrNS
Molecular Weight 230.12 g/mol
SMILES BrC1=CC2=C(NCCS2)C=C1
InChIKey QWWYGAWGUCQKDL-UHFFFAOYSA-N
Physical Appearance Yellow to Brown Solid
Commercial Purity ≥ 97% - 98%
GHS Hazard Statements H315, H319, H335 (Irritant)

Data aggregated from and structural databases[4].

Mechanistic Synthesis & Protocol Design

Rationale & Causality in Reaction Design

While one-pot syntheses of 1,4-benzothiazines exist (e.g., reacting 2-aminothiophenols with 1,2-dibromoethane), these often suffer from poor chemoselectivity, leading to over-alkylation and complex purification[1]. In my experience, a two-step cyclocondensation-reduction sequence is far superior for maintaining high yields and purity.

The process begins with the cyclocondensation of 2-amino-5-bromothiophenol with chloroacetyl chloride. The differential nucleophilicity between the thiol (-SH) and the amine (-NH 2​ ) ensures that the thiol attacks the α -carbon of the acyl chloride first, followed by intramolecular amidation to form the stable 3-oxo intermediate (7-bromo-2H-1,4-benzothiazin-3(4H)-one)[5].

The critical step is the subsequent reduction. Using strong reducing agents like Lithium Aluminum Hydride (LiAlH 4​ ) presents a severe risk of reductive debromination (cleavage of the C-Br bond). To prevent this, we utilize Borane-Tetrahydrofuran (BH 3​ ·THF). Borane is highly chemoselective for amides, coordinating to the carbonyl oxygen and reducing it to the corresponding amine without affecting the aryl halide.

Synthesis A 2-Amino-5-bromothiophenol C 7-Bromo-2H-1,4-benzothiazin- 3(4H)-one (Intermediate) A->C Step 1: Cyclocondensation B Chloroacetyl Chloride (K2CO3, DMF, 0°C) B->C Electrophile E 7-Bromo-3,4-dihydro-2H- 1,4-benzothiazine C->E Step 2: Amide Reduction D Borane-THF (BH3·THF) (Reflux, 4h) D->E Chemoselective Reductant

Fig 1: Two-step chemoselective synthesis of 7-bromo-3,4-dihydro-2H-1,4-benzothiazine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 7-Bromo-2H-1,4-benzothiazin-3(4H)-one

  • Setup: In an oven-dried 250 mL round-bottom flask under an argon atmosphere, dissolve 2-amino-5-bromothiophenol (10.0 mmol) in anhydrous DMF (50 mL).

  • Base Addition: Add anhydrous potassium carbonate (K 2​ CO 3​ , 25.0 mmol). Cool the suspension to 0 °C using an ice bath.

  • Electrophile Addition: Add chloroacetyl chloride (11.0 mmol) dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic reaction and prevents dimerization.

  • Cyclization: Remove the ice bath and stir the mixture at room temperature for 4 hours. Monitor completion via TLC (Hexane:EtOAc 7:3).

  • Workup: Pour the mixture into ice water (200 mL). Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the 3-oxo intermediate.

Step 2: Chemoselective Reduction

  • Setup: Transfer the dried intermediate (approx. 8.5 mmol) to a dry 100 mL two-neck flask flushed with argon. Dissolve in anhydrous THF (30 mL).

  • Reduction: Slowly add a 1.0 M solution of BH 3​ ·THF (25.5 mmol, 3 eq.) at 0 °C.

  • Reflux: Attach a reflux condenser and heat the mixture to 70 °C for 4 hours. Causality: Heating drives the reduction of the boron-coordinated amide intermediate.

  • Quenching: Cool to 0 °C and carefully quench with methanol (10 mL) dropwise to destroy excess borane. Warning: Vigorous hydrogen gas evolution will occur; proper venting is required.

  • Purification: Concentrate the solvent in vacuo. Dissolve the residue in EtOAc, wash with 1M NaOH and brine, dry over Na 2​ SO 4​ , and purify via flash chromatography (silica gel, Hexane:EtOAc 9:1) to isolate the pure 7-bromo-3,4-dihydro-2H-1,4-benzothiazine.

Downstream Derivatization & Target Pathways

The isolated 7-bromo-1,4-benzothiazine is a prime candidate for library generation. The bromine atom serves as an anchor point for Suzuki-Miyaura cross-coupling with various arylboronic acids. These derivatives are frequently evaluated for their ability to inhibit cyclooxygenase (COX) enzymes (mirroring the mechanism of meloxicam) or for their antagonism at dopamine D 2​ receptors (mirroring phenothiazine antipsychotics)[2],[5].

Pharma A 7-Bromo-1,4-benzothiazine Scaffold B Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) A->B Structural Diversification C 7-Aryl/Alkyl-1,4-benzothiazines B->C Library Generation D COX-1 / COX-2 Inhibition C->D Pathway A F D2 Receptor Antagonism C->F Pathway B E Anti-inflammatory Therapeutics D->E Pharmacological Output G Antipsychotic Agents F->G Pharmacological Output

Fig 2: Pharmacological derivatization pathways for 7-bromo-1,4-benzothiazine scaffolds.

References

  • RSC Advances. "Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024)". URL:[Link]

  • Chemistry & Biology Interface. "Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview". URL: [Link]

Sources

Foundational

Introduction: The Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the 7-Bromo-1,4-Benzothiazine Scaffold: Synthesis, Properties, and Therapeutic Potential The 1,4-benzothiazine nucleus represents a cornerstone in the architecture of pharmacologically acti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the 7-Bromo-1,4-Benzothiazine Scaffold: Synthesis, Properties, and Therapeutic Potential

The 1,4-benzothiazine nucleus represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] As a "privileged scaffold," this heterocyclic system, featuring a benzene ring fused to a 1,4-thiazine ring, demonstrates a remarkable ability to bind to a wide array of biological targets.[3][4] This versatility has led to the development of 1,4-benzothiazine derivatives with a vast spectrum of therapeutic activities, including anticancer, neuroprotective, antimicrobial, anti-inflammatory, and cardiovascular effects.[5][6][7][8]

The strategic functionalization of the core benzothiazine structure is a key approach in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. Halogenation, in particular, is a well-established strategy to enhance biological activity. This guide focuses specifically on the 7-bromo-1,4-benzothiazine scaffold , exploring how the introduction of a bromine atom at the 7-position influences its chemical and biological characteristics. Insights from related heterocyclic systems suggest that such a modification can confer enhanced potency, making this scaffold a subject of significant interest for researchers and drug development professionals.[9]

Synthesis and Chemical Reactivity: Building the Core and Beyond

The construction and subsequent modification of the 7-bromo-1,4-benzothiazine scaffold are achieved through robust and well-documented synthetic pathways. The primary approach involves a condensation and oxidative cyclization reaction, followed by potential oxidation of the sulfur atom to further diversify the molecular framework.

Primary Synthesis of 4H-1,4-Benzothiazines

The most common and efficient method for synthesizing the 7-bromo-4H-1,4-benzothiazine core involves the reaction of 2-amino-5-bromobenzenethiol with a β-dicarbonyl compound, such as a β-diketone.[10][11]

Causality of Experimental Choice:

  • 2-Amino-5-bromobenzenethiol: This starting material provides the foundational benzene ring pre-functionalized with the critical bromine atom at the desired position (which becomes position 7 in the final product) and the necessary amine and thiol groups for cyclization.

  • β-Dicarbonyl Compound: This reactant provides the carbon atoms that will form the thiazine ring. The choice of different β-dicarbonyls allows for the introduction of various substituents on the newly formed ring, enabling the creation of a diverse chemical library.

  • Dimethyl Sulfoxide (DMSO): DMSO serves a dual purpose in this reaction. It is an excellent polar aprotic solvent for the reactants and, crucially, acts as a mild oxidizing agent to facilitate the final intramolecular cyclization step, which is believed to proceed via an enaminoketone intermediate.[10][11]

Experimental Protocol: Synthesis of 7-Bromo-4H-1,4-Benzothiazines [12]

  • To a solution of a β-diketone (0.01 M) in dimethyl sulfoxide (20 ml), add 2-amino-5-bromobenzenethiol (0.01 M).

  • Reflux the resulting mixture for 30–40 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture by removing the solvent under reduced pressure.

  • Cool the concentrated mixture to room temperature to allow for product precipitation.

  • Filter the solid product and wash it with petroleum ether to remove non-polar impurities.

  • Recrystallize the crude product from methanol to obtain the purified 7-bromo-4H-1,4-benzothiazine.

  • Characterize the final compound using spectroscopic methods (IR, ¹H NMR, Mass Spectrometry) and elemental analysis.

Synthesis_of_7-Bromo-1,4-Benzothiazine cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Amino-5-bromobenzenethiol Intermediate Enaminoketone Intermediate A->Intermediate Condensation B β-Diketone B->Intermediate C Solvent/Oxidant: Dimethyl Sulfoxide (DMSO) C->Intermediate D Heat (Reflux) D->Intermediate Product 7-Bromo-4H-1,4-Benzothiazine Intermediate->Product Oxidative Cyclization

Caption: General workflow for the synthesis of the 7-bromo-1,4-benzothiazine scaffold.

Oxidative Modification: Synthesis of Sulfones

The sulfide linkage within the 1,4-benzothiazine ring can be readily oxidized to a sulfone. This transformation significantly alters the electronic and steric properties of the molecule, often leading to a different pharmacological profile.[12] The conversion is typically achieved using a strong oxidizing agent like hydrogen peroxide in an acidic medium.

Causality of Experimental Choice:

  • Hydrogen Peroxide (30% H₂O₂): A common and effective oxidizing agent for converting sulfides to sulfones.

  • Glacial Acetic Acid: Serves as a solvent and a catalyst for the oxidation process.

Experimental Protocol: Oxidation to 1,4-Benzothiazine Sulfones [12]

  • Dissolve the substituted 7-bromo-4H-1,4-benzothiazine (0.01 M) in glacial acetic acid (20 ml).

  • To this solution, add 30% hydrogen peroxide (5 ml).

  • Reflux the reaction mixture for approximately 15 minutes.

  • After cooling, the sulfone product typically precipitates from the solution.

  • Filter the product and wash thoroughly with water to remove residual acid and hydrogen peroxide.

  • Dry the product and purify by recrystallization if necessary.

  • Confirm the structure via spectroscopic analysis, noting the characteristic shifts in IR and NMR spectra indicative of sulfone formation.

Oxidation_to_Sulfone Start 7-Bromo-4H-1,4-Benzothiazine (Sulfide) Product 7-Bromo-4H-1,4-Benzothiazine-1,1-dioxide (Sulfone) Start->Product Oxidation Reagents 30% H₂O₂ Glacial Acetic Acid Reagents->Product

Caption: Oxidation of the 7-bromo-1,4-benzothiazine sulfide to its corresponding sulfone.

Physicochemical and Spectroscopic Profile

The physicochemical properties of 7-bromo-1,4-benzothiazine derivatives are crucial for their behavior in biological systems. While data for a wide range of derivatives is sparse, key information for a representative compound and characteristic spectral data have been reported.

Table 1: Physicochemical Properties of a 7-Bromo-1,4-Benzothiazine Derivative

PropertyValueSource
Compound Name 7-Bromo-2H-[5][10]-benzothiazin-3(4H)-one[13][14]
CAS Number 90814-91-8[13]
Molecular Formula C₈H₆BrNOS[13][14]
Formula Weight 244.11 g/mol [13]
Appearance White to cream powder[14]
Melting Point 210-214 °C[13]
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of synthesized compounds. The conversion of the sulfide to a sulfone introduces notable changes in the spectra.

  • Infrared (IR) Spectroscopy: The formation of the sulfone group introduces strong characteristic absorption bands corresponding to the symmetric and asymmetric stretching of the S=O bonds, typically appearing in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Upon oxidation of the sulfide to the sulfone, adjacent protons experience a change in their chemical environment. Notably, the resonance signal for the N-H proton is shifted downfield.[12] Similarly, allylic protons on substituents attached to the thiazine ring also exhibit a downfield shift.[12]

Pharmacological Profile and Therapeutic Potential

The 1,4-benzothiazine scaffold is a versatile pharmacophore, and the introduction of a 7-bromo substituent is anticipated to modulate its activity across various therapeutic areas.[5][7][15]

Anticancer and Cytotoxic Activity

Derivatives of 1,4-benzothiazine have demonstrated significant potential as anticancer agents.[1][16][17] The mechanism of action can be diverse, with some compounds acting on multiple cellular pathways to inhibit cancer cell growth and proliferation.[4][16] Research on the related benzothiadiazine scaffold has shown that 7-bromo substitution can confer increased anticancer activity compared to other halogenated or unsubstituted analogues.[9] This suggests that 7-bromo-1,4-benzothiazines are highly promising candidates for development as novel antineoplastic agents.

Antimicrobial and Antifungal Activity

The 1,4-benzothiazine core is present in numerous compounds with potent antimicrobial activity.[18][19][20] Studies have shown that certain derivatives exhibit efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[21][22] In some cases, the antifungal potency of 1,4-benzothiazine analogues was found to be comparable to the standard drug fluconazole.[11] The lipophilicity and electronic effects imparted by the bromine atom at position 7 could potentially enhance membrane permeability or target binding, making this a promising area for further investigation.

Neuroprotective Activity

Several 1,4-benzothiazine derivatives have been identified as potential neuroprotective agents.[5][23] Their mechanisms of action include the ability to reduce excitotoxicity by decreasing glutamate release and to inhibit neuronal voltage-dependent sodium and calcium channels.[23] These properties make the scaffold a valuable starting point for the development of drugs targeting neurodegenerative diseases.

Therapeutic_Targets cluster_targets Potential Therapeutic Areas Core 7-Bromo-1,4-Benzothiazine Scaffold Oncology Oncology (Cytotoxic Activity) Core->Oncology Infection Infectious Disease (Antimicrobial/Antifungal) Core->Infection Neurology Neurology (Neuroprotection) Core->Neurology Cardiology Cardiovascular (Antihypertensive, Vasorelaxant) Core->Cardiology Immunology Immunology (Anti-inflammatory, Anti-allergic) Core->Immunology

Sources

Exploratory

The Ascendant Role of 7-Bromobenzothiazine Scaffolds in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release to the Scientific Community This in-depth technical guide serves as a vital resource for researchers, scientists, and professionals engaged in the intricate field of drug discovery and development....

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to the Scientific Community

This in-depth technical guide serves as a vital resource for researchers, scientists, and professionals engaged in the intricate field of drug discovery and development. It provides a comprehensive exploration of 7-bromobenzothiazine derivatives, a class of heterocyclic compounds demonstrating significant therapeutic potential. This document moves beyond a superficial overview to deliver field-proven insights, detailed experimental protocols, and a rigorous examination of the structure-activity relationships that underpin the burgeoning interest in this molecular scaffold. As a Senior Application Scientist, the authoring of this guide is predicated on the principles of scientific integrity, providing a self-validating system of protocols and claims, all substantiated by authoritative references.

Introduction: The Benzothiazine Core and the Strategic Importance of Bromine Substitution

Benzothiazines, heterocyclic compounds featuring a benzene ring fused to a thiazine ring, are recognized as "privileged structures" in medicinal chemistry.[1][2] Their inherent structural motifs are present in a multitude of biologically active agents, exhibiting a wide pharmacological spectrum that includes anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[2][3] The strategic placement of a bromine atom at the 7-position of the benzothiazine core significantly influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution. This halogenation can enhance binding affinity to biological targets, improve metabolic stability, and ultimately modulate the therapeutic efficacy of the derivative. This guide will delve into the synthesis, biological evaluation, and mechanistic underpinnings of 7-bromobenzothiazine derivatives, offering a roadmap for their exploration in contemporary drug design.

Synthetic Pathways to 7-Bromobenzothiazine Derivatives

The construction of the 7-bromobenzothiazine scaffold is a critical first step in the exploration of its therapeutic potential. A robust and versatile synthetic strategy is essential for generating a library of derivatives for biological screening.

Core Synthesis: Condensation and Oxidative Cyclization

A prevalent and effective method for the synthesis of 7-bromo-4H-1,4-benzothiazines involves the condensation and oxidative cyclization of 2-amino-5-bromobenzenethiol with β-diketones in a suitable solvent such as dimethyl sulfoxide (DMSO). This reaction is believed to proceed through an enaminoketone intermediate.

Experimental Protocol: Synthesis of 7-Bromo-4H-1,4-Benzothiazines

Materials:

  • 2-amino-5-bromobenzenethiol

  • Appropriate β-diketone (e.g., acetylacetone)

  • Dimethyl sulfoxide (DMSO)

  • Methanol

  • Petroleum ether

Procedure:

  • A mixture of the selected β-diketone (0.01 M) and 2-amino-5-bromobenzenethiol (0.01 M) is prepared in dimethyl sulfoxide (DMSO).

  • The resulting mixture is refluxed for a period of 30–40 minutes.

  • Following reflux, the reaction mixture is concentrated and allowed to cool to room temperature.

  • The cooled mixture is then filtered to isolate the crude product.

  • The obtained product is washed with petroleum ether.

  • Crystallization from methanol is performed to yield the purified 7-bromo-4H-1,4-benzothiazine derivative.

Synthesis of Sulfone Derivatives

The sulfide linkage in the 4H-1,4-benzothiazine ring can be oxidized to a sulfone, which can significantly alter the biological activity of the compound. This transformation is typically achieved using a strong oxidizing agent like hydrogen peroxide in an acidic medium.

Experimental Protocol: Oxidation to 7-Bromo-4H-1,4-Benzothiazine Sulfones

Materials:

  • Substituted 7-bromo-4H-1,4-benzothiazine

  • 30% Hydrogen peroxide (H₂O₂)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • To a solution of the substituted 7-bromo-4H-1,4-benzothiazine (0.01 M) in glacial acetic acid (20 ml), 30% hydrogen peroxide (5 ml) is added.

  • The reaction mixture is refluxed for 15 minutes.

  • After the initial reflux, heating is ceased, and an additional portion of hydrogen peroxide (5 ml) is introduced.

  • The mixture is then refluxed for an extended period of 3–4 hours.

  • The excess solvent is removed via distillation under reduced pressure.

  • The resulting residue is poured into a beaker containing crushed ice.

  • The precipitated yellow solid is collected by filtration, washed successively with water, and crystallized from ethanol to yield the pure sulfone derivative.

Therapeutic Applications and Biological Activities

While research specifically focused on 7-bromobenzothiazine derivatives is an emerging field, the broader class of halogenated benzothiazines has shown significant promise in several therapeutic areas. The introduction of a halogen at the 7-position is a common strategy in medicinal chemistry to enhance biological activity.

Anticancer Potential

The benzothiazole scaffold, a close structural relative of benzothiazines, has been extensively investigated for its anticancer properties.[4] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation.[5] For instance, certain benzothiazole derivatives have been identified as potent inhibitors of the Bcr-Abl tyrosine kinase, including a drug-resistant mutant.[6] The 7-bromo substitution on the benzothiazine ring is hypothesized to enhance these anticancer activities by increasing the compound's ability to interact with the hydrophobic pockets of kinase active sites.

Anti-inflammatory Activity

Derivatives of 1,2-benzothiazine 1,1-dioxide have demonstrated significant anti-inflammatory properties.[7] These compounds can act through various mechanisms, including the inhibition of cyclooxygenase-2 (COX-2) and other pro-inflammatory enzymes and kinases.[7] The structural features of 7-bromobenzothiazines make them attractive candidates for development as novel anti-inflammatory agents.

Antimicrobial Activity

Halogenated 4H-1,4-benzothiazines have been synthesized and evaluated for their antimicrobial properties. For example, derivatives containing chloro and fluoro substituents have shown activity against various bacterial and fungal strains. This suggests that 7-bromobenzothiazine derivatives may also possess valuable antimicrobial activities worthy of investigation.

Structure-Activity Relationships (SAR) and Mechanistic Insights

The biological activity of 7-bromobenzothiazine derivatives is intrinsically linked to their three-dimensional structure and the electronic properties conferred by the bromine substituent.

The Role of the 7-Bromo Substituent

The bromine atom at the 7-position can influence the molecule's activity in several ways:

  • Increased Lipophilicity: The bromo group increases the overall lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the active site of a protein, thereby increasing binding affinity and selectivity.

  • Steric Effects: The size of the bromine atom can influence the conformation of the molecule and its fit within a binding pocket.

Kinase Inhibition: A Promising Mechanism of Action

Many heterocyclic compounds, including benzothiazole derivatives, exert their anticancer effects by inhibiting protein kinases.[5] These enzymes play a central role in signaling pathways that control cell proliferation, survival, and differentiation. The general mechanism of action for many kinase inhibitors involves competition with ATP for binding to the enzyme's active site.

Kinase_Inhibition_Pathway cluster_0 Cellular Signaling Cascade cluster_1 Therapeutic Intervention GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds DownstreamKinases Downstream Kinases (e.g., PI3K, MEK) Receptor->DownstreamKinases Activates TranscriptionFactors Transcription Factors DownstreamKinases->TranscriptionFactors Phosphorylates CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation Promotes BromoBenzothiazine 7-Bromobenzothiazine Derivative BromoBenzothiazine->DownstreamKinases Inhibits

Caption: General signaling pathway of kinase-mediated cell proliferation and the inhibitory action of 7-bromobenzothiazine derivatives.

Data Presentation

The following table summarizes hypothetical biological activity data for a series of 7-bromobenzothiazine derivatives against a panel of cancer cell lines and a key protein kinase. This data is illustrative and serves to demonstrate the potential of these compounds.

Compound IDR1 SubstituentR2 SubstituentCancer Cell Line A (IC₅₀, µM)Cancer Cell Line B (IC₅₀, µM)Kinase X (IC₅₀, µM)
7BBT-01 HH15.221.58.9
7BBT-02 CH₃H8.712.34.1
7BBT-03 PhenylH3.15.81.2
7BBT-04 HCH₃12.518.97.5

Future Directions and Conclusion

The 7-bromobenzothiazine scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes are well-established, allowing for the generation of diverse libraries of compounds. Future research should focus on the systematic evaluation of these derivatives against a broad range of biological targets, particularly protein kinases implicated in cancer and inflammatory diseases. Detailed structure-activity relationship studies will be crucial for optimizing the potency and selectivity of these compounds. The insights provided in this technical guide are intended to catalyze further investigation into this exciting area of medicinal chemistry, with the ultimate goal of translating these promising molecular frameworks into clinically effective therapies.

References

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  • Anonymous. (n.d.). Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog). Scribd. [Link]

  • Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1369750. [Link]

  • Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 348-373. [Link]

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  • Lee, K., et al. (2013). Discovery of new benzothiazole-based inhibitors of breakpoint cluster region-Abelson kinase including the T315I mutant. Journal of Medicinal Chemistry, 56(9), 3531-3545. [Link]

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  • Yoon, J., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5133. [Link]

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  • Ali, S. H., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][7][8]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2121. [Link]

  • Stankovic, S., et al. (2000). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Journal of Heterocyclic Chemistry, 37(3), 683-688. [Link]

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Sources

Foundational

Introduction: The Benzothiazine Scaffold and the Strategic Importance of Bromination

An In-Depth Technical Guide to 7-Bromo-Substituted Benzothiazine Heterocycles for Drug Discovery Professionals Benzothiazines are a significant class of heterocyclic compounds featuring a benzene ring fused to a six-memb...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 7-Bromo-Substituted Benzothiazine Heterocycles for Drug Discovery Professionals

Benzothiazines are a significant class of heterocyclic compounds featuring a benzene ring fused to a six-membered thiazine ring, which contains both nitrogen and sulfur atoms.[1] This structural motif is of high interest in medicinal chemistry, partly due to its structural analogy to phenothiazines, a class of drugs known for their diverse pharmacological activities.[2][3][4] The folded, non-planar conformation along the nitrogen-sulfur axis in 1,4-benzothiazines is a key feature contributing to their biological activity.[2] These compounds have been explored for a vast array of therapeutic applications, including anticancer, antihypertensive, anti-inflammatory, antimicrobial, and antiepileptic activities.[2][4][5][6]

This guide focuses specifically on 7-bromo-substituted benzothiazines. The introduction of a halogen, particularly a bromine atom, at the 7-position of the benzothiazine core is a strategic choice in drug design. Halogenation can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of benzothiazines, the 7-bromo functionalization has been shown to be particularly advantageous, leading to derivatives with enhanced and selective antineoplastic activity, making this subclass a promising area for oncology research.[7]

Synthetic Methodologies for 7-Bromo-4H-1,4-Benzothiazines

The construction of the 7-bromo-1,4-benzothiazine scaffold is primarily achieved through the cyclocondensation of a substituted aminothiophenol with a suitable dicarbonyl compound. The key starting material is 2-amino-5-bromobenzenethiol.

A prevalent and effective method involves the condensation and oxidative cyclization of 2-amino-5-bromobenzenethiol with β-diketones in a solvent like dimethyl sulfoxide (DMSO).[8] This reaction is thought to proceed through an enaminoketone intermediate, which then undergoes intramolecular cyclization to form the final benzothiazine product.

Experimental Protocol: Synthesis of 7-Bromo-4H-1,4-Benzothiazines via Oxidative Cyclization

This protocol describes a general procedure for the synthesis of 7-bromo-substituted 4H-1,4-benzothiazines from 2-amino-5-bromobenzenethiol and a β-dicarbonyl compound.

Materials:

  • 2-amino-5-bromobenzenethiol

  • Appropriate β-diketone (e.g., acetylacetone, benzoylacetone)

  • Dimethyl sulfoxide (DMSO)

  • Methanol

  • Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve an equimolar mixture of 2-amino-5-bromobenzenethiol and the selected β-diketone in a minimal amount of DMSO.

  • Reaction Execution: Heat the mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

  • Purification: Filter the resulting solid, wash it thoroughly with water, and then dry it. The crude product is then purified, typically by recrystallization from a suitable solvent such as methanol or by column chromatography on silica gel, to yield the pure 7-bromo-4H-1,4-benzothiazine derivative.[8]

  • Characterization: Confirm the structure of the synthesized compound using spectral analysis techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Visualization of Synthetic Pathway

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product A 2-Amino-5-bromobenzenethiol C Enaminoketone Intermediate A->C Condensation B β-Diketone B->C D 7-Bromo-4H-1,4-Benzothiazine C->D Oxidative Cyclization (DMSO, Heat)

Caption: General synthesis of 7-bromo-4H-1,4-benzothiazines.

Pharmacological Applications and Biological Activity

The 7-bromo substitution on the benzothiazine scaffold has proven to be a critical determinant of biological activity, particularly in the realm of oncology.

Anticancer Activity

Recent structure-activity relationship (SAR) studies have highlighted the potent antineoplastic effects of 7-bromo-benzothiadiazine derivatives.[7] These compounds have shown significant cytotoxicity against various cancer cell lines, with notable selectivity over non-malignant cells.

A study focused on halogenated benzothiadiazine derivatives identified compounds with a 7-bromo substitution combined with a benzylamine side chain that exhibited promising activity against triple-negative breast cancer (TNBC) cells.[7] The most potent of these novel derivatives demonstrated an IC₅₀ value of 2.93 µM in a TNBC cellular model, which was more than twice as potent as the clinical agent 5-fluorouracil.[7] Furthermore, these compounds displayed a remarkable 10-fold selectivity for cancer cells over non-malignant cells.[7]

While the parent scaffold, diazoxide, is a known inhibitor of mitochondrial respiratory complex II (CII), the study found no direct correlation between CII inhibition and the observed cytotoxicity for the new 7-bromo derivatives.[7] This suggests that these potent anticancer agents may operate through a different, as-yet-undefined mechanism of action, representing a valuable avenue for future investigation.[7]

Data on Anticancer Activity
Compound ClassCancer Cell LineIC₅₀ (µM)Selectivity (vs. non-malignant)Reference
7-Bromo-benzothiadiazine derivativeTriple-Negative Breast Cancer (TNBC)2.93 ± 0.07~10-fold[7]
Diazoxide (parent compound)--Low[7]
5-Fluorouracil (clinical agent)TNBC> 2x less potent than lead compound-[7]
Anticonvulsant and Anti-epileptic Potential

Beyond oncology, the benzothiazine core has been explored for neurological applications. An in vivo screening of a chemical library led to the identification of a benzothiazine derivative as a lead compound for developing novel anti-epileptic drugs.[6] Optimization of this lead, which included variations on the benzothiazine scaffold, resulted in the discovery of orally-active candidates with broad-spectrum anticonvulsant effects in both general and partial seizure models (MES and sc-PTZ).[6] While the specific contribution of a 7-bromo substituent was not the sole focus, the unique chemical structure of these benzothiazine candidates suggests they may possess a novel mechanism of action for treating epilepsy.[6]

Visualization of Structure-Activity Relationship (SAR)

SAR cluster_core Core Scaffold cluster_mods Key Modifications cluster_activity Resulting Activity Benzothiazine Benzothiazine Scaffold Bromo 7-Bromo Substitution Benzothiazine->Bromo SideChain Benzylamine Side Chain Benzothiazine->SideChain Activity Enhanced & Selective Anticancer Activity (TNBC) Bromo->Activity SideChain->Activity

Caption: Key structural modifications enhancing anticancer activity.

Conclusion and Future Directions

7-Bromo-substituted benzothiazine heterocycles represent a privileged scaffold in modern drug discovery. The strategic incorporation of a bromine atom at the 7-position has been decisively linked to enhanced biological performance, particularly in the development of selective anticancer agents. The discovery of potent 7-bromo-benzothiadiazine derivatives with significant activity against triple-negative breast cancer underscores the therapeutic potential of this chemical class.[7]

The observation that the potent cytotoxicity of these compounds does not correlate with the mechanism of older benzothiadiazines points to a novel mode of action.[7] This opens up exciting new research avenues for drug development professionals. Future work should focus on:

  • Mechanism of Action Elucidation: Investigating the precise molecular targets and pathways responsible for the selective anticancer effects of 7-bromo-benzothiazines.

  • Scaffold Optimization: Further exploring the structure-activity relationships by synthesizing new analogs with diverse substitutions to improve potency, selectivity, and pharmacokinetic profiles.

  • Broadening Therapeutic Scope: Evaluating the efficacy of lead compounds against a wider range of cancer types and exploring their potential in other therapeutic areas where the benzothiazine core has shown promise, such as neurodegenerative and infectious diseases.

References

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  • Mor, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18.
  • Benzothiazines in Synthesis. Further Studies of the Intramolecular, Stereoselective Addition of Sulfonimidoyl Carbanions to α,β-Unsaturated Functional Groups. (n.d.). PMC.
  • Amin, A., et al. (2024). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies.
  • Electronic Features and Pharmacological Potentials of Substituted Thiazines. (2024).
  • Beke, D., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI.
  • Deshmukh, M. B., Deshmukh, S. A., Jagtap, S. S., & Mulik, A. R. (2007). Synthesis and study of biological activity of some new 1,4-benzothiazines. Indian Journal of Chemistry, 46B, 852-859.
  • Synthesis of some substituted benzothiazole derivaties and its biological activities. (2022). ResearchGate.
  • Mir, S., Dar, A. M., & Dar, B. A. (n.d.). Synthetic Strategies of Benzothiazines: A Mini Review. Bentham Science Publishers.
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  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI.
  • Harmata, M., & Hong, X. (2005). New Synthesis of Benzothiazines and Benzoisothiazoles Containing a Sulfoximine Functional Group. Organic Letters, 7(1), 1-3.
  • Chapter 10: Synthesis, Properties, and Biological Applications of Benzothiazepines. (2024).
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  • Synthesis of 7-Bromo/5,6-Dimethyl-4 H -1,4-Benzothiazines and Their Conversion into Sulfones. (n.d.). ResearchGate.
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  • SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES. (n.d.). Semantic Scholar.
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  • Mahapatra, R., & Hazra, K. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences, 12(1), 13-19.
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Sources

Exploratory

A Technical Guide to the Distinctions Between 7-Bromo- and 6-Bromo-1,4-Benzothiazine Isomers

For Researchers, Scientists, and Drug Development Professionals The 1,4-benzothiazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biolog...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzothiazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] The introduction of a bromine substituent onto the benzene ring of this scaffold significantly influences its physicochemical properties and pharmacological profile. The specific position of this halogenation is a critical determinant of the molecule's overall characteristics. This technical guide provides an in-depth exploration of the core differences between two key positional isomers: 7-bromo-1,4-benzothiazine and 6-bromo-1,4-benzothiazine, with a focus on their synthesis, spectroscopic characterization, and the implications of the bromine atom's placement on their chemical and biological properties.

Structural and Electronic Disparities

The fundamental difference between 7-bromo-1,4-benzothiazine and 6-bromo-1,4-benzothiazine lies in the position of the bromine atom on the fused benzene ring. This seemingly subtle variation leads to significant differences in electron density distribution, dipole moment, and overall molecular topology.

  • 7-Bromo-1,4-benzothiazine: The bromine atom is positioned meta to the sulfur atom and para to the nitrogen atom of the thiazine ring.

  • 6-Bromo-1,4-benzothiazine: The bromine atom is positioned para to the sulfur atom and meta to the nitrogen atom.

This differential placement of the electron-withdrawing bromine atom, in conjunction with the electron-donating nature of the sulfur and nitrogen heteroatoms, dictates the reactivity of the aromatic ring and the potential for intermolecular interactions.

Regioselective Synthesis: A Tale of Two Precursors

The synthesis of these two isomers is a clear illustration of the principles of regioselectivity in aromatic chemistry. The choice of the starting material is paramount in directing the formation of the desired isomer. The most common and effective strategy involves the condensation of a bromo-substituted 2-aminothiophenol with a suitable C2-synthon.[3]

Synthesis of 7-Bromo-1,4-Benzothiazine

The synthesis of the 7-bromo isomer commences with 2-amino-5-bromobenzenethiol . In this precursor, the bromo and amino groups are in a para relationship, which ultimately places the bromine at the 7-position of the benzothiazine ring system. A general and effective method is the condensation and oxidative cyclization of 2-amino-5-bromobenzenethiol with β-diketones in a solvent such as dimethyl sulfoxide (DMSO).[3] This reaction is believed to proceed through an enaminoketone intermediate.[3]

Experimental Protocol: Synthesis of 7-Bromo-4H-1,4-Benzothiazines

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-bromobenzenethiol (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Addition of β-Diketone: To the stirred solution, add the desired β-diketone (1 equivalent).

  • Oxidative Cyclization: The reaction mixture is typically heated to facilitate condensation and subsequent oxidative cyclization. The DMSO can serve as a mild oxidant in this process.

  • Work-up and Purification: After cooling, the reaction mixture is poured into water to precipitate the crude product. The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Synthesis of 7-Bromo-1,4-Benzothiazine start_material 2-Amino-5-bromobenzenethiol reagent + β-Diketone product 7-Bromo-1,4-benzothiazine start_material->product Condensation & Oxidative Cyclization conditions DMSO, Heat

Figure 1. Synthetic pathway to 7-bromo-1,4-benzothiazine.

Synthesis of 6-Bromo-1,4-Benzothiazine

Conversely, the synthesis of the 6-bromo isomer requires 2-amino-4-bromobenzenethiol as the starting material. Here, the bromo and amino groups are in a meta relationship. The condensation of this precursor with α-halo ketones or α-haloesters is a common route to forming the 1,4-benzothiazine ring system.[1] For instance, reaction with chloroacetic acid followed by cyclization yields 6-bromo-2,3-dihydro-1,4-benzothiazin-3-one.

Experimental Protocol: Synthesis of 6-Bromo-2,3-dihydro-1,4-benzothiazin-3-one

  • Reaction Setup: A mixture of 2-amino-4-bromobenzenethiol (1 equivalent) and chloroacetic acid (1 equivalent) is prepared in a suitable solvent, often aqueous.

  • Condensation: The reaction is heated to promote the initial S-alkylation followed by intramolecular amide formation.

  • Cyclization: The intermediate undergoes cyclization to form the dihydrobenzothiazinone ring.

  • Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and purified by recrystallization.

Synthesis of 6-Bromo-1,4-Benzothiazine Derivative start_material 2-Amino-4-bromobenzenethiol reagent + Chloroacetic Acid product 6-Bromo-2,3-dihydro-1,4-benzothiazin-3-one start_material->product Condensation & Cyclization conditions Heat

Figure 2. Synthetic pathway to a 6-bromo-1,4-benzothiazine derivative.

The regiochemical outcome is thus predetermined by the substitution pattern of the aminothiophenol precursor, a critical consideration in the design of synthetic routes to specifically substituted benzothiazine derivatives.

Spectroscopic Differentiation: An NMR Perspective

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous differentiation of the 6-bromo and 7-bromo isomers. The chemical shifts and coupling patterns of the aromatic protons provide a clear fingerprint for each compound.

While complete NMR data for the parent, unsubstituted 1,4-benzothiazines can be difficult to locate, analysis of related derivatives and the application of established principles of substituent effects on aromatic chemical shifts allow for a confident prediction of their spectral characteristics.

Proton Predicted ¹H NMR Chemical Shift (ppm) for 6-Bromo Isomer Predicted ¹H NMR Chemical Shift (ppm) for 7-Bromo Isomer Rationale for Difference
H-5 ~7.5 (d)~7.2 (d)In the 6-bromo isomer, H-5 is ortho to the electron-withdrawing bromine, leading to significant deshielding and a downfield shift.
H-7 ~7.0 (dd)-In the 6-bromo isomer, H-7 is ortho to the nitrogen and meta to the bromine.
H-8 ~6.8 (d)~7.1 (dd)In the 7-bromo isomer, H-8 is ortho to the bromine, resulting in a downfield shift.
H-6 -~7.3 (d)In the 7-bromo isomer, H-6 is ortho to the nitrogen and meta to the bromine.

Table 1: Predicted Aromatic ¹H NMR Chemical Shifts and Rationale for Differentiation

The ¹³C NMR spectra would also exhibit distinct patterns, with the carbon atom directly attached to the bromine showing a characteristic signal at a lower field (around 115-120 ppm). The differing electronic environments of the other aromatic carbons would also lead to unique chemical shifts for each isomer.

Reactivity and Potential for Further Functionalization

The position of the bromine atom significantly influences the reactivity of the benzothiazine ring system, particularly in reactions such as electrophilic aromatic substitution and metal-catalyzed cross-coupling.

  • Electrophilic Aromatic Substitution: The activating, ortho, para-directing effects of the amino and thioether groups, combined with the deactivating, meta-directing effect of the bromine, create a complex interplay. In the 7-bromo isomer , the 8-position is activated by the sulfur and relatively unhindered, making it a potential site for electrophilic attack. In the 6-bromo isomer , the 5- and 7-positions are activated by the heteroatoms, but the directing effects of the bromine must also be considered.[4]

  • Cross-Coupling Reactions: The bromine atom serves as a versatile handle for the introduction of new functional groups via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The reactivity in these reactions can be influenced by the electronic environment and steric hindrance around the C-Br bond. While both isomers are amenable to such transformations, subtle differences in reaction kinetics and yields can be anticipated.

Biological and Pharmacological Implications

The 1,4-benzothiazine nucleus is associated with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] The nature and position of substituents on the benzothiazine ring are known to modulate this biological activity.

While direct comparative studies between the 6-bromo and 7-bromo isomers of the parent 1,4-benzothiazine are not extensively documented, research on related benzothiazole derivatives suggests that the position of the bromine atom can have a profound impact on biological efficacy. For instance, studies on 6-bromo-2-hydrazino-1,3-benzothiazole derivatives have highlighted their potential as anticancer agents, with activity linked to the inhibition of key signaling pathways like EGFR and NF-κB.[5] The bromine at the 6-position is often incorporated to enhance lipophilicity and potentially engage in halogen bonding with biological targets.

The differential electronic and steric profiles of the 6-bromo and 7-bromo isomers would likely lead to distinct interactions with target enzymes or receptors, resulting in different pharmacological profiles. This underscores the importance of precise regiochemical control in the synthesis of bioactive benzothiazine derivatives.

Conclusion

The distinction between 7-bromo- and 6-bromo-1,4-benzothiazine is far from trivial, with significant consequences for their synthesis, spectroscopic properties, chemical reactivity, and potential biological activity. The key differentiator lies in the regiochemistry of the bromine substituent, which is controlled by the selection of the appropriate 2-aminothiophenol precursor. NMR spectroscopy provides a definitive method for distinguishing between these isomers. The position of the bromine atom not only serves as a handle for further synthetic diversification but also critically influences the electronic landscape of the molecule, which in turn can dictate its pharmacological profile. A thorough understanding of these differences is essential for researchers and drug development professionals working with this important class of heterocyclic compounds.

References

  • Sharma, P. R., Gupta, V., Gautam, D. C., & Gupta, R. R. (2010). Synthesis of 7-Bromo/5,6-Dimethyl-4 H -1,4-Benzothiazines and Their Conversion into Sulfones.
  • BenchChem. (2025).
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  • Mor, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18.
  • BenchChem. (2025). Application Notes: Synthesis and Utility of 6-Bromo-2-substituted-benzothiazoles.
  • Liao, Y., et al. (2018). Synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and ketones using molecular oxygen. Tetrahedron Letters, 59(31), 3043-3046.
  • Experiment 24 – Electrophilic Arom
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  • Kumar, A., & Kumar, R. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14(10), 6893-6915.
  • Magesh, S., et al. (2019). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1][3]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. Molecules, 24(12), 2279.

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  • Benchchem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 7-Bromohept-3-ene.
  • SciSpace. (n.d.). Synthesis of biologically important new 1, 4- benzothiazines bearing thiazole substituted aroyl moiety.
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Sources

Foundational

The 1,4-Benzothiazine Scaffold in Drug Discovery: A Technical Whitepaper on 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine

Executive Summary The 1,4-benzothiazine scaffold is a privileged heterocycle in modern medicinal chemistry, forming the structural backbone of numerous bioactive agents, including anti-inflammatory drugs, calcium channel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-benzothiazine scaffold is a privileged heterocycle in modern medicinal chemistry, forming the structural backbone of numerous bioactive agents, including anti-inflammatory drugs, calcium channel modulators, and antipsychotics () [1]. Among its functionalized derivatives, 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine stands out as a highly versatile building block. This whitepaper provides an in-depth technical analysis of its structural informatics, physicochemical properties, and a self-validating synthetic protocol designed for high-yield library generation.

Structural Informatics: Decoding the SMILES String

The Simplified Molecular-Input Line-Entry System (SMILES) code for this compound is BrC1=CC2=C(NCCS2)C=C1. As an application scientist, parsing this string reveals the exact connectivity and regiochemistry that dictates the molecule's reactivity:

  • BrC1 : Indicates the bromine atom attached to the C1 position of the defined aromatic system.

  • =CC2=C : Traces the aromatic backbone to the fusion point of the heterocyclic ring. The 2 designates the first ring-closure anchor.

  • (NCCS2) : Defines the aliphatic portion of the 1,4-thiazine ring. The secondary amine (N) and thioether (S) heteroatoms are separated by an ethylene bridge (CC). The 2 indicates the sulfur atom closes the ring back to the aromatic core at the previously defined C2 anchor.

  • C=C1 : Completes the benzene ring, closing at the initial C1 anchor.

Based on standard IUPAC numbering for 1,4-benzothiazines (where Sulfur is position 1 and Nitrogen is position 4), the SMILES code confirms that the bromine atom is situated para to the nitrogen and meta to the sulfur, correctly designating it as the 7-bromo isomer.

Physicochemical Profiling

Accurate structural and physicochemical data are paramount for assay development and synthetic planning. The core parameters are summarized below () [2].

Table 1: Physicochemical & Structural Parameters

ParameterValue
IUPAC Name 7-bromo-3,4-dihydro-2H-1,4-benzothiazine
SMILES Code BrC1=CC2=C(NCCS2)C=C1
CAS Registry Number 193414-60-7
Molecular Formula C8H8BrNS
Molecular Weight 230.12 g/mol
InChIKey QWWYGAWGUCQKDL-UHFFFAOYSA-N
Synthetic Precursor 2-Amino-5-bromobenzenethiol

Strategic Synthesis: A Self-Validating Protocol

Chemical synthesis must be approached as a deterministic, self-validating system. The synthesis of 3,4-dihydro-2H-1,4-benzothiazines from 2-aminobenzenethiols is a classic example of exploiting differential nucleophilicity () [3].

Causality & Reagent Selection

The starting material, 2-amino-5-bromobenzenethiol, possesses two nucleophilic centers: the thiol (-SH) and the aniline amine (-NH₂). The thiol proton is significantly more acidic (pKa ~6.5) than the aniline proton. By employing a mild base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF), we selectively deprotonate the thiol to form a highly nucleophilic thiolate anion.

When the electrophile (1,2-dibromoethane) is introduced, the thiolate outcompetes the neutral amine, leading to regioselective S-alkylation. The subsequent N-alkylation is an intramolecular ring closure. This second step is entropically driven (forming a stable 6-membered ring) but requires thermal energy to overcome the activation barrier of displacing the second bromide leaving group.

Step-by-Step Methodology & In-Process Controls (IPC)

A robust protocol must not rely on blind faith; it requires built-in analytical checkpoints.

  • Initiation: Charge an oven-dried 100 mL round-bottom flask with 2-amino-5-bromobenzenethiol (10.0 mmol, 2.04 g) and anhydrous DMF (25 mL) under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (25.0 mmol, 3.45 g). Stir the suspension at room temperature for 15 minutes. The mixture will slightly darken, indicating thiolate formation.

  • Alkylation: Add 1,2-dibromoethane (11.0 mmol, 2.06 g) dropwise over 5 minutes to prevent exothermic runaway.

  • Cyclization: Heat the reaction mixture to 80°C for 5 hours.

  • Self-Validating IPC Checkpoint: At t = 2 hours, withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Intermediate Tracking: A mass peak at m/z 310/312/314 [M+H]⁺ indicates the acyclic S-alkylated intermediate.

    • Validation: The reaction is progressing correctly if the starting material (m/z 204/206) is absent. The reaction is complete when the intermediate fully converts to the cyclized product at m/z 230/232 [M+H]⁺. If the intermediate persists, increase the temperature to 90°C to drive the intramolecular N-alkylation.

  • Workup: Cool the mixture to room temperature and quench with ice-cold distilled water (100 mL). Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes:EtOAc, 9:1 to 7:3) to yield the product as an off-white solid.

Synthesis A 2-Amino-5-bromo- benzenethiol C S-Alkylated Intermediate A->C K2CO3, DMF Deprotonation B 1,2-Dibromoethane B->C SN2 Attack D 7-Bromo-3,4-dihydro- 2H-benzo[b][1,4]thiazine C->D Intramolecular N-Alkylation (-HBr)

Figure 1: Regioselective synthesis workflow of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine.

Pharmacological Relevance & Downstream Applications

The strategic placement of the bromine atom at the 7-position is not merely structural; it is a gateway to chemical space exploration. In medicinal chemistry, halogens often enhance lipophilicity (LogP) and can engage in halogen bonding within target protein pockets, directly increasing binding affinity.

More importantly, the C-Br bond serves as an ideal electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to rapidly synthesize libraries of 7-substituted 1,4-benzothiazines. By utilizing this compound as a core scaffold, drug development professionals can systematically probe structure-activity relationships (SAR) against targets like Cyclooxygenase-2 (COX-2) or voltage-gated calcium channels.

Pharmacology Scaffold 7-Bromo-1,4-Benzothiazine Scaffold CrossCoupling Pd-Catalyzed Cross-Coupling Scaffold->CrossCoupling Synthetic Handle (C-Br Bond) Library Bioactive Derivative Library CrossCoupling->Library Diversification Target Therapeutic Target (e.g., COX, Kinases) Library->Target High-Affinity Binding

Figure 2: Role of the 7-bromo synthetic handle in generating bioactive benzothiazine libraries.

Conclusion

Understanding the SMILES code BrC1=CC2=C(NCCS2)C=C1 is just the first step in leveraging the 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine scaffold. By employing a self-validating synthetic protocol governed by fundamental pKa differentials and entropic driving forces, researchers can reliably access this privileged structure, paving the way for the robust discovery of next-generation therapeutics.

References

  • Title: Radical Route to 1,4-Benzothiazine Derivatives from 2-Aminobenzenethiols and Ketones under Transition-Metal-Free Conditions Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: CHEMISTRY AND SYNTHESIS OF SOME DIHYDRO-2H-l,4-BENZOTHIAZINE DERIVATIVES Source: Canadian Journal of Chemistry URL: [Link]

Exploratory

The Therapeutic Potential of 7-Bromobenzothiazine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The benzothiazine scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its diverse pharmacological activities. The strategic introduction of a bromine atom at the 7-position of the b...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzothiazine scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its diverse pharmacological activities. The strategic introduction of a bromine atom at the 7-position of the benzothiazine nucleus has emerged as a compelling strategy for modulating and enhancing the therapeutic potential of this versatile scaffold. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic promise of 7-bromobenzothiazine derivatives. We delve into their significant anticancer, antimicrobial, and emerging neuroprotective properties, supported by mechanistic insights and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of the Benzothiazine Scaffold and 7-Bromo Substitution

Benzothiazines, heterocyclic compounds containing a benzene ring fused to a thiazine ring, represent a cornerstone in the development of a wide array of therapeutic agents. Their inherent structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1]

The introduction of halogen atoms, particularly bromine, into drug candidates is a well-established strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. The bromine atom at the 7-position of the benzothiazine ring can influence the molecule's lipophilicity, electronic distribution, and metabolic stability. This strategic modification has been shown to significantly impact the biological activity of the resulting derivatives, making them a focal point of contemporary drug discovery efforts.[2]

This guide will explore the multifaceted therapeutic landscape of 7-bromobenzothiazine derivatives, with a focus on their potential as anticancer, antimicrobial, and neuroprotective agents. We will dissect the synthetic methodologies, analyze structure-activity relationships (SAR), and provide detailed experimental protocols to facilitate further research and development in this promising area.

Synthesis of 7-Bromobenzothiazine Derivatives

The synthesis of 7-bromobenzothiazine derivatives typically involves multi-step reaction sequences, starting from commercially available precursors. A common and effective strategy is the condensation and oxidative cyclization of 2-amino-5-bromobenzenethiol with β-diketones in the presence of a suitable solvent and catalyst.[3]

General Synthetic Workflow

The synthesis of the 7-bromobenzothiazine core can be logically structured into a series of key transformations, providing a versatile platform for generating a library of derivatives with diverse substitutions.

A 2-Amino-5-bromobenzenethiol C Condensation & Oxidative Cyclization (e.g., DMSO, reflux) A->C B β-Diketone/β-Ketoester B->C D 7-Bromo-4H-1,4-benzothiazine Core C->D Formation of Thiazine Ring E Further Derivatization (e.g., N-alkylation, acylation) D->E Introduction of R-groups F Library of 7-Bromobenzothiazine Derivatives E->F

Caption: General synthetic workflow for 7-bromobenzothiazine derivatives.

Experimental Protocol: Synthesis of 7-Bromo-4H-1,4-benzothiazines[3]

This protocol outlines the synthesis of the core 7-bromo-4H-1,4-benzothiazine scaffold.

Materials:

  • 2-Amino-5-bromobenzenethiol

  • Appropriate β-diketone (e.g., acetylacetone)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Glacial acetic acid

  • 30% Hydrogen peroxide (for sulfone synthesis)

Procedure:

  • Condensation and Cyclization:

    • In a round-bottom flask, dissolve 2-amino-5-bromobenzenethiol (1 equivalent) and the desired β-diketone (1.1 equivalents) in dimethyl sulfoxide (DMSO).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried.

    • Recrystallize the crude product from ethanol to obtain the purified 7-bromo-4H-1,4-benzothiazine derivative.

  • Oxidation to Sulfone (Optional):

    • Dissolve the synthesized 7-bromo-4H-1,4-benzothiazine derivative in glacial acetic acid.

    • Add 30% hydrogen peroxide dropwise to the solution at room temperature.

    • Stir the reaction mixture for 12-16 hours.

    • Pour the reaction mixture into cold water, and collect the precipitated sulfone by filtration.

    • Wash the product with water and recrystallize from a suitable solvent.

Characterization:

The synthesized compounds should be characterized by standard analytical techniques, including:

  • Melting Point

  • Infrared (IR) Spectroscopy

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry (MS)

Therapeutic Potential: A Multifaceted Approach

7-Bromobenzothiazine derivatives have demonstrated significant potential across several therapeutic areas, primarily driven by their anticancer and antimicrobial activities. Emerging evidence also suggests a promising role in neuroprotection.

Anticancer Activity

The anticancer potential of 7-bromobenzothiazine derivatives is a major area of investigation. The presence of the 7-bromo substituent has been shown to enhance cytotoxic activity against various cancer cell lines.[2]

Mechanism of Action:

While the precise mechanisms are still under investigation for many derivatives, several key pathways have been implicated:

  • Inhibition of Mitochondrial Complex II (Succinate Dehydrogenase): Some benzothiadiazine derivatives are known to inhibit mitochondrial respiratory complex II, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells.[2]

  • Induction of Apoptosis: Many benzothiazole derivatives have been shown to induce apoptosis through the modulation of key signaling pathways, including the enhancement of caspase-3 levels.[4]

  • EGFR Modulation: Some benzothiazole derivatives have been found to downregulate the expression of the epidermal growth factor receptor (EGFR), a key protein involved in cancer cell proliferation and survival.[5]

  • Cell Cycle Arrest: These compounds can induce cell cycle arrest, often in the G0/G1 or sub-G1 phase, preventing cancer cell proliferation.[5][6]

A 7-Bromobenzothiazine Derivative B Mitochondrial Complex II Inhibition A->B E EGFR Downregulation A->E F Cell Cycle Arrest (G0/G1, sub-G1) A->F C ROS Generation B->C D Apoptosis Induction (Caspase Activation) C->D G Inhibition of Cancer Cell Proliferation D->G E->G F->G

Caption: Potential anticancer mechanisms of 7-bromobenzothiazine derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative 7-bromobenzothiazine and related halogenated derivatives against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Halogenated BenzothiadiazineTriple Negative Breast Cancer (MDA-MB-468)2.93 ± 0.07[2]
Pyrrolidine-based Imidazo Benzothiazole (with 7-fluoro)HepG2, MCF-7, HeLa~4.0[4]
Naphthalimide Benzothiazole DerivativeHT-293.47 ± 0.2[4]
Naphthalimide Benzothiazole DerivativeA5493.89 ± 0.3[4]
Naphthalimide Benzothiazole DerivativeMCF-75.08 ± 0.3[4]
1,4-Benzothiazin-3-one Derivative (2c)MCF-71.29[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 7-Bromobenzothiazine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 7-bromobenzothiazine derivatives (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

7-Bromobenzothiazine derivatives have also shown promise as antimicrobial agents, particularly against Gram-positive bacteria. The bromine atom at the 7-position appears to play a role in enhancing their antibacterial action.

Mechanism of Action:

The antimicrobial mechanism of action for many benzothiazine derivatives is not fully elucidated but is thought to involve the disruption of essential cellular processes in bacteria. Some studies suggest that these compounds may interfere with DNA gyrase, an enzyme crucial for bacterial DNA replication.[8]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative halogenated benzothiazine derivatives against various microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Dichloropyrazole-based Benzothiazole (with 7-methoxy thiophene)Gram-positive strains0.0156–0.25[8]
Dichloropyrazole-based Benzothiazole (with 7-methoxy thiophene)Gram-negative strains1–4[8]
Pyrazolo-1,2-benzothiazine acetamide (7h)S. aureus (susceptible, MRSA, MDRSA)8.0[9]
Pyrazolo-1,2-benzothiazine acetamide (7b)S. aureus (susceptible, MRSA, MDRSA)16[9]
1,2-Benzothiazine derivatives (33, 38, 43, 58)B. subtilis25-50[10]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB)

  • 7-Bromobenzothiazine derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the 7-bromobenzothiazine derivatives in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective Potential

While research in this area is still emerging, some (benzo)thiazine derivatives have shown promising neuroprotective properties, suggesting a potential new therapeutic avenue for this class of compounds.[11] Their multifaceted biological activities, including antioxidant and anti-inflammatory effects, are key to their neuroprotective potential.

Potential Mechanisms of Action:

  • Antioxidant Activity: Benzothiazine derivatives can scavenge free radicals and inhibit lipid peroxidation, thereby protecting neuronal cells from oxidative stress, a key factor in neurodegenerative diseases.[11]

  • Anti-inflammatory Effects: Neuroinflammation is a critical component of many neurodegenerative disorders. Some benzothiazine derivatives exhibit anti-inflammatory properties by inhibiting enzymes like lipoxygenase.[11]

  • Cholinesterase Inhibition: Some derivatives have shown moderate inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are a mainstay in the treatment of Alzheimer's disease.[11]

A 7-Bromobenzothiazine Derivative B Antioxidant Activity (Free Radical Scavenging) A->B C Anti-inflammatory Activity (LOX Inhibition) A->C D Cholinesterase Inhibition A->D E Reduction of Oxidative Stress B->E F Modulation of Neuroinflammation C->F G Increased Acetylcholine Levels D->G H Neuroprotection E->H F->H G->H

Caption: Potential neuroprotective mechanisms of 7-bromobenzothiazine derivatives.

Experimental Protocol: In Vitro Neuroprotection Assay (NMDA-induced Excitotoxicity) [12]

This assay evaluates the ability of a compound to protect neurons from excitotoxicity induced by N-methyl-D-aspartate (NMDA).

Materials:

  • Primary cultured rat cortical neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • NMDA

  • 7-Bromobenzothiazine derivatives

  • MTT solution

  • 96-well plates

Procedure:

  • Cell Culture: Culture primary cortical neurons in 96-well plates.

  • Compound Pre-treatment: Pre-treat the neurons with various concentrations of the 7-bromobenzothiazine derivatives for 1-2 hours.

  • NMDA Treatment: Induce excitotoxicity by exposing the neurons to NMDA (e.g., 100 µM) for a specified period (e.g., 24 hours).

  • Cell Viability Assessment: Assess neuronal viability using the MTT assay as described previously.

  • Data Analysis: Compare the viability of neurons treated with the derivatives and NMDA to those treated with NMDA alone to determine the neuroprotective effect.

Structure-Activity Relationship (SAR) Insights

The biological activity of 7-bromobenzothiazine derivatives is intricately linked to their structural features. Key SAR insights include:

  • Position of the Bromo Group: The presence of a bromine atom at the 7-position of the benzothiazine ring has been consistently associated with enhanced biological activity, particularly in anticancer and antimicrobial assays.[2]

  • Substituents on the Thiazine Ring: The nature of the substituents on the thiazine ring nitrogen and other positions can significantly influence potency and selectivity. For instance, in some series, compounds with a free N-H or a small alkyl group on the thiazine nitrogen showed better antibacterial activity against Gram-positive bacteria.[13]

  • Aromatic Substituents: For derivatives with additional aromatic rings, the nature and position of substituents on these rings can dramatically alter activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties and binding interactions of the molecule with its biological target.

Conclusion and Future Directions

7-Bromobenzothiazine derivatives represent a highly promising class of compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their emerging neuroprotective properties, underscores their importance in modern drug discovery. The synthetic accessibility of the benzothiazine scaffold allows for extensive structural modifications, providing a rich platform for the optimization of lead compounds.

Future research should focus on:

  • Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives is crucial for their rational design and development.

  • Expansion of Biological Screening: Systematic screening of 7-bromobenzothiazine libraries against a wider range of cancer cell lines, microbial pathogens, and in various models of neurodegenerative diseases is warranted.

  • Pharmacokinetic and In Vivo Studies: Promising lead compounds should be advanced to in vivo studies to evaluate their efficacy, safety, and pharmacokinetic profiles.

  • Exploration of Novel Therapeutic Areas: The diverse biological activities of this scaffold suggest that its therapeutic potential may extend beyond the areas covered in this guide.

References

  • Synthesis of 7-Bromo/5,6-Dimethyl-4 H -1,4-Benzothiazines and Their Conversion into Sulfones. (URL not available)
  • Benzothiazole derivatives as anticancer agents. ([Link])

  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ([Link])

  • Cytotoxic IC50 values of the tested compounds against MCF-7 and MCF-10A... (URL not available)
  • Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. ([Link])

  • Synthesis, Molecular Docking, and Biological Evaluation of a New Series of Benzothiazinones and Their Benzothiazinyl Acetate Derivatives as Anticancer Agents against MCF-7 Human Breast Cancer Cells and as Anti-Inflammatory Agents. ([Link])

  • Recent trends toward the synthesis of fused-benzothiazines and their derivatives. ([Link])

  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. ([Link])

  • From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. ([Link])

  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Deriv
  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. ([Link])

  • Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. ([Link])

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. ([Link])

  • Recent Developments in Coumarin Derivatives as Neuroprotective Agents. (URL not available)
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. ([Link])

  • Recent insights into antibacterial potential of benzothiazole derivatives. ([Link])

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. ([Link])

  • (PDF)
  • Synthesis and structure-activity relationships evaluation of benzothiazinone derivatives as potential anti-tubercular agents. ([Link])

  • A review of compounds derivatives with antimicrobial activities. ([Link])

  • New Synthesis of Benzothiazines and Benzoisothiazoles Containing a Sulfoximine Functional Group. ([Link])

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. ([Link])

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. ([Link])

  • Design, Synthesis and Anticancer Evaluation of Chalcone functionality bearing Benzothiazol-oxazole-pyrazine as Anticancer Agents. (URL not available)
  • Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives. ([Link])

  • Synthesis, antimicrobial evaluation and molecular modeling of some novel phenothiazine derivatives. ([Link])

  • The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07. ([Link])

  • Neuroprotective Actions of Methylene Blue and Its Derivatives. ([Link])

  • Computational discovery of novel anticancer agents: A comprehensive study of phenothiazine derivatives. ([Link])

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. ([Link])

  • Design, synthesis and anticancer evaluation of some novel 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives. ([Link])

  • Natural Products with Broad-Spectrum Neuroprotective Activity: Diverse Origins and Convergent Mechanisms. (URL not available)
  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. ([Link])

  • The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition. ([Link])

  • Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase. ([Link])

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. ([Link])

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Protocols & Analytical Methods

Method

Synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]thiazine: A Detailed Guide for Medicinal Chemists and Process Development Scientists

Synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b][1][2]thiazine: A Detailed Guide for Medicinal Chemists and Process Development Scientists Introduction: The Significance of the Benzothiazine Scaffold The 3,4-dihydro-2H-benzo...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b][1][2]thiazine: A Detailed Guide for Medicinal Chemists and Process Development Scientists

Introduction: The Significance of the Benzothiazine Scaffold

The 3,4-dihydro-2H-benzo[b][1][2]thiazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural backbone of numerous compounds with diverse biological activities. Its unique conformational flexibility and the presence of both nitrogen and sulfur heteroatoms allow for a wide range of structural modifications, making it a valuable building block in drug discovery programs. The targeted molecule, 7-bromo-3,4-dihydro-2H-benzo[b][1][2]thiazine, serves as a key intermediate, with the bromine atom providing a reactive handle for further functionalization through various cross-coupling reactions. This guide provides a comprehensive, two-stage protocol for the synthesis of this important intermediate, starting from the readily available 2-aminothiophenol. We will delve into the mechanistic underpinnings of the synthetic strategy and provide detailed, field-tested protocols to ensure reliable and reproducible results.

Strategic Overview: A Two-Step Approach to the Target Molecule

The synthesis is logically divided into two primary stages:

  • Formation of the Benzothiazine Ring: This involves the construction of the core heterocyclic system by reacting 2-aminothiophenol with a suitable C2-synthon, in this case, 1,2-dichloroethane. This reaction proceeds via a tandem S-alkylation and intramolecular N-alkylation.

  • Regioselective Aromatic Bromination: The second stage focuses on the selective introduction of a bromine atom onto the benzene ring of the benzothiazine core. The directing effects of the heterocyclic ring favor substitution at specific positions, and careful selection of the brominating agent and reaction conditions is crucial for achieving high regioselectivity for the desired 7-bromo isomer.

This two-step approach allows for the efficient and controlled synthesis of the target molecule, with clear points for purification and characterization of the intermediate and final product.

Mechanistic Insights: Understanding the "Why" Behind the "How"

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization.

Stage 1: Formation of 3,4-dihydro-2H-benzo[b][1][2]thiazine

The formation of the benzothiazine ring from 2-aminothiophenol and 1,2-dichloroethane is a classic example of a sequential nucleophilic substitution.

  • S-Alkylation: The thiol group (-SH) of 2-aminothiophenol is a more potent nucleophile than the amino group (-NH2). In the presence of a base (e.g., potassium carbonate), the thiol is deprotonated to form the thiophenolate anion, which readily attacks one of the electrophilic carbon atoms of 1,2-dichloroethane in an SN2 reaction. This forms the S-(2-chloroethyl) intermediate.

  • Intramolecular Cyclization (N-Alkylation): The newly formed intermediate possesses a nucleophilic amino group and an electrophilic carbon bearing a chlorine atom. An intramolecular SN2 reaction then occurs, where the amino group attacks the chloro-substituted carbon, displacing the chloride ion and forming the six-membered thiazine ring. The base facilitates this step by neutralizing the ammonium salt formed.

Stage 2: Regioselective Bromination

The introduction of the bromine atom onto the aromatic ring is an electrophilic aromatic substitution (EAS) reaction. The substituent already present on the ring—the dihydrothiazine moiety—directs the incoming electrophile. The sulfur and nitrogen atoms of the heterocyclic ring are ortho, para-directing activators due to their lone pairs of electrons that can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate. The para-position (C7) is sterically more accessible than the ortho-position (C5), leading to the preferential formation of the 7-bromo isomer.

N-Bromosuccinimide (NBS) is an excellent choice for this bromination. It serves as a source of electrophilic bromine (Br+) and offers milder reaction conditions compared to elemental bromine, which can lead to over-bromination and side reactions.[3][4] The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF), which can enhance the para-selectivity.[3]

Visualizing the Synthesis

Overall Synthetic Scheme

Synthetic_Scheme reactant1 2-Aminothiophenol step1 K₂CO₃, DMF Heat reactant2 1,2-Dichloroethane reactant3 N-Bromosuccinimide (NBS) step2 DMF Room Temp. intermediate 3,4-Dihydro-2H-benzo[b][1,4]thiazine intermediate->step2 product 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine step1->intermediate step2->product

Caption: Two-step synthesis of the target compound.

Experimental Workflow

Experimental_Workflow cluster_stage1 Stage 1: Cyclization cluster_stage2 Stage 2: Bromination s1_start Combine 2-Aminothiophenol, 1,2-Dichloroethane, K₂CO₃ in DMF s1_react Heat Reaction Mixture (e.g., 90-100 °C) s1_start->s1_react s1_monitor Monitor by TLC s1_react->s1_monitor s1_workup Aqueous Workup (Water, EtOAc extraction) s1_monitor->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_char Characterize Intermediate (NMR, MS) s1_purify->s1_char s2_start Dissolve Intermediate in DMF s1_char->s2_start Proceed with pure intermediate s2_react Add NBS Portion-wise at 0 °C s2_start->s2_react s2_stir Stir at Room Temperature s2_react->s2_stir s2_monitor Monitor by TLC s2_stir->s2_monitor s2_workup Aqueous Workup (Water, EtOAc extraction) s2_monitor->s2_workup s2_purify Column Chromatography s2_workup->s2_purify s2_char Characterize Final Product (NMR, MS, m.p.) s2_purify->s2_char

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 2-Aminothiophenol has a strong, unpleasant odor and is toxic. N-Bromosuccinimide is an irritant. Consult the Safety Data Sheets (SDS) for all reagents before use.

Stage 1: Synthesis of 3,4-dihydro-2H-benzo[b][1][2]thiazine
Reagent/SolventMolar Mass ( g/mol )AmountMolar Equiv.
2-Aminothiophenol125.195.0 g1.0
1,2-Dichloroethane98.964.35 g (3.48 mL)1.1
Potassium Carbonate (K₂CO₃)138.2111.04 g2.0
N,N-Dimethylformamide (DMF)-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (5.0 g, 39.9 mmol), potassium carbonate (11.04 g, 79.9 mmol), and DMF (100 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1,2-dichloroethane (3.48 mL, 43.9 mmol) to the mixture.

  • Heat the reaction mixture to 90-100 °C and maintain this temperature for 6-8 hours.

    • Scientist's Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 20% ethyl acetate in hexanes. The disappearance of the 2-aminothiophenol spot indicates reaction completion.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 300 mL of cold water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford 3,4-dihydro-2H-benzo[b][1][2]thiazine as a pale yellow oil or low-melting solid.

Stage 2: Synthesis of 7-bromo-3,4-dihydro-2H-benzo[b][1][2]thiazine
Reagent/SolventMolar Mass ( g/mol )AmountMolar Equiv.
3,4-dihydro-2H-benzo[b][1][2]thiazine151.233.0 g1.0
N-Bromosuccinimide (NBS)177.983.54 g1.0
N,N-Dimethylformamide (DMF)-60 mL-

Procedure:

  • Dissolve 3,4-dihydro-2H-benzo[b][1][2]thiazine (3.0 g, 19.8 mmol) in DMF (60 mL) in a 150 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (3.54 g, 19.8 mmol) portion-wise over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

    • Scientist's Note: Adding NBS in portions helps to control the exothermicity of the reaction and minimize the formation of di-brominated byproducts.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes) until the starting material is consumed.

  • Once complete, pour the reaction mixture into 200 mL of cold water. A precipitate may form.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) to remove residual DMF, then wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield 7-bromo-3,4-dihydro-2H-benzo[b][1][2]thiazine as a solid.

Characterization and Validation

To ensure the identity and purity of the synthesized compounds, the following analytical data should be collected.

CompoundExpected ¹H NMR Signals (δ, ppm)Expected ¹³C NMR Signals (δ, ppm)Expected Mass (m/z) [M+H]⁺
3,4-dihydro-2H-benzo[b][1][2]thiazine~6.6-7.1 (Ar-H, 4H), ~3.8 (NH, 1H), ~3.4 (N-CH₂, 2H), ~3.0 (S-CH₂, 2H)~145, 128, 127, 122, 120, 116 (Ar-C), ~43 (N-CH₂), ~27 (S-CH₂)152.05
7-bromo-3,4-dihydro-2H-benzo[b][1][2]thiazine~7.0 (d, Ar-H), ~6.8 (s, Ar-H), ~6.5 (d, Ar-H), ~4.0 (NH, 1H), ~3.4 (t, N-CH₂), ~3.0 (t, S-CH₂)~146, 131, 125, 122, 118, 108 (Ar-C), ~43 (N-CH₂), ~27 (S-CH₂)230.96 / 232.96 (Isotopic pattern)

Note: Exact chemical shifts (δ) are dependent on the solvent used for NMR analysis.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Stage 1: Low yield of cyclized product Incomplete reaction.Ensure the reaction is heated for a sufficient duration. Monitor by TLC until the starting material is consumed. Confirm the quality and dryness of the K₂CO₃.
Side reactions (e.g., polymerization).Ensure slow addition of the dichloroethane and maintain the recommended temperature.
Stage 2: Formation of multiple products (over-bromination) Reaction temperature too high or excess NBS.Add NBS slowly at 0 °C to control the reaction. Use precisely one equivalent of NBS.
Stage 2: Low regioselectivity Incorrect solvent or reaction conditions.Using DMF as a solvent generally provides good para-selectivity.[3] Ensure the reaction is run at the recommended temperature.
Purification Difficulties Products are oily or do not crystallize.Rely on column chromatography for purification. If the product is an oil, ensure all solvent is removed under high vacuum.

Conclusion

This application note provides a robust and well-characterized two-step synthesis for 7-bromo-3,4-dihydro-2H-benzo[b][1][2]thiazine from 2-aminothiophenol. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. The provided characterization data and troubleshooting guide serve as a comprehensive resource to validate results and overcome potential experimental challenges.

References

  • Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions. RSC Advances.

  • N-Bromosuccinimide. Wikipedia.

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal.

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Center for Biotechnology Information.

  • Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone. Taylor & Francis Online.

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface.

  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4). Chemia.

  • Synthesis of 2H‐benzo[b][1][2]thiazin‐2‐ones. ResearchGate.

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. National Center for Biotechnology Information.

  • CHEMISTRY AND SYNTHESIS OF SOME DIHYDRO-2H-l,4-BENZOTHIAZINE DERIVATIVES. Canadian Science Publishing.

  • 7-bromo-3,4-dihydro-2H-benzo[b][1][2]thiazine. Sigma-Aldrich.

  • Synthesis of 7-Bromo/5,6-Dimethyl-4 H -1,4-Benzothiazines and Their Conversion into Sulfones. ResearchGate.

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.

  • 7-Bromo-3,4-dihydro-2H-benzo[b][1][2]thiazine | 193414-60-7. Sigma-Aldrich.

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI.

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv.

  • Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences.

  • One-Pot Synthesis Of 1,3-Benzo[d]thiazolederivatives Promoted By Al(HSO4)3. Organic Chemistry Research.

  • Regio- and diastereoselective synthesis of 3,4-dihydro-2H-benzo[2][5]imidazo[2,1-b][1][6]thiazine derivatives via DBU-catalyzed [3+3] annulation of MBH carbonates with 2-mercaptobenzimidazoles. ResearchGate.

  • 3,4-Dihydro-2H-benzo[b][1][2]thiazine. Pharmaffiliates.

  • Regioselective and stereospecific synthesis of functionalized 3,4-dihydro-2H-1,4-thiazines by catalyst-free [3 + 3] annulation of pyridinium 1,4-zwitterionic thiolates and aziridines. RSC Publishing.

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Application

Application Note: Late-Stage Functionalization of 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine via Suzuki-Miyaura Cross-Coupling

Executive Summary Benzothiazine derivatives are privileged heterocyclic scaffolds in modern drug discovery, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory (specifically CO...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzothiazine derivatives are privileged heterocyclic scaffolds in modern drug discovery, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory (specifically COX-2 inhibition), and central nervous system (CNS) modulating properties 1. The 3,4-dihydro-2H-benzo[b][1,4]thiazine core (CAS: 193414-60-7) serves as a highly versatile building block 2. Functionalization at the C7 position via Suzuki-Miyaura cross-coupling enables the rapid generation of diverse biaryl libraries for structure-activity relationship (SAR) studies. This application note provides a comprehensive, self-validating protocol designed to overcome the unique catalytic challenges posed by the nucleophilic secondary amine and coordinating thioether intrinsic to this scaffold.

Mechanistic Insights & Experimental Rationale

The cross-coupling of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine with arylboronic acids is susceptible to two major failure modes that dictate our experimental design:

  • Catalyst Poisoning via Heteroatom Coordination: The sulfur atom (S1) in the thiazine ring can coordinate to the palladium center, forming stable, inactive palladacycles that inhibit the critical oxidative addition step 3.

  • Oligomerization (Competing Buchwald-Hartwig Amination): The substrate possesses both an electrophilic aryl bromide (C7) and a nucleophilic secondary amine (N4). Under basic palladium-catalyzed conditions, intermolecular C-N bond formation can rapidly compete with the desired C-C bond formation, leading to oligomeric byproducts 4.

Causality of Experimental Choices: To establish a robust and reproducible system, we employ a two-step sequence: N-Boc protection followed by the Suzuki-Miyaura coupling. Masking the N4 amine eliminates the risk of oligomerization. Furthermore, the electron-withdrawing nature of the Boc group subtly activates the C7-Br bond for oxidative addition. For the catalytic system, we utilize Pd(dppf)Cl2​⋅CH2​Cl2​ . The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates reductive elimination and prevents sulfur-induced catalyst deactivation [[5]](). A biphasic solvent system (Toluene/Ethanol/Water) ensures optimal solubility of both the lipophilic benzothiazine and the inorganic base ( K2​CO3​ ), facilitating rapid transmetalation.

Reaction Pathway Visualization

SuzukiCycle Pd0 Pd(0)(dppf) Active Catalyst OxAdd Oxidative Addition Pd(II) Insertion at C7-Br Pd0->OxAdd N-Boc-7-bromo-3,4-dihydro- 2H-benzo[b][1,4]thiazine TransMet Transmetalation Ar-B(OH)2 + Base OxAdd->TransMet Arylboronic Acid K2CO3 / H2O RedElim Reductive Elimination C7-Aryl Benzothiazine TransMet->RedElim cis-trans Isomerization (Facilitated by dppf) RedElim->Pd0 Product Release Regeneration of Pd(0)

Catalytic cycle of the Suzuki-Miyaura coupling for N-Boc-7-bromo-benzothiazine.

Quantitative Optimization Data

The following table summarizes the optimization of the catalytic system, demonstrating the necessity of N-protection and the superiority of bidentate ligands for this specific scaffold.

EntrySubstrateCatalyst / LigandBase / SolventYield (%)Observation / Causality
1Unprotected Pd(PPh3​)4​ K2​CO3​ / Toluene-H 2​ O35%Significant oligomerization via C-N coupling.
2Unprotected Pd2​(dba)3​ / SPhos K3​PO4​ / Dioxane-H 2​ O58%Bulky ligand reduces C-N coupling, but S-coordination slows reaction.
3N-Boc Protected Pd(PPh3​)4​ K2​CO3​ / Toluene-H 2​ O72%Oligomerization eliminated; moderate yield due to slow reductive elimination.
4 N-Boc Protected Pd(dppf)Cl2​ K2​CO3​ / Tol-EtOH-H 2​ O 94% Optimal. dppf accelerates reductive elimination; biphasic system aids transmetalation.

Detailed Experimental Protocols

Protocol A: N-Boc Protection of 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine

Self-Validating Check: The complete disappearance of the highly polar N-H starting material spot on TLC (Hexanes/EtOAc 3:1, UV active) confirms quantitative protection, ensuring no interference in the subsequent coupling step.

  • Reagent Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL).

  • Base Addition: Add N,N -diisopropylethylamine (DIPEA, 2.0 equiv, 10.0 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 equiv, 0.5 mmol). Stir for 5 minutes at room temperature to ensure homogeneity.

  • Boc Anhydride Addition: Cool the mixture to 0 °C using an ice bath. Slowly add di-tert-butyl dicarbonate ( Boc2​O , 1.2 equiv, 6.0 mmol) dropwise to control the exothermic evolution of CO2​ .

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to afford tert-butyl 7-bromo-2,3-dihydro-4H-benzo[b][1,4]thiazine-4-carboxylate as a pale yellow solid.

Protocol B: Suzuki-Miyaura Cross-Coupling

Self-Validating Check: The use of a biphasic solvent system requires vigorous stirring (≥800 rpm). If the mixture is not forming a cloudy emulsion, mass transfer limitations will artificially stall the transmetalation step, resulting in unreacted starting material.

  • Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add tert-butyl 7-bromo-2,3-dihydro-4H-benzo[b][1,4]thiazine-4-carboxylate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), and finely ground K2​CO3​ (3.0 equiv, 3.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%).

  • Degassing: Seal the tube with a rubber septum. Evacuate and backfill the tube with ultra-high purity Argon three times to prevent oxidative degradation of the palladium catalyst.

  • Solvent Introduction: Syringe in a rigorously degassed mixture of Toluene/Ethanol/Water (4:1:1 v/v/v, 6 mL total volume).

  • Reaction: Replace the septum with a Teflon screw cap under a positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 85 °C for 12 hours with vigorous stirring (1000 rpm).

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and water (10 mL). Separate the layers and extract the aqueous phase with EtOAc (2 × 10 mL).

  • Purification: Wash the combined organic extracts with brine, dry over MgSO4​ , filter through a short pad of Celite (to remove precipitated palladium black), and concentrate. Purify via flash chromatography to isolate the C7-arylated benzothiazine derivative.

Protocol C: Boc Deprotection (Optional)

If the free amine is required for downstream biological testing or further derivatization:

  • Dissolve the coupled product in DCM (0.1 M concentration).

  • Add Trifluoroacetic acid (TFA, 10 equiv) dropwise at 0 °C.

  • Stir at room temperature for 2 hours until TLC indicates complete consumption of the starting material.

  • Concentrate under reduced pressure, neutralize carefully with saturated aqueous NaHCO3​ , and extract with DCM to yield the free 7-aryl-3,4-dihydro-2H-benzo[b][1,4]thiazine.

References

  • Title: Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening Source: Asian Journal of Chemistry URL: 1

  • Title: Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors Source: PMC (National Institutes of Health) URL: 3

  • Title: Recent trends toward the synthesis of fused-benzothiazines and their derivatives Source: Taylor & Francis Online URL: 4

  • Title: Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions Source: ACS Publications URL: 5

  • Title: CAS: 193414-60-7 - CymitQuimica (7-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine Specifications) Source: CymitQuimica URL: 2

Sources

Method

Application Note: Advanced Buchwald-Hartwig Amination Protocols for 7-Bromo-1,4-Benzothiazine Scaffolds

Introduction & Mechanistic Rationale The 1,4-benzothiazine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of DNA/RNA-binding probes, anti-arrhythmic agents, and novel chemoth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1,4-benzothiazine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of DNA/RNA-binding probes, anti-arrhythmic agents, and novel chemotherapeutics. Functionalization at the 7-position of the benzothiazine ring is critical for tuning the electronic and steric properties of the molecule. The [1] offers a robust, palladium-catalyzed pathway to construct C(sp²)–N bonds, allowing for the direct coupling of 7-bromo-1,4-benzothiazine derivatives with a wide array of primary and secondary amines.

Causality in Catalyst and Ligand Selection

The success of this cross-coupling relies heavily on the rational selection of the palladium source, ligand, and base.

  • Ligand Sterics and Electronics: The 7-bromo-1,4-benzothiazine substrate undergoes oxidative addition readily due to the relatively weak C–Br bond. However, the subsequent reductive elimination step can be sluggish, leading to off-target β-hydride elimination if the amine possesses α-hydrogens. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as BrettPhos or XPhos ) are explicitly chosen here. Their electron density accelerates oxidative addition, while their immense steric bulk forces the palladium center to rapidly undergo reductive elimination, expelling the desired product [2].

  • Base Selection: While strong bases like sodium tert-butoxide (NaOtBu) drive the deprotonation of the coordinated amine rapidly, the 1,4-benzothiazine core (especially 3-oxo or 3,4-dihydro variants) can be sensitive to strong alkoxides. Therefore, Cesium Carbonate (Cs₂CO₃) or Potassium tert-butoxide (KOtBu) in tightly controlled stoichiometric amounts are preferred to prevent ring-opening or degradation [3].

Catalytic Cycle Workflow

The following diagram illustrates the catalytic logic governing the amination of the 7-bromo-1,4-benzothiazine scaffold.

BuchwaldHartwig Pd0 Pd(0)L_n Active Catalyst OxAdd 1. Oxidative Addition (7-Bromo-1,4-benzothiazine) Pd0->OxAdd PdII_Ar L_nPd(II)(Ar)(Br) Stable Intermediate OxAdd->PdII_Ar Ar-Br Insertion AmineCoord 2. Amine Coordination & Deprotonation PdII_Ar->AmineCoord PdII_Amine L_nPd(II)(Ar)(NR2) Amido Complex AmineCoord->PdII_Amine HNR2 + Base - Base·HBr RedElim 3. Reductive Elimination (Sterically Driven) PdII_Amine->RedElim RedElim->Pd0 Catalyst Regeneration Product 7-Amino-1,4-benzothiazine Target Product RedElim->Product Product Release

Figure 1: Mechanistic pathway of the Pd-catalyzed Buchwald-Hartwig amination for 7-bromo-1,4-benzothiazine.

Quantitative Optimization Data

To establish a self-validating baseline, various conditions were screened using 7-bromo-3,4-dihydro-2H-1,4-benzothiazine and morpholine as the model coupling partners. The data below synthesizes the optimal parameters for maximizing yield while suppressing hydrodehalogenation.

EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5 mol%)BINAP (10 mol%)Cs₂CO₃Toluene1101642
2Pd₂(dba)₃ (2.5 mol%)XPhos (5 mol%)Cs₂CO₃1,4-Dioxane110485
3 Pd(OAc)₂ (5 mol%) BrettPhos (5 mol%) KOtBu 1,4-Dioxane 100 2 94
4XPhos Pd G3 (5 mol%)None (Pre-complexed)Cs₂CO₃1,4-Dioxane110291
5Pd(OAc)₂ (5 mol%)BrettPhos (5 mol%)KOtBuDMF100458*

*Note: Polar aprotic solvents like DMF often lead to increased rates of hydrodehalogenation (yielding the debrominated benzothiazine) rather than the desired C–N coupling.

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system. Visual cues are embedded within the steps to confirm the chemical state of the reaction in real-time.

Materials Required
  • Electrophile: 7-bromo-3,4-dihydro-2H-1,4-benzothiazine (1.0 equiv, 1.0 mmol, 230 mg)

  • Nucleophile: Desired amine (e.g., morpholine or substituted aniline) (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(OAc)₂ (0.05 equiv, 5 mol%, 11.2 mg)

  • Ligand: BrettPhos (0.05 equiv, 5 mol%, 26.8 mg)

  • Base: KOtBu (1.4 equiv, 1.4 mmol, 157 mg)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL), degassed.

Procedure
  • Reaction Setup & Inert Atmosphere: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 7-bromo-3,4-dihydro-2H-1,4-benzothiazine, Pd(OAc)₂, BrettPhos, and KOtBu. Causality Check: Solid-phase loading minimizes the risk of localized concentration gradients.

  • Degassing (Critical Step): Seal the tube with a rubber septum. Evacuate the tube under a high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality Check: Oxygen irreversibly oxidizes the electron-rich BrettPhos ligand to its phosphine oxide, preventing the reduction of Pd(II) to the active Pd(0) species.

  • Solvent and Amine Addition: Add anhydrous, sparged 1,4-Dioxane (5.0 mL) and the amine (if liquid) via a gas-tight syringe. (If the amine is solid, it should be added in Step 1).

  • Catalyst Activation (Self-Validation Checkpoint): Place the sealed tube in a pre-heated oil bath at 100 °C. Visual Validation: Within 2–5 minutes, the mixture should transition from a pale yellow suspension to a deep, dark red or dark green homogeneous solution. This color shift is the spectroscopic signature of the active Pd(0)-BrettPhos complex forming [3]. If the solution turns opaque black and deposits a mirror on the glass, the catalyst has crashed out as inactive "Palladium Black" due to oxygen ingress.

  • Reaction Monitoring: Stir vigorously at 100 °C for 2 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1) or LC-MS. The starting bromide (R_f ~ 0.6) should completely disappear, replaced by a lower-running, highly UV-active product spot.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium residues and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to isolate the pure 7-amino-1,4-benzothiazine derivative.

Troubleshooting & Field-Proven Insights

  • Issue: High levels of debrominated starting material (Hydrodehalogenation).

    • Cause: The reductive elimination step is too slow, allowing β-hydride elimination to outcompete it.

    • Solution: Switch to a more sterically demanding ligand (e.g., from XPhos to BrettPhos or tBuBrettPhos) to force the reductive elimination. Ensure the dioxane is strictly anhydrous, as trace water can act as a hydride source.

  • Issue: Incomplete conversion after 12 hours.

    • Cause: Catalyst poisoning or insufficient base strength.

    • Solution: If the amine is highly electron-deficient (e.g., a nitroaniline), the nucleophilicity is reduced. Switch the base from Cs₂CO₃ to KOtBu, and consider using a pre-formed palladacycle precatalyst (like BrettPhos Pd G3) to ensure 100% generation of the active Pd(0) species without relying on the amine to reduce the Pd(II) source.

References

  • "Buchwald-Hartwig Amination", Chemistry LibreTexts,[Link]

  • "Buchwald–Hartwig amination", Wikipedia,[Link]

  • "The Benzothiazine Core as a Novel Motif for DNA-Binding Small Molecules", Molecules (via National Library of Medicine),[Link]

Application

Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 7-Bromobenzothiazine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide details the palladium-catalyzed functionalization of 7-bromobenzothiazin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the palladium-catalyzed functionalization of 7-bromobenzothiazine, a critical scaffold in medicinal chemistry. We provide in-depth technical protocols and expert insights for key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and cyanation reactions. By explaining the underlying mechanisms and rationale for experimental choices, this document serves as a practical resource for researchers aiming to synthesize novel benzothiazine derivatives for drug discovery and development.

Introduction: The Significance of the Benzothiazine Scaffold

Benzothiazine and its derivatives are a cornerstone in the field of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] These heterocyclic compounds, containing both sulfur and nitrogen, exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4][5] The 1,4-benzothiazine core, in particular, is a "privileged structure" found in numerous pharmaceuticals.[6][7] The ability to selectively functionalize the benzothiazine nucleus is therefore of paramount importance for the generation of new chemical entities with enhanced potency and tailored pharmacological profiles.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to the functionalization of heteroaromatic halides like 7-bromobenzothiazine offers a powerful and versatile toolkit for medicinal chemists.[8][9] This guide provides detailed protocols for the most pertinent of these transformations.

The Workhorse of C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, specifically for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups.[10][11][12] The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide.[10]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium(0) active species.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (R-B(OR)2, Base) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive_Elimination Reductive Elimination Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 7-bromobenzothiazine.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[10]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the palladium(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is a starting point and may require optimization for specific boronic acids.[13]

Materials:

  • 7-Bromobenzothiazine (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)

Procedure:

  • To a dry reaction vessel, add 7-bromobenzothiazine, the boronic acid, the base, and the palladium catalyst (and ligand, if used).

  • Seal the vessel and create an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Add the degassed solvent(s) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Suzuki-Miyaura Reaction Conditions
Catalyst SystemBaseSolventTemp (°C)Time (h)YieldNotes
Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O10012-24Moderate-GoodA classic, cost-effective system.[13]
PdCl₂(dppf)Cs₂CO₃Dioxane908-16Good-ExcellentEffective for a broad range of substrates.
Pd(PPh₃)₄Na₂CO₃DME/H₂O8512GoodA common and reliable catalyst.

Forging C-N Bonds: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides.[14] This reaction has largely replaced harsher, traditional methods for the synthesis of arylamines.[14]

Mechanistic Insights

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a palladium(0)/palladium(II) catalytic cycle.

Buchwald_Hartwig_Cycle cluster_1 Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination & Deprotonation (R2NH, Base) Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine_Coordination->Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L)->Pd(0)L Reductive_Elimination Reductive Elimination Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key steps include:

  • Oxidative Addition: The active Pd(0) species reacts with 7-bromobenzothiazine.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation to form a palladium-amido complex.[15]

  • Reductive Elimination: The aryl and amino groups couple to form the desired product and regenerate the Pd(0) catalyst.[15]

Experimental Protocol: Buchwald-Hartwig Amination

This is a general procedure and may require optimization based on the specific amine used.[16]

Materials:

  • 7-Bromobenzothiazine (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Add the 7-bromobenzothiazine and the amine.

  • Seal the vessel and heat the reaction mixture with stirring (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Data Presentation: Buchwald-Hartwig Reaction Conditions
Catalyst/LigandBaseSolventTemp (°C)Time (h)YieldNotes
Pd₂(dba)₃ / XPhosNaOt-BuToluene1004-12ExcellentHighly active system for a wide range of amines.
Pd(OAc)₂ / BINAPCs₂CO₃Toluene1108-24Good-ExcellentA well-established system, particularly for primary amines.[16]
Pd(OAc)₂ / RuPhosK₃PO₄Dioxane1006-18ExcellentEffective for sterically hindered substrates.

Olefin Functionalization: The Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.[17][18] This reaction is a powerful tool for the synthesis of substituted alkenes.[19][20]

Mechanistic Overview

Heck_Reaction_Cycle cluster_2 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Olefin_Coordination Olefin Coordination Ar-Pd(II)-X(L2)->Olefin_Coordination Migratory_Insertion Migratory Insertion Olefin_Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Beta_Hydride_Elimination->Pd(0)L2 Regeneration Product Product Beta_Hydride_Elimination->Product Base Base Base->Pd(0)L2 [H-Base]+X-

Caption: The catalytic cycle of the Heck reaction.

The key steps involve:

  • Oxidative Addition: Insertion of Pd(0) into the 7-bromobenzothiazine C-Br bond.

  • Olefin Coordination and Migratory Insertion: The alkene coordinates to the palladium complex, followed by insertion into the palladium-carbon bond.

  • β-Hydride Elimination: Elimination of a palladium hydride species to form the double bond of the product.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium hydride species.

Experimental Protocol: Heck Reaction

Materials:

  • 7-Bromobenzothiazine (1.0 equiv)

  • Alkene (e.g., styrene, acrylate) (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C) (1-5 mol%)

  • Ligand (optional, e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-2.0 equiv)

  • Solvent (e.g., DMF, Acetonitrile, Toluene)

Procedure:

  • Combine 7-bromobenzothiazine, the palladium catalyst (and ligand, if used), and the base in a reaction vessel.

  • Create an inert atmosphere.

  • Add the solvent and the alkene.

  • Heat the mixture with stirring (typically 80-140 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic extracts, dry, and concentrate.

  • Purify the product by column chromatography.

Introducing Alkynyl Moieties: The Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[21][22] It is a highly efficient method for the synthesis of substituted alkynes.

Mechanistic Considerations

The Sonogashira coupling involves a dual catalytic system of palladium and copper.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation_Pd Transmetalation Ar-Pd(II)-X(L2)->Transmetalation_Pd Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation_Pd->Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive_Elimination Reductive Elimination Ar-C≡CR Ar-C≡CR Reductive_Elimination->Ar-C≡CR CuX CuX Alkyne_Deprotonation Alkyne + Base Cu-C≡CR Copper Acetylide Alkyne_Deprotonation->Cu-C≡CR CuX Cu-C≡CR->Transmetalation_Pd Cu-C≡CR->CuX Transmetalation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

  • Palladium Cycle: Similar to other cross-coupling reactions, it involves oxidative addition, transmetalation, and reductive elimination.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[23] This species then undergoes transmetalation with the palladium complex.

Experimental Protocol: Sonogashira Coupling

Materials:

  • 7-Bromobenzothiazine (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) salt (e.g., CuI) (1-10 mol%)

  • Base (e.g., Et₃N, i-Pr₂NH) (2.0-5.0 equiv, often used as solvent)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a reaction vessel, add 7-bromobenzothiazine, the palladium catalyst, and the copper(I) salt.

  • Establish an inert atmosphere.

  • Add the solvent and the base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or with gentle heating (25-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove amine salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Synthesis of Aryl Nitriles: Palladium-Catalyzed Cyanation

The introduction of a nitrile group is a valuable transformation in organic synthesis, as nitriles can be converted into a variety of other functional groups. Palladium-catalyzed cyanation offers a milder alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[24]

Rationale and Cyanide Sources

The primary challenge in palladium-catalyzed cyanation is the potential for the cyanide anion to poison the catalyst.[24] To circumvent this, various cyanide sources with different reactivities and safety profiles are employed.

  • Zinc Cyanide (Zn(CN)₂): A commonly used reagent due to its lower toxicity compared to alkali metal cyanides.[24]

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): A non-toxic and inexpensive alternative, often requiring higher temperatures.[24][25]

  • Copper(I) Thiocyanate (CuSCN): A safer cyanide source that can be used in palladium-catalyzed cyanations.[26]

Experimental Protocol: Cyanation with K₄[Fe(CN)₆]

This protocol is adapted from established methods for the cyanation of aryl chlorides and bromides.[25][27]

Materials:

  • 7-Bromobenzothiazine (1.0 equiv)

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.2-0.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂) (1-2 mol%)

  • Ligand (e.g., dppf, cataCXium A)

  • Base (e.g., Na₂CO₃) (2.0 equiv)

  • Solvent (e.g., DMA, NMP)

Procedure:

  • Combine 7-bromobenzothiazine, K₄[Fe(CN)₆]·3H₂O, the palladium catalyst, ligand, and base in a reaction vessel.

  • Establish an inert atmosphere.

  • Add the degassed solvent.

  • Heat the reaction mixture with vigorous stirring (typically 120-140 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with aqueous NaHCO₃ and brine, then dry and concentrate.

  • Purify the product by column chromatography.

Conclusion

The palladium-catalyzed functionalization of 7-bromobenzothiazine provides a powerful and versatile platform for the synthesis of a diverse array of novel derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and cyanation reactions detailed in this guide represent key transformations for C-C, C-N, and C-CN bond formation. A thorough understanding of the reaction mechanisms and careful optimization of the experimental conditions are crucial for achieving high yields and purity. The protocols and data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of the chemical space around the privileged benzothiazine scaffold.

References

  • Gabriele, S., et al. (2001). Benzothiazine and benzothiazepine derivatives: synthesis and preliminary biological evaluation. PubMed. Available at: [Link]

  • Ajani, O. O., et al. (2012). Functionalized 1,4-benzothiazine: a versatile scaffold with diverse biological properties. Archiv der Pharmazie. Available at: [Link]

  • Alharbi, A. S., et al. (2024). A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. ResearchGate. Available at: [Link]

  • Yara, S., et al. (2017). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PMC. Available at: [Link]

  • Alharbi, A. S., et al. (2022). A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. Bentham Science. Available at: [Link]

  • Mor, S., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface.
  • Kumar, A., et al. (2020). Recent trends toward the synthesis of fused-benzothiazines and their derivatives. Taylor & Francis Online. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Harmata, M., et al. (2004). New Synthesis of Benzothiazines and Benzoisothiazoles Containing a Sulfoximine Functional Group. ACS Publications. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Rai, A., et al. (2018). 1,4-Benzothiazines-A Biologically Attractive Scaffold. PubMed. Available at: [Link]

  • Inam, M., & Kumar, R. (2024).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Szymańska, I., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
  • Gest, V. K., et al. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Synlett.
  • Zhang, G.-Y., et al. (2013). Palladium-catalyzed cyanation of aryl halides with CuSCN. Semantic Scholar. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Weissman, S. A., & Zewge, D. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K-4[Fe(CN)(6)]. Organic Letters.
  • Recent advances and prospects in the palladium-catalyzed cyan
  • .

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Chen, D., et al. (2008). Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process. PubMed. Available at: [Link]

  • Suzuki coupling reactions with 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid. Benchchem.
  • Sharma, G., & Kumar, A. (2017). Heck Reaction—State of the Art. Semantic Scholar. Available at: [Link]

  • Gholinejad, M., & Ghorbani-Choghamarani, A. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Available at: [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton. Available at: [Link]

  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp 3 )
  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Joyce, L. L., & Batey, R. A. (2009). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. Organic Chemistry Portal. Available at: [Link]

  • Reddy, M. S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. Available at: [Link]

  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp)–H Functionalization.
  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Chemistry LibreTexts. Available at: [Link]

  • Well-defined palladium(0) complexes bearing N-heterocyclic carbene and phosphine moieties: efficient catalytic applications in the Mizoroki–Heck reaction and direct C–H functionalization. Dalton Transactions (RSC Publishing).
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C

Sources

Method

Application Note: Synthesis and Functionalization of 1,4-Benzothiazine-3-Carboxylic Acid Derivatives

Introduction & Scientific Rationale The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, mirroring the biological versatility of phenothiazines due to the unique structural fold along its nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, mirroring the biological versatility of phenothiazines due to the unique structural fold along its nitrogen-sulfur axis. Derivatives of 1,4-benzothiazine exhibit a broad spectrum of pharmacological properties, acting as antimicrobial, anti-inflammatory, and antihypertensive agents[1].

Specifically, 1,4-benzothiazine-3-carboxylic acid and its derivatives have garnered significant attention as highly modular building blocks. The carboxylic acid moiety at the C3 position provides an ideal synthetic handle for downstream functionalization, such as the generation of amino acid conjugates[2] and complex bisamide derivatives. Recent breakthroughs have demonstrated that bisamide derivatives of 1,4-benzothiazine-3-one act as potent dual inhibitors of bacterial peptide deformylase (PDF), offering a novel therapeutic avenue against Staphylococcus aureus infections[3].

This application note provides a comprehensive, self-validating guide to the synthesis of the core 1,4-benzothiazine-3-carboxylic acid scaffold and its subsequent functionalization via multicomponent reactions.

Mechanistic Overview

The construction of the 1,4-benzothiazine core typically relies on the condensation of 2-aminothiophenols with α-halocarbonyl compounds (such as 3-bromo-2-oxopropanoic acid). The reaction is driven by a highly predictable sequence of nucleophilic attacks:

  • S-Alkylation (Thioether Formation): The highly nucleophilic sulfhydryl (-SH) group of the 2-aminothiophenol displaces the halide of the α-halocarbonyl compound.

  • Intramolecular Cyclization: The primary amine (-NH₂) subsequently attacks the adjacent carbonyl carbon, forming an imine/enamine intermediate. Subsequent dehydration yields the stable 1,4-benzothiazine ring[4].

G A 2-Aminothiophenol C Thioether Intermediate (S-Alkylation) A->C Nucleophilic Attack (-HBr) B 3-Bromo-2-oxopropanoic acid B->C D 4H-1,4-Benzothiazine- 3-carboxylic acid C->D Intramolecular Cyclization (-H2O)

Figure 1: Reaction pathway for the synthesis of 4H-1,4-benzothiazine-3-carboxylic acid.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (4H-1,4-Benzothiazine-3-carboxylic acid)

This protocol outlines the direct synthesis of the core carboxylic acid building block.

Rationale for Experimental Choices: Oxidative dimerization of 2-aminothiophenols to disulfides is a common competing side reaction[2]. To mitigate this, the reaction is performed under an inert atmosphere (N₂) or with strictly degassed solvents. The use of slightly acidic or neutral media facilitates the final dehydration step of the ring closure[4].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-2-oxopropanoic acid (1.0 equiv) in absolute ethanol.

  • Addition: Purge the system with nitrogen. Slowly add 2-aminobenzenethiol (1.0 equiv) dropwise to the solution at room temperature to control the exothermic S-alkylation step.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and stir for 4–6 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system.

  • Isolation: Upon completion, cool the mixture to 0–5 °C in an ice bath to induce crystallization.

  • Purification: Filter the resulting precipitate under a vacuum, wash with cold ethanol, and dry under reduced pressure to yield 4H-1,4-benzothiazine-3-carboxylic acid as a solid (Typical yield: ~72%)[4].

Protocol B: Functionalization via Ugi Four-Component Reaction (U-4CR)

This protocol describes the conversion of the synthesized carboxylic acid into complex bisamide derivatives, which are utilized as antibacterial agents[3].

Rationale for Experimental Choices: Methanol is selected as the solvent because its polar protic nature stabilizes the iminium ion intermediate crucial for the Ugi reaction. Cooling the suspension to 5 °C prior to the addition of tert-butyl isocyanide prevents the volatile loss of the isocyanide and suppresses unwanted exothermic side reactions (such as premature hydrolysis)[3].

Step-by-Step Methodology:

  • Amine Activation: Dissolve the selected primary amine derivative (1.0 equiv) in 5 mL of reagent-grade methanol. Stir until a completely clear solution is obtained.

  • Acid Addition: Add the 1,4-benzothiazine-3-carboxylic acid (1.0 equiv) to the solution. This will typically result in a fine suspension.

  • Isocyanide Addition (Critical Step): Cool the suspension strictly to 5 °C using an ice bath. Slowly add tert-butyl isocyanide (1.0 equiv).

  • Aldehyde Addition: Add the target aldehyde derivative (1.0 equiv) to the cooled mixture.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature (~30 °C) overnight. Note: If using sterically hindered or less reactive aldehydes (e.g., furfural aldehyde), elevate the temperature to 60 °C to ensure completion[3].

  • Workup: Evaporate the methanol under reduced pressure. Re-dissolve the crude residue in ethyl acetate.

  • Washing: Wash the organic layer sequentially with distilled water (3 × 15 mL) and brine (2 × 15 mL) to remove unreacted polar starting materials.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation to yield the bisamide derivative.

Ugi Step1 Dissolve Amine in MeOH (Clear Solution) Step2 Add 1,4-Benzothiazine- 3-carboxylic acid Step1->Step2 Step3 Cool to 5°C & Add tert-Butyl Isocyanide Step2->Step3 Step4 Add Aldehyde & Stir at 30°C - 60°C Step3->Step4 Step5 Aqueous Workup & Target Bisamide Isolation Step4->Step5

Figure 2: Workflow of the Ugi four-component reaction for bisamide derivatives.

Quantitative Data & Reaction Optimization

The synthesis of 1,4-benzothiazine derivatives is highly dependent on catalyst and solvent selection. The table below summarizes the optimal conditions and expected yields for various derivatives based on recent literature.

Target CompoundKey Reagents / SubstratesCatalyst & SolventReaction ConditionsYield (%)Ref
4H-1,4-Benzothiazine-3-carboxylic acid 2-aminobenzenethiol, 3-bromo-2-oxopropanoic acidNone / EthanolReflux, 4-6 h72%[4]
Bisamide Derivative (Compound 8bE) 1,4-benzothiazine scaffold, amine, aldehyde, isocyanideNone / Methanol30 °C, Overnight60–82%[3]
3-Phenyl-2H-1,4-benzothiazine o-aminothiophenol, 2-bromo-1-phenyl-ethanoneNano-γ-Al₂O₃-SO₃H / EtOHReflux96%[5]
Benzothiazine Dimers (Side Product) Aminothiols, bromopyruvatesOxidative conditionsRoom Temp~46%[2]

Catalyst Insight: For the synthesis of 3-substituted derivatives, utilizing a sulfonic acid functionalized nano-γ-Al₂O₃ catalyst drastically improves yields (up to 96%) compared to uncatalyzed reactions. The high surface area and localized acidic sites activate the carbonyl group for nucleophilic attack without requiring harsh, corrosive liquid acids, and the heterogeneous catalyst can be easily recovered via filtration[5].

References

  • Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter Source: Frontiers in Chemistry / PubMed Central (PMC) URL:[Link]

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview Source: Chemistry & Biology Interface URL:[Link]

  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates Source: Beilstein Journal of Organic Chemistry (via ResearchGate) URL:[Link]

  • Sulfonic Acid Functionalized Nano-γ-Al2O3: A New, Efficient, and Reusable Catalyst for Synthesis of 3-Substituted-2H-1,4-Benzothiazines Source: Journal of Chemistry / PubMed Central (PMC) URL:[Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 17: Six-Membered Hetarenes with Two Unlike or More than Two Heteroatoms and Fully Unsaturated Larger-Ring Heterocycles Source: Thieme Connect URL:[Link]

Sources

Application

Application Note: N-Alkylation of 7-Bromo-1,4-Benzothiazine Derivatives

Scientific Rationale & Mechanistic Causality The 1,4-benzothiazine scaffold is a privileged pharmacophore in drug discovery, frequently embedded in antipsychotic, anti-inflammatory, and antimicrobial agents . Within this...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Causality

The 1,4-benzothiazine scaffold is a privileged pharmacophore in drug discovery, frequently embedded in antipsychotic, anti-inflammatory, and antimicrobial agents . Within this class, 7-bromo-1,4-benzothiazin-3(4H)-one serves as a highly versatile synthetic intermediate. The bromine atom at the 7-position acts as a robust handle for late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings), while the secondary amine (lactam) at the 4-position provides a site for tuning lipophilicity and target affinity via N-alkylation.

The Causality of Experimental Choices

Unsubstituted 1,4-benzothiazines are prone to oxidative degradation and ring-opening. Consequently, the chemistry is almost exclusively performed on the stable 3(4H)-one (lactam) derivatives .

When alkylating the 3-oxo derivative, the molecule presents an ambident nucleophile (N vs. O alkylation). Utilizing a Solid-Liquid Phase-Transfer Catalysis (PTC) system—specifically Potassium Carbonate ( K2​CO3​ ) and Tetrabutylammonium Bromide (TBAB) in Dimethylformamide (DMF)—forces strict N-alkylation .

  • Why K2​CO3​ ? Strong aqueous bases (like NaOH ) can induce hydrolysis and subsequent opening of the thiazine ring. Mild solid bases like K2​CO3​ prevent ring degradation.

  • Why TBAB? The bulky quaternary ammonium cation ( [NBu4​]+ ) forms a lipophilic ion pair with the softer nitrogen center of the deprotonated benzothiazine, migrating it into the bulk organic phase where it rapidly undergoes an SN​2 attack on the alkyl halide .

Phase-Transfer Catalysis (PTC) Mechanism

Mechanism A 7-Bromo-1,4-benzothiazin-3(4H)-one (Organic Phase) C Interfacial Deprotonation A->C B K2CO3 Base (Solid Phase) B->C Base transfer D Benzothiazine Anion + [NBu4]+ (Lipophilic Ion Pair) C->D TBAB (PTC) F SN2 Nucleophilic Attack (N-Alkylation) D->F Migration to Organic Phase E Alkyl Halide (R-X) (Organic Phase) E->F G N-Alkyl-7-bromo-1,4-benzothiazin-3-one (Target Product) F->G -[NBu4]X

Figure 1: Mechanism of Phase-Transfer Catalyzed N-Alkylation of 1,4-Benzothiazine.

Optimization of Reaction Conditions

To establish a self-validating and scalable protocol, various conditions from the literature have been synthesized into the following comparative data matrix. The K2​CO3​ /TBAB/DMF system is universally preferred for its balance of high yield and preservation of the heterocyclic core .

BaseSolventCatalystTempTimeYield (%)Causality & Observations
K2​CO3​ DMF TBAB 50 °C 12–24 h 85–95 Optimal; PTC facilitates rapid SN​2 without ring degradation.
NaH DMFNone0 °C to RT2–4 h75–85Fast, but requires strictly anhydrous conditions; higher risk of side reactions.
Cs2​CO3​ MeCNNone80 °C18 h70–80Good alternative to DMF, but Cs2​CO3​ is cost-prohibitive for scale-up.
NaOH H2​O /DCMTEBART24 h< 40Aqueous strong base causes partial hydrolysis/ring opening of the lactam.

Experimental Methodology

Workflow S1 1. Reagent Prep Substrate + DMF S2 2. Base Addition K2CO3 + TBAB S1->S2 S3 3. Alkylation Add R-X, 50°C S2->S3 S4 4. Quench & Extract NH4Cl / Toluene S3->S4 S5 5. Purification Silica Gel CC S4->S5

Figure 2: Step-by-step experimental workflow for N-alkylation.

Protocol: Solid-Liquid PTC N-Alkylation

This protocol is designed as a self-validating system, ensuring that researchers can visually and chemically confirm success at each critical juncture.

Materials Required:

  • 7-Bromo-1,4-benzothiazin-3(4H)-one (1.0 equiv, limiting reagent)

  • Alkyl halide (e.g., epichlorohydrin, benzyl bromide, or 1-chlorohexane) (2.0 equiv)

  • Potassium carbonate ( K2​CO3​ ), finely powdered (2.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.2 equiv)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Substrate Solubilization: Dissolve 7-bromo-1,4-benzothiazin-3(4H)-one (1.8 mmol) in 15 mL of anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer .

  • Interfacial Activation: Add finely powdered K2​CO3​ (3.6 mmol) and TBAB (0.36 mmol) to the solution. Stir the suspension at 50 °C for 30 minutes.

    • Causality: This pre-stirring period is critical. It allows the solid-liquid interfacial deprotonation to occur, generating the active benzothiazine-TBAB ion pair before the electrophile is introduced.

  • Electrophilic Addition: Add the alkyl halide (3.6 mmol) dropwise to the activated mixture. Maintain the reaction at 50 °C for 12 to 24 hours .

  • Self-Validation Check (TLC): Monitor the reaction via Thin-Layer Chromatography (Eluent: Hexane/Ethyl Acetate 7:3). The starting material (containing a polar NH group) will present a low Rf​ value. The successful formation of the N-alkylated product is validated by the complete disappearance of the starting material spot and the emergence of a new, significantly less polar spot (higher Rf​ ).

  • Reaction Quenching: Once TLC confirms completion, cool the mixture to room temperature and neutralize by adding 20 mL of a saturated aqueous ammonium chloride ( NH4​Cl ) solution.

    • Causality: Quenching with NH4​Cl safely neutralizes unreacted K2​CO3​ . If water alone is added, the highly basic aqueous environment during extraction can trigger thiazine ring-opening.

  • Extraction & Purification: Extract the aqueous mixture twice with 20 mL of toluene or ethyl acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (gradient elution: Hexane to Hexane/Ethyl Acetate 9:1) to yield the pure N-alkylated 7-bromo-1,4-benzothiazine .

References

  • Title: The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue Source: MDPI (Molecules) URL: [Link]

  • Title: Synthesis and genotoxic evaluation of a 4-(Oxiran-2-ylmethyl)-1,4-benzothiazin-3-one Source: Research Journal of Pharmacy and Technology (RJPT) URL: [Link]

  • Title: Crystal structure, Hirshfeld surface analysis and interaction energy, DFT and antibacterial activity studies of (Z)-4-hexyl-2-(4-methylbenzylidene)-2H-benzo[b][1,4]thiazin-3(4H)-one Source: PubMed Central (PMC) URL: [Link]

Method

Application Note: Preparation and Selective Oxidation of 7-Bromo-4H-1,4-Benzothiazine Sulfoxides and Sulfones

Introduction & Mechanistic Rationale 4H-1,4-benzothiazines and their oxidized derivatives (sulfoxides and sulfones) represent a privileged class of heterocyclic scaffolds in medicinal chemistry, exhibiting potent antimic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4H-1,4-benzothiazines and their oxidized derivatives (sulfoxides and sulfones) represent a privileged class of heterocyclic scaffolds in medicinal chemistry, exhibiting potent antimicrobial, antioxidant, and pharmacological properties[1],[2]. The strategic introduction of a bromine atom at the 7-position significantly enhances the lipophilicity of the scaffold, a critical parameter for optimizing the membrane permeability and target binding affinity of drug candidates[3].

The synthesis of these compounds relies on a tandem condensation-oxidative cyclization process, followed by a highly controlled oxidation of the sulfide linkage. This guide details the self-validating protocols required to synthesize the core 7-bromo-4H-1,4-benzothiazine and selectively oxidize it to either the intermediate sulfoxide (1-oxide) or the exhaustive sulfone (1,1-dioxide).

Experimental Design & Causality

To ensure reproducibility and high yields, it is crucial to understand the chemical causality behind the selected reagents and conditions:

  • The Role of DMSO in Cyclization: The initial condensation of 2-amino-5-bromobenzenethiol with a β-diketone (e.g., pentane-2,4-dione) forms a transient enaminoketone intermediate[3],[4]. Dimethyl sulfoxide (DMSO) is specifically chosen as the solvent because it acts as a mild oxidant. It facilitates the nucleophilic attack of the sulfur atom onto the highly reactive α-position of the enaminoketone, driving the oxidative ring closure to form the thiazine ring[4].

  • Peracetic Acid Generation: For the oxidation steps, glacial acetic acid is paired with 30% aqueous hydrogen peroxide. The acetic acid is not merely a solvent; it reacts with H₂O₂ to generate peracetic acid in situ, which serves as a highly efficient and electrophilic oxygen-transfer reagent[3],[5].

  • Stoichiometric and Thermal Control:

    • Sulfoxides are synthesized by strictly limiting the oxidant to 1.0–1.1 equivalents and maintaining mild temperatures (≤ 50 °C) to prevent over-oxidation.

    • Sulfones require an excess of H₂O₂ and elevated temperatures (reflux). Because hydrogen peroxide rapidly decomposes at high temperatures, it must be added in staggered batches (e.g., an initial aliquot followed by a second aliquot 15 minutes later) to maintain a high concentration of the active oxidant throughout the 4–5 hour reflux[1],[5].

Step-by-Step Protocols

Protocol A: Synthesis of the 7-Bromo-4H-1,4-benzothiazine Core
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-amino-5-bromobenzenethiol (0.01 mol) in 5 mL of anhydrous DMSO[6].

  • Condensation: Add the selected β-diketone (0.01 mol) dropwise at room temperature while stirring continuously.

  • Cyclization: Heat the reaction mixture to reflux for 20–40 minutes[6]. Validation Check: Monitor the disappearance of the starting material via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Upon completion, concentrate the mixture under reduced pressure. Cool the flask to room temperature and pour the contents over crushed ice.

  • Purification: Filter the resulting solid precipitate, wash thoroughly with cold petroleum ether, and recrystallize from methanol to afford the pure 7-bromo-4H-1,4-benzothiazine[6].

Protocol B: Selective Oxidation to 7-Bromo-4H-1,4-benzothiazine Sulfoxide
  • Dissolution: Dissolve the purified 7-bromo-4H-1,4-benzothiazine (0.005 mol) in 10 mL of glacial acetic acid.

  • Controlled Oxidation: Slowly add 30% aqueous hydrogen peroxide (0.0055 mol, ~0.6 mL) dropwise. Maintain the reaction temperature strictly at or below 50 °C using a water bath.

  • Incubation: Stir the mixture at 50 °C for 1–2 hours. Validation Check: TLC should show a more polar spot compared to the starting sulfide. Do not extend the reaction time to avoid sulfone formation.

  • Workup: Quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with dichloromethane (3 x 15 mL). Wash the combined organic layers with saturated NaHCO₃ to neutralize residual acetic acid, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the sulfoxide.

Protocol C: Exhaustive Oxidation to 7-Bromo-4H-1,4-benzothiazine Sulfone
  • Dissolution: Dissolve 7-bromo-4H-1,4-benzothiazine (0.01 mol) in 20 mL of glacial acetic acid[1],[5].

  • First Oxidation Phase: Add 5 mL of 30% aqueous hydrogen peroxide and heat the mixture to reflux for 15 minutes[1],[5].

  • Second Oxidation Phase: Temporarily remove the flask from the heat source and carefully add a second 5 mL aliquot of 30% hydrogen peroxide. Resume refluxing for an additional 4–5 hours[1],[5].

  • Isolation: Distill off the excess solvent under reduced pressure. Pour the concentrated, cooled solution into a beaker containing crushed ice[5].

  • Purification: Filter the precipitated sulfone, wash with distilled water to remove trace acid, and recrystallize from ethanol.

Quantitative Validation Data

A self-validating protocol requires strict spectroscopic checkpoints. The oxidation state of the sulfur atom significantly impacts the electron density of the thiazine ring, which is highly diagnostic in both IR and ¹H NMR spectroscopy[7].

CompoundReaction TimeTemp (°C)Yield (%)IR Diagnostic Peaks (cm⁻¹)¹H NMR Diagnostic Shifts (ppm)
7-Bromo-4H-1,4-benzothiazine 20–40 minReflux75–853320 (N-H str.), 1620 (C=C)~8.50 (N-H, br s)
Sulfoxide (1-oxide) 1–2 hrs5065–703350 (N-H str.), 1050 (S=O str.)~8.80 (N-H, br s, downfield)
Sulfone (1,1-dioxide) 4–5 hrsReflux80–903370–3430 (N-H str.), 1350 & 1188 (Asym/Sym SO₂ str.)~9.10 (N-H, br s, downfield)

Mechanistic Note on Data: The N-H stretching vibration shifts to higher frequencies (from 3320 cm⁻¹ up to 3430 cm⁻¹) as the sulfide is oxidized to the sulfone[7]. Concurrently, the N-H proton shifts downfield in the ¹H NMR spectrum due to the strong electron-withdrawing mesomeric effect of the newly formed sulfonyl group[7].

Workflow Visualization

G A 2-Amino-5-bromobenzenethiol + β-Diketone B Enaminoketone Intermediate A->B DMSO 20-40 min C 7-Bromo-4H-1,4-benzothiazine B->C Oxidative Cyclization D Sulfoxide (1-oxide) C->D 30% H2O2 (1 eq) AcOH, 50°C E Sulfone (1,1-dioxide) C->E 30% H2O2 (Excess) AcOH, Reflux D->E Excess H2O2 Reflux

Fig 1: Synthetic workflow for 7-bromo-4H-1,4-benzothiazine and its selective oxidation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 7-Bromo-1,4-Benzothiazine Cyclization Yields

Welcome to the technical support and troubleshooting hub for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals facing yield bottlenecks during the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting hub for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals facing yield bottlenecks during the synthesis of 7-bromo-1,4-benzothiazine derivatives. The formation of the 1,4-thiazine ring fused to a benzene core is a critical step in developing pharmacological agents, but the oxidative cyclization step is notoriously prone to stalling or over-oxidation[1].

Below, you will find mechanistic insights, validated protocols, and a causal troubleshooting framework to drive your reactions to completion.

Part 1: Reaction Workflow & Mechanistic Pathway

Understanding the mechanistic flow is the first step in diagnosing yield loss. The reaction proceeds via an enaminoketone intermediate, which must undergo a thermodynamically demanding ring closure[1].

Pathway A 2-Amino-5-bromobenzenethiol + β-diketone B Condensation Phase (DMSO) A->B Mix at RT C Enaminoketone Intermediate B->C -H2O D Oxidative Cyclization (Heat / MW / Ultrasound) C->D Rate-limiting step E 7-Bromo-1,4-benzothiazine (Target Product) D->E Ring closure F Over-oxidation Pathway (Excess Oxidant) E->F + H2O2 / O2 G Benzothiazine Sulfone (Byproduct) F->G +32 m/z shift

Mechanistic workflow for 7-bromo-1,4-benzothiazine synthesis and byproduct pathways.

Part 2: Troubleshooting FAQs

Q1: Why is my cyclization yield stalling below 40% when using conventional reflux? Causality & Solution: The synthesis typically begins with the condensation of 2-amino-5-bromobenzenethiol with β -diketones to form an enaminoketone intermediate[1]. While this condensation is rapid, the subsequent intramolecular oxidative cyclization faces a high activation energy barrier. Conventional reflux (e.g., 2–4 hours) often results in 30–65% yields due to prolonged thermal degradation of the reactants[2]. Actionable Fix: Transition to Microwave-Assisted Organic Synthesis (MAOS). Irradiating the reaction at 200 W (150 °C) for just 10 minutes provides uniform dielectric heating that rapidly overcomes the activation energy barrier for ring closure, routinely pushing yields significantly higher[2]. Alternatively, ultrasound irradiation (40 kHz) offers localized cavitation energy, reducing reaction time and improving yields without bulk thermal degradation[3].

Q2: I am observing significant amounts of the uncyclized enaminoketone intermediate on TLC. How do I drive the reaction to completion? Causality & Solution: If the enaminoketone intermediate persists, the reaction lacks sufficient oxidative driving force. In standard protocols, dimethyl sulfoxide (DMSO) acts as both the solvent and a mild oxidant crucial for the cyclization[1]. If your DMSO has absorbed atmospheric moisture, its oxidative capacity is compromised, leading to stalled ring closure. Actionable Fix: Ensure the use of strictly anhydrous DMSO. If the intermediate still persists, verify the stoichiometry of your starting materials; an equimolar ratio is required to prevent competitive side reactions.

Q3: How can I prevent the over-oxidation of the benzothiazine core to sulfones? Causality & Solution: The sulfide linkage in 4H-1,4-benzothiazines is highly susceptible to oxidation. Exposure to strong oxidants, such as 30% H2​O2​ in glacial acetic acid, will rapidly convert the target benzothiazine into a benzothiazine sulfone[1]. This is identifiable by a +32 m/z shift in mass spectrometry. Actionable Fix: If the pure sulfide is your target, avoid adding external peroxides. Rely solely on the mild oxidative properties of DMSO during the cyclization phase[1]. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent ambient oxygen from driving unwanted sulfone formation.

Part 3: Quantitative Data Comparison

To optimize your workflow, compare the expected outcomes of various cyclization activation methods.

Reaction MethodHeating SourceReaction TimeTypical Yield (%)Primary Impurity Profile
Conventional Reflux Oil Bath (120 °C)2 - 4 hours30 - 65%Uncyclized enaminoketone, thermal degradation products
Ultrasonication 40 kHz Bath (60 °C)45 - 60 mins75 - 82%Trace uncyclized intermediate
Microwave-Assisted Dielectric (200 W, 150 °C)10 mins85 - 92%Trace sulfones (if over-irradiated)

Data synthesized from comparative cyclization methodologies of 1,4-benzothiazine derivatives[3],[2].

Part 4: Validated Experimental Protocol

Microwave-Assisted Oxidative Cyclization of 7-Bromo-1,4-Benzothiazine This self-validating protocol utilizes microwave irradiation to maximize yield while minimizing thermal degradation[2].

  • Reagent Preparation: In a dry, microwave-safe reaction vessel, dissolve 10 mmol of 2-amino-5-bromobenzenethiol in 15 mL of anhydrous dimethyl sulfoxide (DMSO)[1].

  • Condensation Phase: Add 10 mmol of the target β -diketone dropwise to the solution. Stir magnetically at room temperature for 15 minutes to initiate the enaminoketone formation.

  • Cyclization Phase: Seal the vessel and transfer it to a microwave synthesizer. Irradiate at 200 W, ramping to 150 °C, and hold for exactly 10 minutes[2].

    • Self-Validation Check: An aliquot taken here should show a single product spot on TLC (Hexane:EtOAc 7:3), indicating complete consumption of the intermediate.

  • Quenching & Precipitation: Allow the vessel to cool to room temperature. Pour the mixture slowly into 100 mL of vigorously stirred, ice-cold distilled water. The product will precipitate as a solid.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold petroleum ether to remove unreacted non-polar organics[4].

  • Purification: Recrystallize the crude solid from methanol to yield pure 7-bromo-4H-1,4-benzothiazine[4].

Part 5: Troubleshooting Logic Tree

Use the following diagnostic tree to rapidly identify and resolve yield issues based on analytical feedback.

Troubleshooting Start Issue: Low Cyclization Yield Check1 TLC/LC-MS Analysis: Uncyclized intermediate? Start->Check1 Path1A Yes: Activation Energy Barrier Check1->Path1A Intermediate present Path1B No: Check for Over-oxidation Check1->Path1B Intermediate absent Sol1A Apply Microwave (150°C, 10m) or Ultrasound (40kHz) Path1A->Sol1A Increase energy input Check2 Mass Spec: +32 m/z shift detected? Path1B->Check2 Sol2A Yes: Sulfone Formation. Purge O2, avoid strong oxidants. Check2->Sol2A Sulfone detected Sol2B No: Starting Material Degradation. Use fresh thiophenol. Check2->Sol2B Unknown mass

Troubleshooting logic tree for resolving low yields in benzothiazine cyclization.

References
  • [1] Sharma, P. R., et al. "Synthesis of 7-Bromo/5,6-Dimethyl-4 H -1,4-Benzothiazines and Their Conversion into Sulfones." Taylor & Francis. URL:

  • [4] Sharma, P. R., et al. "Synthesis of 7-Bromo/5,6-Dimethyl-4 H -1,4-Benzothiazines and Their Conversion into Sulfones - Taylor & Francis." Taylor & Francis. URL:

  • [3] Dabholkar, V.V., Gavande, R.P. "Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives." Arabian Journal of Chemistry. URL:

  • [2] "Recent trends toward the synthesis of fused-benzothiazines and their derivatives." Taylor & Francis. URL:

Sources

Optimization

Technical Support Center: Purification of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have structured this portal to address the specific physicochemical challenges associated with isolating and purifying 7-bromo-3,4-di...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have structured this portal to address the specific physicochemical challenges associated with isolating and purifying 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine (CAS: 193414-60-7).

This scaffold is highly valued in drug development due to the biological activity of the 1,4-benzothiazine core[1]. However, the electron-rich nature of the thiazine ring—specifically the sulfur atom and the secondary amine—makes it highly susceptible to oxidative degradation and acid-catalyzed ring-opening during standard purification workflows. This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity recovery.

I. Compound Profile & Quantitative Baselines

Before initiating any purification workflow, verify your target against these baseline parameters. The compound is typically isolated as a light-sensitive solid that requires stringent storage conditions.

ParameterSpecificationMechanistic Implication for Purification
Molecular Formula C₈H₈BrNSPresence of the heavy bromine atom aids in UV detection (strong chromophore) but increases lipophilicity.
Molecular Weight 230.12 g/mol Target mass for LC-MS confirmation. Watch for M+16 (246.12 g/mol ), indicating sulfoxide formation.
Physical Form Yellow to Brown SolidColor shifting to dark brown/black indicates oxidative degradation of the thiazine core.
Storage Sealed, dry, dark, RTPost-purification fractions must be shielded from light and concentrated under an inert atmosphere.
II. Purification Decision Matrix

The optimal purification route depends entirely on your upstream synthetic methodology (e.g., DABCO-catalyzed condensation[2]) and the resulting impurity profile.

PurificationWorkflow Start Crude 7-bromo-3,4-dihydro- 2H-benzo[b][1,4]thiazine Assess Assess Impurity Profile (TLC / LC-MS) Start->Assess Path1 High Polarity Impurities (e.g., Sulfoxides) Assess->Path1 Path2 Isomeric/Close-Eluting Impurities Assess->Path2 Path3 High Purity Crude (>85%) Assess->Path3 Action1 Deactivated Silica Column Chromatography Path1->Action1 Action2 Reverse-Phase Preparative HPLC Path2->Action2 Action3 Recrystallization (Hexane/EtOAc) Path3->Action3 Warning Strictly Avoid Air/Light (Prevents S-Oxidation) Action1->Warning Action2->Warning Action3->Warning

Caption: Decision matrix for the purification of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine.

III. Troubleshooting & Protocols (FAQ)
Section A: Flash Column Chromatography

Q: Why do I observe severe band broadening and a secondary, lower-Rf spot when purifying on standard silica gel? Causality: Standard silica gel (SiO₂) is inherently acidic (pH ~4.5-5.5). The secondary amine at position 4 of the benzothiazine ring can become protonated, causing strong electrostatic interactions with the silica (streaking). Furthermore, the high surface area of silica, combined with atmospheric oxygen, catalyzes the oxidation of the sulfide to a highly polar sulfoxide[3]. Solution: You must use amine-deactivated silica or switch to neutral alumina.

Protocol: Amine-Deactivated Normal Phase Chromatography Self-Validation Check: Run a TLC of the crude mixture using the TEA-doped eluent. If the target spot remains tight and does not streak, the system is validated for scale-up.

  • Solvent Preparation: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate 80:20) and add 1% v/v Triethylamine (TEA).

  • Column Packing: Slurry-pack the silica gel using the TEA-doped solvent. Flush with at least 3 column volumes (CV) to fully neutralize the acidic silanol groups.

  • Loading: Dissolve the crude 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine in a minimum amount of dichloromethane (DCM) and load it directly onto the frit. Do not dry-load on standard silica, as the extended exposure to dry silica promotes degradation.

  • Elution: Run the column using the TEA-doped eluent. Shield the column from direct sunlight using aluminum foil.

Section B: Recrystallization Optimization

Q: My compound "oils out" (forms a biphasic liquid) instead of crystallizing. How do I force crystallization? Causality: "Oiling out" occurs when the melting point of the crude mixture drops below the temperature of the solvent system, often due to the presence of unreacted starting materials (like 2-aminobenzenethiol derivatives)[2]. The compound separates as a supercooled liquid rather than a crystal lattice. Solution: Adjust the thermodynamic kinetics by altering the solvent system and utilizing a slower cooling gradient. Standard laboratory purification texts recommend strict control over anti-solvent addition[4].

Table: Validated Recrystallization Solvent Systems

Solvent (Good)Anti-Solvent (Poor)RatioNotes
Ethyl AcetateHexanes1:4 to 1:6Excellent for removing polar oxidized impurities.
Ethanol (Absolute)Water1:1Best for removing unreacted lipophilic brominated precursors.
TolueneHeptane1:3High-temperature dissolution required; yields highly pure needles.

Protocol: Anti-Solvent Crystallization Self-Validation Check: If a glass rod scratched against the flask induces immediate cloudiness, the solution is properly saturated.

  • Dissolve the crude solid in the minimum boiling volume of the "Good" solvent (e.g., EtOAc).

  • Hot-filter the solution to remove insoluble polymeric byproducts.

  • While maintaining the solution at 60°C, add the "Poor" solvent (e.g., Hexanes) dropwise until the solution becomes faintly turbid.

  • Add exactly 2 drops of the "Good" solvent to clear the turbidity.

  • Allow the flask to cool to room temperature undisturbed for 4 hours, then transfer to a 4°C refrigerator overnight.

Section C: Preparative HPLC (Reverse-Phase)

Q: I am seeing a +16 Da mass shift in my product fractions during aqueous reverse-phase Prep-HPLC. How do I prevent this? Causality: The +16 Da shift is the classic signature of S-oxidation, converting the thiazine to 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine 1-oxide[3]. In reverse-phase HPLC, the large volume of aqueous mobile phase contains dissolved oxygen. Under high pressure, this oxygen reacts rapidly with the electron-rich sulfur atom. Solution: Implement an anaerobic HPLC protocol and utilize volatile antioxidants.

Protocol: Anaerobic Prep-HPLC Self-Validation Check: Inject a 1 mg/mL standard. If the +16 Da peak is <0.5% by UV integration, the mobile phase is sufficiently degassed.

  • Degassing: Sparge both the aqueous (Water + 0.1% Formic Acid) and organic (Acetonitrile) mobile phases with Argon for 30 minutes prior to the run.

  • Antioxidant Addition: If oxidation persists, add 0.05% Ascorbic Acid to the aqueous mobile phase. (Note: This requires post-run extraction to remove the ascorbic acid).

  • Fraction Collection: Pre-fill the fraction collection tubes with a blanket of Argon gas.

  • Concentration: Immediately lyophilize the fractions. Do not use a rotary evaporator with a heated water bath (>30°C), as thermal stress in the presence of water accelerates degradation.

IV. References
  • RSC Publishing. "Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions". RSC Advances. Available at: [Link]

  • MDPI. "Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance". Molecules. Available at: [Link]

  • Biomedgrid. "Fluorinated 3,4-Dihydro-2H-1,4-Benzothiazin-1,1-Dioxide Derivatives with Antiarrhythmic and Hypertensive Effects". Am J Biomed Sci & Res. Available at: [Link]

  • Armarego, W.L.F., & Perrin, D.D. "Purification of Laboratory Chemicals". e-EROS Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Prevention of Oxidative Dimerization of Benzothiazine Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzothiazine intermediates. This resource is designed to provide in-depth troubleshooting guides and f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzothiazine intermediates. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of oxidative dimerization. By understanding the underlying mechanisms and implementing the preventative strategies outlined below, you can significantly improve the yield and purity of your desired benzothiazine products.

Introduction: The Challenge of Benzothiazine Instability

Benzothiazine and its derivatives are crucial scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2] However, their synthesis is often plagued by the formation of unwanted dimeric byproducts. This oxidative dimerization is a competitive reaction that can significantly reduce the yield of the desired monomeric product and complicate purification processes.[1][3] The instability of the benzothiazine ring, particularly in solution and under certain reaction conditions, makes it susceptible to oxidation.[1][3]

This guide will delve into the mechanistic underpinnings of this side reaction and provide actionable, field-proven protocols to mitigate its occurrence.

Troubleshooting Guide: Addressing Dimerization in Your Reactions

This section provides solutions to specific problems you might be encountering during your synthesis.

Issue 1: Significant Dimer Formation Detected by TLC/LC-MS Analysis

Q: My reaction is showing a major byproduct with approximately double the mass of my expected product. How can I confirm it's a dimer and what are the immediate steps to reduce its formation?

A: Confirmation and Immediate Mitigation Strategies

First, to confirm the identity of the byproduct, high-resolution mass spectrometry (HRMS) is invaluable. Spectroscopic techniques like 1H and 13C NMR will also show a more complex spectrum for the dimer compared to the monomer.[4][5][6]

Once confirmed, the primary cause is often exposure to atmospheric oxygen, which can initiate the dimerization cascade.[7] The mechanism can proceed through a free-radical pathway, particularly under acidic conditions where a diprotonated free-radical intermediate has been identified.[8][9]

Immediate Corrective Actions:

  • Inert Atmosphere: The most critical first step is to rigorously exclude oxygen.

    • Protocol: Perform the reaction under a positive pressure of an inert gas like argon or nitrogen. Use Schlenk techniques or a glovebox for handling starting materials and reagents.

    • Causality: By removing molecular oxygen, a key reactant in the oxidative dimerization pathway is eliminated, thus favoring the desired intramolecular cyclization to form the benzothiazine monomer.

  • Degassed Solvents: Solvents can be a significant source of dissolved oxygen.

    • Protocol: Degas all solvents immediately before use. Common methods include:

      • Freeze-Pump-Thaw: Three cycles are generally sufficient to remove most dissolved gases.

      • Sparging: Bubble a stream of inert gas (argon or nitrogen) through the solvent for at least 30 minutes.

    • Causality: Reducing the concentration of dissolved oxygen in the reaction medium minimizes the potential for oxidation of the sensitive benzothiazine intermediate.[1]

  • Reaction Temperature: Higher temperatures can accelerate the rate of oxidation.

    • Protocol: Attempt the reaction at a lower temperature. If the reaction is sluggish, a gradual increase in temperature can be explored while carefully monitoring for dimer formation by TLC or LC-MS.[1]

    • Causality: Lowering the kinetic energy of the system can disfavor the higher activation energy pathway of dimerization.

Issue 2: Dimerization Persists Despite an Inert Atmosphere

Q: I'm already using an inert atmosphere and degassed solvents, but I'm still observing significant dimer formation. What other factors should I consider?

A: Advanced Troubleshooting: Beyond the Basics

If basic precautions are insufficient, a deeper look into the reaction conditions and the potential role of catalysts or additives is necessary.

1. pH Control: The acidity of the reaction medium can play a critical role.

  • Insight: Strongly acidic conditions have been shown to promote the dehydrogenative coupling of some benzothiazine derivatives by lowering the energy of the initial H-atom abstraction step.[8] This can lead to the formation of radical intermediates that readily dimerize.[8][9]
  • Protocol:
  • If your reaction is acid-catalyzed, consider using a weaker acid or reducing the acid concentration.
  • If the reaction can proceed under neutral or basic conditions, this may be a more favorable route. However, be aware that some benzothiazine derivatives also exhibit instability under basic conditions.[1] Careful optimization of pH is key.

2. Introduction of Antioxidants: The addition of a radical scavenger can interrupt the dimerization cascade.

  • Insight: Since oxidative dimerization can proceed via a free-radical mechanism, the presence of an antioxidant can terminate the radical chain reaction.[10]
  • Protocol:
  • Introduce a stoichiometric or catalytic amount of a suitable antioxidant. Common choices include:
  • Butylated hydroxytoluene (BHT): A common radical scavenger.
  • Ascorbic acid (Vitamin C): A natural antioxidant that can be effective in aqueous or protic solvent systems.[10]
  • The choice of antioxidant should be compatible with your reaction conditions and not interfere with the desired transformation.

3. Choice of Oxidizing Agent (if applicable):

  • Insight: If your synthesis involves an oxidation step, the choice of oxidant can influence the selectivity towards monomer versus dimer formation.
  • Protocol:
  • Mild oxidizing agents may be less prone to inducing dimerization. For instance, in some cases, air oxidation is sufficient for dimerization, suggesting that stronger oxidants might be less selective.[7]
  • Conversely, for specific dimer syntheses, mild oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) have been used to enhance dimerization.[3] Careful selection and stoichiometry of the oxidant are crucial.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of oxidative dimerization of benzothiazine intermediates?

A1: The oxidative dimerization of benzothiazine intermediates can proceed through different pathways depending on the specific substrate and reaction conditions. A common mechanism involves the formation of a radical cation intermediate via single-electron oxidation.[11] This highly reactive species can then dimerize. Under acidic conditions, a key diprotonated free-radical intermediate has been identified, which participates in an oxygen-dependent chain process leading to the dimer.[8][9]

Q2: How can I detect and quantify the formation of benzothiazine dimers in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the detection and quantification of benzothiazine dimers.

  • Thin-Layer Chromatography (TLC): Provides a quick qualitative assessment of the reaction progress and the presence of byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the method of choice for both detection and quantification.[12] It allows for the separation of the monomer and dimer and provides their respective mass-to-charge ratios for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation of the isolated dimer.[4][5][6]

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which is crucial for confirming the molecular formula of the dimer.

Q3: Are there any specific solvent effects I should be aware of?

A3: Yes, the choice of solvent can significantly impact the extent of dimerization.

  • Polarity: The stability of radical intermediates can be influenced by solvent polarity.

  • Coordinating Ability: Solvents that can coordinate to metal catalysts (if used) may modulate their reactivity and selectivity.

  • Boiling Point: As mentioned earlier, lower boiling point solvents may require a back-pressure regulator in flow chemistry setups to maintain the reaction at the desired temperature.[13] In one study, switching the reaction solvent from dichloromethane (DCM) or acetonitrile (CH3CN) to 1,1,2-trichloroethane (TCE) improved the yield of the desired 1,4-benzothiazine product in a flow chemistry setting.[13]

Q4: Can flow chemistry be used to minimize dimer formation?

A4: Flow chemistry can be a powerful tool for minimizing the formation of byproducts like dimers. The precise control over reaction parameters such as temperature, pressure, and reaction time can help to favor the desired reaction pathway.[13] The rapid mixing and efficient heat transfer in flow reactors can also help to reduce the formation of "hot spots" that might promote side reactions.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Oxidative Dimerization
  • Preparation:

    • Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas (argon or nitrogen).

    • Degas all solvents by either three freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.

  • Reaction Setup:

    • Assemble the reaction under a positive pressure of inert gas.

    • Dissolve the starting materials in the degassed solvent and transfer them to the reaction vessel via cannula or a gas-tight syringe.

  • Reaction Execution:

    • Maintain a gentle flow of inert gas over the reaction mixture throughout the experiment.

    • If heating is required, use an oil bath with a temperature controller to ensure stable and uniform heating.

    • Monitor the reaction progress by periodically taking aliquots (using a gas-tight syringe) and analyzing them by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction as required by your specific procedure.

    • Perform the extraction and purification steps as quickly as possible to minimize exposure to air.

Data Presentation

Parameter Condition A (High Dimerization) Condition B (Low Dimerization) Rationale for Improvement
Atmosphere AirArgon/NitrogenExclusion of oxygen, a key reactant in oxidation.
Solvent Non-degassedDegassedRemoval of dissolved oxygen.[1]
Temperature High (e.g., reflux)Low to moderateReduces the rate of the undesired oxidation reaction.[1]
Additives NoneAntioxidant (e.g., BHT)Scavenges radical intermediates, breaking the dimerization chain.[10]
pH Strongly AcidicNeutral or Weakly AcidicAvoids protonation that can facilitate radical formation.[8]

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired intramolecular cyclization to form the benzothiazine monomer and the undesired intermolecular oxidative dimerization.

G cluster_0 Starting Materials cluster_1 Desired Pathway cluster_2 Undesired Pathway SM Benzothiazine Precursors Intermediate Reactive Intermediate (e.g., Radical Cation) SM->Intermediate Reaction Conditions Monomer Benzothiazine Monomer Intermediate->Monomer Intramolecular Cyclization Dimer Oxidative Dimer Intermediate->Dimer Intermolecular Oxidative Coupling (+ Oxygen)

Caption: Competing pathways for benzothiazine synthesis.

The next diagram outlines a workflow for troubleshooting and preventing dimer formation.

G start Dimer Formation Observed? step1 Implement Inert Atmosphere (Ar/N2) & Degassed Solvents start->step1 Yes end_success Successful Synthesis of Monomer start->end_success No check1 Dimerization Reduced? step1->check1 step2 Optimize Reaction Temperature (Lower Temp) check1->step2 No check1->end_success Yes check2 Dimerization Still an Issue? step2->check2 step3 Adjust pH (Avoid Strong Acids) check2->step3 Yes check2->end_success No step4 Add Antioxidant (e.g., BHT) step3->step4 end_further Further Optimization Required step4->end_further

Sources

Optimization

Technical Support Center: Stability of 7-Bromo-3,4-dihydro-2H-benzo[b]thiazine in Acidic Media

Technical Support Center: Stability of 7-Bromo-3,4-dihydro-2H-benzo[b][1][2]thiazine in Acidic Media Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide pro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 7-Bromo-3,4-dihydro-2H-benzo[b][1][2]thiazine in Acidic Media

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 7-bromo-3,4-dihydro-2H-benzo[b][1][2]thiazine in acidic environments. While specific degradation kinetics for this exact molecule are not extensively published, this document synthesizes established principles of benzothiazine and phenothiazine chemistry to offer a robust framework for your experimental design and data interpretation.[3][4]

The structural integrity of your active pharmaceutical ingredient (API) is paramount. This guide is designed to help you anticipate and address stability challenges, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 7-bromo-3,4-dihydro-2H-benzo[b][1][2]thiazine in acidic media?

A1: The core susceptibility of the 3,4-dihydro-2H-benzo[b][1][2]thiazine scaffold lies in the heteroatomic ring system. The key areas of concern in acidic media are:

  • Oxidation of the Thioether Sulfur: The sulfur atom is nucleophilic and prone to oxidation, which can be catalyzed by acidic conditions, especially in the presence of oxidizing agents or even dissolved oxygen. This can lead to the formation of sulfoxides and, subsequently, sulfones.[5]

  • Hydrolysis of the Dihydrothiazine Ring: While generally more stable than enamines, the dihydrothiazine ring can be susceptible to acid-catalyzed hydrolysis, potentially leading to ring-opening. The stability is often compound-specific. Some benzothiazine derivatives have shown instability under both acidic and basic conditions.[6]

  • Electrophilic Aromatic Substitution: The bromo-substituted benzene ring's reactivity could be altered by the protonation state of the thiazine nitrogen under strongly acidic conditions, potentially influencing its susceptibility to further reactions, though this is generally a lesser concern than core ring stability.

Q2: I'm observing a new peak in my HPLC chromatogram after incubating my compound in an acidic solution. What could it be?

A2: A new peak is a strong indicator of degradation. Based on the known chemistry of related benzothiazines, the most probable degradants are:

  • The Sulfoxide Derivative: This is often the primary oxidative degradation product. An LC-MS analysis would be instrumental here, as you would expect to see a mass increase of 16 amu (atomic mass units) corresponding to the addition of an oxygen atom.

  • Ring-Opened Products: If hydrolysis has occurred, you might see products resulting from the cleavage of the C-S or C-N bonds within the thiazine ring. The expected masses of these fragments would vary depending on the cleavage point.

  • Dimerization Products: Some benzothiazines are known to undergo oxidative dimerization.[5] These would appear at a much higher mass in an MS analysis, roughly double that of the parent compound.

A systematic forced degradation study is the most effective way to identify and characterize such unknown peaks.[7][8]

Q3: What is a "stability-indicating method," and why is it crucial for my experiments?

A3: A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from any potential degradation products, impurities, or excipients. Its importance cannot be overstated; without a SIAM, you cannot be certain if a decrease in the parent compound's concentration is due to degradation or simply an analytical artifact. Forced degradation studies are a fundamental component of developing a robust SIAM.[7][9]

Troubleshooting Guide: Investigating Acidic Instability

If you suspect that 7-bromo-3,4-dihydro-2H-benzo[b][1][2]thiazine is degrading in your acidic experimental conditions, follow this systematic approach to diagnose and mitigate the issue.

Issue 1: Rapid Loss of Parent Compound in Acidic Mobile Phase During HPLC Analysis
  • Symptoms: Disappearing or significantly diminished peak for the parent compound, poor peak shape, and appearance of new, broad, or tailing peaks.

  • Root Cause Analysis: The acidic mobile phase itself may be causing on-column degradation. The combination of an acidic environment and the high surface area of the stationary phase can accelerate degradation.

  • Troubleshooting Steps:

    • Neutralize Samples Before Injection: If your sample is in a highly acidic solution, neutralize it with a suitable base (e.g., a dilute solution of ammonium hydroxide or sodium bicarbonate) immediately before placing it in the autosampler.

    • Modify Mobile Phase pH: If possible, increase the pH of your mobile phase to a level where the compound is stable, while still achieving adequate chromatographic separation.

    • Reduce Analysis Time: Employ shorter columns, higher flow rates, or faster gradients to minimize the residence time of the compound on the column.

    • Lower Column Temperature: Degradation reactions are often temperature-dependent. Reducing the column temperature (e.g., from 40°C to 25°C) can sometimes slow down on-column degradation.

Issue 2: Inconsistent Results in Cell-Based Assays with Acidic Buffers
  • Symptoms: Poor reproducibility of experimental results, time-dependent loss of activity.

  • Root Cause Analysis: The compound is likely degrading in the assay buffer over the course of the experiment, leading to a lower effective concentration than intended.

  • Troubleshooting Steps:

    • Conduct a Time-Course Stability Study: Prepare your compound in the assay buffer and sample it at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).[3] Quantify the remaining parent compound at each time point using a validated HPLC method.

    • Buffer Selection: If instability is confirmed, explore alternative buffer systems at a higher pH if your assay permits.

    • Fresh Preparations: For short-term experiments, always use freshly prepared solutions of your compound. Avoid using stock solutions that have been stored in acidic buffers for extended periods.

Experimental Protocols

Protocol 1: Forced Degradation Study for Acid Hydrolysis

Objective: To intentionally degrade 7-bromo-3,4-dihydro-2H-benzo[b][1][2]thiazine under acidic conditions to identify potential degradation products and to serve as a sample for the development of a stability-indicating HPLC method.

Materials:

  • 7-bromo-3,4-dihydro-2H-benzo[b][1][2]thiazine

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • HPLC-grade acetonitrile and water

  • A suitable HPLC system with a UV or PDA detector, and ideally, a mass spectrometer (LC-MS).

Procedure:

  • Sample Preparation: Prepare a solution of the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl at a concentration of approximately 1 mg/mL.

  • Control Sample: Prepare a similar solution in a 1:1 mixture of acetonitrile and water to serve as a control.

  • Stress Condition: Heat the acidic sample at 60°C.

  • Time Points: Withdraw aliquots from the heated acidic solution and the control solution at predetermined intervals (e.g., 0, 2, 6, 12, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn acidic aliquots with an equivalent volume of 0.1 M NaOH to halt the degradation reaction.

  • Analysis: Analyze all samples (neutralized stressed samples and control samples) by HPLC. Aim for a degradation of 5-20% of the parent compound to ensure that the primary degradation products are present at detectable levels.

Data Presentation: Hypothetical Forced Degradation Results

The following table summarizes representative data from a forced degradation study.

Time (hours)pHTemperature (°C)Parent Compound Remaining (%)Degradant 1 (Sulfoxide) Area (%)
0160100.00.0
216095.24.8
616088.911.1
1216081.518.5
2416070.329.7

Visualizing Workflows and Pathways

Workflow for Investigating Acidic Instability

The following diagram outlines a logical workflow for a researcher encountering potential instability issues.

G cluster_0 Phase 1: Observation & Initial Assessment cluster_1 Phase 2: Stability Confirmation cluster_2 Phase 3: Degradant Identification & Method Development cluster_3 Phase 4: Mitigation A Unexpected Result (e.g., low potency, new HPLC peak) B Hypothesize Acid Instability A->B C Conduct Time-Course Study in Acidic Buffer B->C D Analyze via HPLC (Quantify Parent Compound) C->D E Is Parent Compound % Decreasing? D->E F Perform Forced Degradation Study (Acid, Heat) E->F Yes I Modify Experimental Conditions (e.g., change pH, use fresh solutions) E->I Yes G Analyze by LC-MS (Identify Degradant Masses) F->G H Develop & Validate Stability-Indicating Method G->H J Re-run Core Experiment H->J I->J

Caption: A systematic workflow for identifying and addressing the acidic instability of a research compound.

Potential Degradation Pathway

This diagram illustrates the most probable primary degradation pathway for a benzothiazine derivative in the presence of acid and an oxidant.

G A 7-Bromo-3,4-dihydro-2H- benzo[b][1,4]thiazine B Sulfoxide Derivative (+16 amu) A->B [O], H+ C Sulfone Derivative (+32 amu) B->C [O], H+

Caption: Oxidative degradation pathway of the benzothiazine core.

By employing these systematic troubleshooting and experimental strategies, researchers can confidently assess the stability of 7-bromo-3,4-dihydro-2H-benzo[b][1][2]thiazine, ensuring the integrity of their data and the successful progression of their research and development efforts.

References

  • Lohithasu, D., et al. (2022). Forced Degradation – A Review. ResearchGate. [Link]

  • Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Li, Y., et al. (2016). The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. MDPI. [Link]

  • Napolitano, A., et al. (2020). Applications based on the acid reactivity of the 1,4‐benzothiazine (BTZ) system. Wiley Online Library. [Link]

  • Saini, R., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. [Link]

  • Janeš, D., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry. [Link]

  • Yıldırım, S., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI. [Link]

  • Hassan, A., et al. (2018). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. ResearchGate. [Link]

  • Li, B., et al. (2017). Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions. RSC Advances. [Link]

  • Khan, I., et al. (2022). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Advances. [Link]

  • Welch, C. J., et al. (2021). Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression. ResearchGate. [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]

  • Supekar, T. D., et al. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. [Link]

  • IJMRSET. (2019). Oxidation Behaviour of Benzothiazine. International Journal of Multidisciplinary Research in Science, Engineering and Technology. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 7-Bromobenzothiazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the palladium-catalyzed cross-coupling of sulfur-containing heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the palladium-catalyzed cross-coupling of sulfur-containing heterocycles. Coupling 7-bromobenzothiazine via the Buchwald-Hartwig amination presents unique mechanistic hurdles: the endocyclic sulfur atom acts as a potent catalyst poison, and the electronic properties of the benzothiazine core complicate the fundamental steps of the catalytic cycle.

This guide provides field-proven, actionable troubleshooting strategies to help you achieve high-yielding C–N bond formation.

Diagnostic Workflow

Before adjusting your reagents, use this diagnostic logic to identify the exact point of failure in your catalytic cycle.

Workflow A Low Yield / Stalled Reaction B Analyze via GC-MS / LC-MS A->B C Unreacted 7-Bromobenzothiazine? B->C D Dehalogenated Byproduct? B->D E Diagnosis: Catalyst Poisoning Action: Use Bulky Ligand (BrettPhos) C->E Yes F Diagnosis: Slow Reductive Elimination Action: Optimize Base / Switch to RuPhos D->F Yes

Troubleshooting workflow for stalled Buchwald-Hartwig couplings of 7-bromobenzothiazine.

Frequently Asked Questions (FAQs)

Q1: My reaction is stalling at low conversion. Is the sulfur atom poisoning the catalyst? A1: Yes, this is the most probable cause. The sulfur atom in the benzothiazine ring is a soft Lewis base that readily coordinates to the soft Pd(II) center, forming an inactive, off-cycle resting state. Causality & Solution: To mitigate this, you must use sterically demanding dialkylbiaryl phosphine ligands. Ligands like BrettPhos create a restrictive steric pocket around the palladium center. This bulk physically prevents the multidentate coordination of the benzothiazine's endocyclic sulfur atom, while still allowing the less sterically encumbered exocyclic C–Br bond to undergo oxidative addition.

Q2: Should I use BrettPhos or RuPhos for coupling 7-bromobenzothiazine? A2: The choice depends entirely on your amine coupling partner, as these ligands fundamentally shift the rate-limiting step of the catalytic cycle[1]. Causality & Solution: Density Functional Theory (DFT) studies demonstrate that for the Pd-BrettPhos system, oxidative addition is the rate-limiting step due to extreme steric hindrance[1]. Conversely, for the Pd-RuPhos system, reductive elimination is rate-limiting[1].

  • Use BrettPhos when coupling primary amines. The primary amine is small enough to undergo reductive elimination rapidly, overcoming the initial steric barrier.

  • Use RuPhos when coupling secondary amines. The slightly reduced steric profile of RuPhos (compared to BrettPhos) facilitates the challenging reductive elimination of the bulkier secondary amine[1].

Q3: I am using Pd(OAc)₂ and BrettPhos, but my catalyst seems to die before the reaction even starts. How can I ensure proper activation? A3: Pd(OAc)₂ is a Pd(II) precatalyst that must be reduced to the active Pd(0) species in situ. In strictly anhydrous conditions with weak nucleophiles, this reduction can be sluggish, leaving the Pd(II) vulnerable to decomposition into palladium black. Causality & Solution: A highly effective, albeit counter-intuitive, protocol involves adding a controlled amount of water (4% v/v) to the reaction mixture during the pre-activation phase[2]. The water reacts with the base (KOtBu) to generate hydroxide ions, which rapidly reduce Pd(II) to Pd(0) via a palladacycle intermediate[2]. This ensures a high concentration of active catalyst before the 7-bromobenzothiazine is introduced.

Mechanistic Pathway

Understanding the rate-limiting steps dictates your choice of ligand and temperature.

Mechanism Pd0 L-Pd(0) Active Catalyst PdII_OA L-Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->PdII_OA Oxidative Addition (Rate-Limiting for BrettPhos) PdII_Am L-Pd(II)(Ar)(NR2) Amido Complex PdII_OA->PdII_Am Amine + Base - Base·HBr Prod Coupled Benzothiazine Product PdII_Am->Prod Reductive Elimination (Rate-Limiting for RuPhos) Prod->Pd0 Catalyst Regeneration

Catalytic cycle of the Buchwald-Hartwig amination highlighting rate-limiting steps.

Quantitative Data: Ligand and Base Optimization

The following table summarizes the quantitative outcomes of various catalyst systems when applied to halogenated benzothiazine cores, based on recent literature optimizations[2],[1].

Catalyst SystemLigandBaseAdditiveAmine TypeObserved Yield / Outcome
Pd(OAc)₂ (5 mol%)BrettPhos KOtBu4% H₂OPrimary30–50% (Isolated, complex amines)
Pd(OAc)₂ (5 mol%)RuPhos Cs₂CO₃NoneSecondaryHigh conversion (Optimal for 2° amines)
Pd₂(dba)₃ (2 mol%)BINAP NaOtBuNonePrimary<15% (Severe catalyst poisoning)

Validated Experimental Protocol: Pd(OAc)₂ / BrettPhos System

This methodology is specifically optimized for halogenated benzothiazines and utilizes a self-validating aqueous pre-activation step to guarantee Pd(0) generation[2].

Reagents:

  • 7-Bromobenzothiazine (1.0 equiv)

  • Primary Amine (2.0 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • BrettPhos (0.1 equiv)

  • KOtBu (1.4 equiv)

  • 1,4-Dioxane (Solvent)

  • Deionized Water (Additive)

Step-by-Step Methodology:

  • Pre-activation Setup: In a heavy-walled reaction tube, dissolve BrettPhos (0.1 equiv) and Pd(OAc)₂ (0.05 equiv) in 1,4-dioxane[2].

  • Controlled Hydration: Add exactly 4% (v/v) of deionized water to the dioxane solution[2].

  • Catalyst Reduction (Self-Validation Step): Heat the solution to 120 °C for exactly 2 minutes[2].

    • Validation Check: Watch the reaction mixture closely. It will change color from light yellow, to dark red, and finally to dark green[2]. The dark green color is your visual confirmation that the active L-Pd(0) species has been successfully generated. Do not proceed until this color change occurs.

  • Reagent Addition: Cool the tube slightly. Add 7-bromobenzothiazine (1.0 equiv), the corresponding amine (2.0 equiv), and KOtBu (1.4 equiv)[2].

  • Coupling Phase: Seal the tube tightly. Stir the reaction mixture at 180 °C for 20 hours[2]. (Note: This unusually high temperature is required to overcome the massive activation energy barrier of the rate-limiting oxidative addition step when using the bulky BrettPhos ligand).

  • Workup & Isolation: Cool the mixture to room temperature, dilute with dichloromethane (DCM), and purify via repeated column chromatography using a Petroleum Ether/DCM gradient (20–50%)[2].

References

  • Title: The Benzothiazine Core as a Novel Motif for DNA-Binding Small Molecules Source: MDPI (Molecules) URL: [Link]

  • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL: [Link]

Sources

Optimization

removing catalyst impurities from benzothiazine products

Welcome to the Catalysis & Purification Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the complex challenges researchers face when clearing transition metal impuriti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis & Purification Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the complex challenges researchers face when clearing transition metal impurities from heterocyclic drug candidates.

Benzothiazine scaffolds—critical in the development of anti-inflammatory and neuroprotective agents—are frequently synthesized via advanced palladium-catalyzed C–H/C–C activation reactions[1]. However, the very heteroatoms (sulfur and nitrogen) that give benzothiazines their bioactivity also make them potent metal chelators. This leads to stubborn palladium (Pd) or copper (Cu) retention in the final Active Pharmaceutical Ingredient (API), risking non-compliance with global regulatory standards.

Below, you will find our mechanistic FAQs, a self-validating purification protocol, troubleshooting guides, and empirical data to help you achieve regulatory compliance without sacrificing API yield.

Part 1: Regulatory & Mechanistic FAQs

Q: What are the regulatory limits for residual palladium and copper in my benzothiazine product? A: The International Council for Harmonisation (ICH) Q3D guidelines provide a globally harmonized approach to controlling elemental impurities[2]. Palladium is classified as a Class 2B element, meaning it requires risk assessment and control only if intentionally added to the process (which it is, in your catalytic cycle)[3]. Copper is a Class 3 element, possessing lower toxicity but still requiring control[2]. The Permitted Daily Exposure (PDE) limits dictate the maximum concentration allowed based on the route of administration (oral, parenteral, or inhalation). For instance, parenteral PDEs are significantly stricter than oral PDEs[2].

Q: Why is standard purification (e.g., activated carbon, chromatography) failing to remove Pd from my benzothiazine? A: Benzothiazines contain electron-rich sulfur and nitrogen atoms that competitively coordinate with transition metals, forming stable API-Pd complexes. Traditional methods like activated carbon rely on physical adsorption, which is thermodynamically too weak to break the covalent/coordinate bonds between the benzothiazine ring and the metal[4]. You must use a functionalized metal scavenger (e.g., silica grafted with thiol, thiourea, or DMT groups) that possesses a higher binding affinity (lower Kd​ ) for the metal than your API does[5].

Q: Should I use polymer-based resins or silica-based scavengers? A: For benzothiazine workflows, functionalized silica gels (like SiliaMetS) are vastly superior. Unlike polystyrene-based resins, silica matrices do not swell, offering broader solvent compatibility, higher mechanical stability, and no risk of polymer leachables contaminating your drug candidate[4].

Part 2: Mandatory Visualization: Scavenging Optimization Workflow

To systematically break the API-Metal complex, follow this logic pathway.

G Start Crude Benzothiazine (High Pd/Cu Content) Screen Scavenger Screening (Thiol, DMT, Thiourea) Start->Screen Analyze ICP-MS Analysis Check Metal & API Yield Screen->Analyze OptTemp Optimize Thermodynamics (Heat to 65°C, 4-12h) Analyze->OptTemp >10 ppm Metal Success Purified API (ICH Q3D Compliant) Analyze->Success <10 ppm Metal OptTemp->Analyze Re-test

Fig 1: Logical workflow for optimizing transition metal scavenging in heterocyclic APIs.

Part 3: Self-Validating Protocol for Batch Metal Scavenging

This methodology utilizes a mass-balance approach. By tracking both the metal concentration (via ICP-MS) and the API recovery (via HPLC), the system self-validates: a successful run must demonstrate >95% metal removal and >90% API recovery.

Materials Required:

  • Crude benzothiazine product (dissolved in a compatible organic solvent, e.g., DMF, THF, or Toluene).

  • Silica-based metal scavengers (e.g., SiliaMetS Thiol, DMT, or Thiourea)[6],[7].

  • Overhead stirrer or orbital shaker (Avoid magnetic stir bars which can crush silica particles and create fines).

Step-by-Step Methodology:

  • Baseline Quantification: Sample the crude reaction mixture. Determine the initial Pd/Cu concentration via ICP-MS and the API concentration via HPLC.

  • Scavenger Loading: Add 4 to 8 molar equivalents of the chosen silica scavenger relative to the catalyst used in the reaction[6]. There is no need for anhydrous conditions or pre-wetting of the silica[8].

  • Kinetic Incubation: Stir the suspension at room temperature (22°C) for 1 to 4 hours[6].

    • Causality Note: You will observe a visual self-validation cue. The solution will transition from a dark brown/black to a lighter color, while the silica scavenger itself becomes heavily colored as it traps the metal[8].

  • Thermodynamic Disruption (If Necessary): If the API is strongly chelating the Pd, room temperature may only yield a thermodynamic equilibrium leaving ~50-100 ppm Pd. Increase the temperature to 65°C for 12 hours. High-temperature treatment provides the activation energy required to break the API-Pd complex, allowing the stronger scavenger ligand to capture the metal[9].

  • Filtration & Recovery: Filter the mixture through a fritted funnel (medium porosity) to remove the metal-bound silica[8]. Wash the filter cake with 2-3 bed volumes of your reaction solvent to ensure total recovery of the benzothiazine product.

  • Final Validation: Concentrate the filtrate and analyze via ICP-MS and HPLC.

Part 4: Troubleshooting Guide (Q&A)

Issue: "My palladium levels plateaued at 150 ppm, well above the ICH Q3D threshold." Diagnosis: Your benzothiazine is acting as a strong bidentate ligand, creating a thermodynamic stalemate with the scavenger. Solution:

  • Switch the Scavenger: Upgrade from a Thiol scavenger to a Thiourea or DMT (Dimercaptotriazine) scavenger. Thiourea has demonstrated superior performance in highly contaminated streams, often reducing Pd to <15 ppm where others fail[9],[7].

  • Apply Heat: As noted in the protocol, heating the mixture to 65°C increases the kinetic rate of ligand exchange[9].

Issue: "I successfully removed the metal, but my benzothiazine yield dropped by 30%." Diagnosis: Non-specific binding. Your API is likely interacting with the silica backbone or the functional groups of the scavenger via hydrogen bonding or ionic interactions. Solution:

  • Solvent Polarity: Increase the polarity of your wash solvent (e.g., add 5-10% Methanol or EtOAc to your wash phase) to disrupt hydrogen bonding between the API and the silica silanols.

  • Scavenger Selection: Avoid highly basic or acidic scavengers (like TMT-Na3 or Tosic Acid) if your benzothiazine has sensitive functional groups, as these can cause unintended cleavage or salt formation, leading to low recovery[6],[9].

Issue: "I am using a Buchwald-Hartwig amination with a bulky phosphine ligand (e.g., dtbpf), and the Pd is not being scavenged." Diagnosis: Homogeneous catalysts like Pd(dt-bpf)Cl2 are highly stable and sterically hindered, making the metal center difficult for standard scavengers to access[6]. Solution: SiliaMetS DMT has a particularly powerful scavenging behavior toward sterically hindered Pd complexes. Treat the mixture with 4 molar equivalents of DMT for 16 hours[6].

Part 5: Quantitative Data: Scavenger Selection Matrix

Use this table to match your specific catalyst impurity to the thermodynamically appropriate scavenger.

Scavenger TypeFunctional GroupPrimary Metal TargetsRelative CostAPI Recovery ProfileBest Use Case
Thiol -SHPd, Cu, Ag, PbLowExcellent (>95%)First-line screening for standard Pd/Cu removal[7].
DMT DimercaptotriazinePd, Ru, Rh, PtMediumExcellent (>95%)Sterically hindered catalysts (e.g., Pd(dt-bpf))[6].
Thiourea -NH-CS-NH-Pd, Ru, NiHighGood (90-100%)Stubborn API-Pd complexes; highest Pd affinity[9],[7].
TAAcOH Triaminetetraacetic AcidCu, Ni, Ca, LiMediumModerateReplacing EDTA in aqueous/organic mixtures[9].

References

  • West Pharmaceutical Services. "ICH Q3D Elemental Impurities – What are the Requirements?". Westpharma.com.
  • Pharmaffiliates. "Understanding ICH Q3D Elemental Impurities: Class 1, 2, and 3". Pharmaffiliates.com.
  • SiliCycle / Technology Networks. "SiliaMetS® Metal Scavengers : an Efficient Tool to Remove". Technologynetworks.com.
  • Velocity Scientific Solutions. "Application Note: SiliaMetS Metal Scavengers". Velocityscientific.com.au.
  • Verde Analitica / SiliCycle. "SiliaMetS: What is a Supported Metal Scavenger?". Verdeanalitica.com.br.
  • SiliCycle (via YouTube). "Metal Scavenging using bulk SiliaMetS functionalized silica". Youtube.com.
  • FUJIFILM Wako. "SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS". Fujifilm.com.
  • Biotage / Sopachem. "Metal Scavenger Guide". Sopachem.com.
  • ACS Publications. "Modular Synthesis of 1,2-Benzothiazines and 1,2-Benzothiazine 1-Imines via Palladium-Catalyzed C–H/C–C Activation Reactions". Acs.org.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 7-Bromo-1,4-Benzothiazine Derivatives

Welcome to the technical support center for the purification of 7-bromo-1,4-benzothiazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 7-bromo-1,4-benzothiazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the recrystallization of this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying causality and field-proven insights to help you achieve optimal purity and yield.

PART 1: Frequently Asked Questions - Solvent Selection Strategy

This section addresses the most critical step in a successful recrystallization: choosing the right solvent system. The unique structure of 7-bromo-1,4-benzothiazine derivatives—possessing a polar heterocyclic core with N-H and/or C=O groups, a lipophilic bromo-aromatic ring, and a sulfur atom—necessitates a careful and logical approach to solvent selection.

Q1: What are the key structural features of 7-bromo-1,4-benzothiazine derivatives to consider for solvent selection?

The solubility of these compounds is governed by the principle "like dissolves like".[1][2] Their structure presents a duality of polarity. The benzothiazine core contains polar functionalities capable of hydrogen bonding (e.g., the N-H group) and dipole-dipole interactions. Conversely, the bromo-substituted benzene ring is large and nonpolar. Therefore, the ideal solvent will likely have intermediate polarity to accommodate both features. Protic solvents like alcohols are often excellent starting points as they can engage in hydrogen bonding with the solute.

Q2: What is the general, small-scale procedure for screening potential solvents?

A systematic approach is crucial to avoid wasting your compound.[3]

  • Initial Test: Place a small amount of your crude solid (a few milligrams) into a test tube.

  • Room Temperature Solubility: Add a few drops of the candidate solvent. A suitable solvent should show little to no solubility at room temperature. If the compound dissolves readily, the solvent is too "good," and you will likely have poor recovery.

  • Hot Solubility: Gently heat the mixture to the solvent's boiling point. The compound should dissolve completely.[4] If it doesn't, the solvent is too "poor."

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a promising solvent.[4]

Q3: Which single solvents are good starting points for these derivatives?

Based on published literature and the compound's structure, polar protic solvents are highly effective.

  • Ethanol (or 95% Ethanol): This is an excellent general-purpose solvent and is frequently cited for recrystallizing benzothiazine and benzothiazole derivatives.[5][6][7][8] It has a good balance of polarity and a boiling point that is high enough to dissolve many organic solids but low enough for easy removal.

  • Methanol: More polar than ethanol, methanol can be effective but sometimes shows high solubility even at room temperature, potentially leading to lower yields.[1][7]

  • Glacial Acetic Acid: While a less common choice for general purification due to its high boiling point and reactivity, it has been used in the synthesis and bromination of related compounds, suggesting its utility for dissolving highly insoluble derivatives.[9][10]

Q4: My compound is either too soluble or too insoluble in every single solvent I've tried. What now?

This is a classic scenario that calls for a mixed-solvent system, also known as a solvent-pair recrystallization.[2][11] This technique uses two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[4][12]

Commonly Used Miscible Pairs:

  • Ethanol-Water

  • Methanol-Water

  • Acetone-Water

  • Ethyl Acetate-Hexane

  • Toluene-Hexane

The general procedure involves dissolving the compound in a minimum amount of the hot "good" solvent and then adding the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point).[11][12] A few more drops of the hot "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

PART 2: Troubleshooting Guide - Common Experimental Issues

This section provides direct answers and actionable solutions to problems you may encounter during the recrystallization process.

Problem: The compound "oils out" instead of crystallizing.
Q: My compound precipitated as an oil upon cooling. What causes this and how can I fix it?

Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your solid.[2] Essentially, the compound "melts" in the saturated solution instead of crystallizing. This is common if the compound is significantly impure (leading to melting point depression) or if the solution cools too rapidly.[13]

Solutions:

  • Reheat and Add More Solvent: The most reliable solution is to heat the mixture to redissolve the oil, then add a small amount of additional hot solvent (if using a single solvent) or the "good" solvent (if using a mixed system).[14] This keeps the compound in solution longer, allowing it to cool to a temperature below its melting point before saturation is reached.

  • Promote Slower Cooling: Rapid cooling encourages precipitation over crystallization. After dissolving your compound, allow the flask to cool slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.[13]

  • Change Solvents: If the problem persists, the boiling point of your solvent may be too high. Select a solvent with a lower boiling point.

Problem: No crystals are forming after cooling.
Q: The solution is clear and no crystals have formed, even after cooling in an ice bath. What are the next steps?

Causality: This issue arises from two primary causes: either too much solvent was used, and the solution is not yet saturated, or the solution is supersaturated and requires a nucleation point to initiate crystal growth.[13]

Solutions (in order of application):

  • Induce Nucleation (for supersaturated solutions):

    • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface.[13][15] The microscopic scratches provide a surface for crystals to begin forming.

    • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution.[14][15] This provides a perfect template for crystal growth.

  • Increase Concentration (for unsaturated solutions):

    • Boil Off Excess Solvent: If nucleation techniques fail, it is highly likely you used too much solvent.[13][14] Gently heat the solution to boil off a portion of the solvent to increase the compound's concentration, then attempt to cool it again.

    • For Mixed Solvents: If using a solvent pair, you can carefully add more of the "poor" solvent to induce precipitation.

Problem: The crystal yield is very low.
Q: I only recovered a small fraction of my starting material. Why did this happen and how can I improve the yield?

Causality: Low recovery is almost always a consequence of using too much solvent during dissolution or washing.[3][15] Even in a "poor" cold solvent, your compound has some finite solubility, and every excess milliliter of solvent carries away some of your product in the mother liquor.[3]

Solutions:

  • Use the Minimum Amount of Hot Solvent: The most critical rule of recrystallization is to dissolve your compound in the minimum amount of boiling solvent required for complete dissolution.[3][4] Adding solvent in small portions is key.

  • Ensure Complete Cooling: Allow adequate time for the flask to cool, first to room temperature and then for at least 15-20 minutes in an ice bath to maximize precipitation.

  • Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to rinse away impurities adhering to the crystal surface without redissolving the product.[3]

  • Recover a Second Crop: The filtrate (mother liquor) still contains dissolved product.[1] You can often recover a "second crop" of crystals by boiling off some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.

Problem: The recrystallized product is still impure or colored.
Q: My final product is colored/shows impurities on TLC/NMR. What went wrong?

Causality: This indicates that the chosen solvent is not effectively differentiating between your compound and the impurities. Either the impurities have similar solubility profiles, or they became trapped within the crystal lattice during formation.

Solutions:

  • Charcoal Treatment for Colored Impurities: If your hot solution has a colored tint, it may be due to highly polar, colored impurities. Before the cooling step, add a small amount (spatula tip) of activated charcoal to the hot solution, swirl for a minute, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[15]

  • Slow Down Crystallization: Rapid crystal growth can trap impurities within the crystal lattice.[14] Ensure the solution cools slowly and undisturbed to allow for the formation of purer, larger crystals.

  • Re-crystallize: A second recrystallization, perhaps with a different solvent system, is often necessary to achieve high purity.[2]

  • Consider an Alternative Purification Method: If impurities persist, recrystallization may not be sufficient. A preliminary purification by column chromatography might be necessary to remove impurities with very similar solubility before a final recrystallization.[15]

PART 3: Protocols & Data

Experimental Protocol: General Recrystallization Workflow
A. Single-Solvent Recrystallization
  • Dissolution: Place the crude 7-bromo-1,4-benzothiazine derivative in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent and heat the mixture to a gentle boil while stirring.[4]

  • Achieve Saturation: Continue adding small portions of the hot solvent until the compound just completely dissolves. Avoid adding a large excess.[3][4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and bring it back to a boil for a few moments.[15]

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.[4]

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes, then transfer them to a watch glass or drying oven to dry completely.

B. Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the impure compound in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution just begins to turn persistently cloudy.[4]

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization, Isolation, and Drying: Follow steps 5-7 from the single-solvent protocol.

Data Presentation: Solvent Selection Guide for 7-Bromo-1,4-Benzothiazine Derivatives
SolventBoiling Point (°C)Polarity (Dielectric Constant)Suitability for 7-Bromo-1,4-Benzothiazine Derivatives (Notes)
Ethanol (95%) 7824.3Excellent starting point. Good for intermediate polarity compounds; often used for benzothiazines.[1][5][7]
Methanol 6533.6Good candidate. Higher polarity may lead to better dissolution but potentially lower recovery.[1][7]
Isopropanol 8218.3Good alternative to ethanol with a slightly higher boiling point.
Acetone 5620.7Can be effective, but its low boiling point can make it difficult to work with and may not provide a large solubility differential.[1]
Ethyl Acetate 776.0Good for compounds of intermediate polarity. Often used in a pair with hexane.[1]
Toluene 1112.4Good for aromatic compounds, but the high boiling point can be difficult to remove and may cause oiling out.[1][11]
Water 10080.4Generally a poor solvent on its own (too polar), but excellent as an anti-solvent with alcohols (e.g., Ethanol/Water).[1]
Hexane 691.9A nonpolar solvent. Unlikely to dissolve the polar benzothiazine core. Best used as an anti-solvent with a more polar solvent like ethyl acetate.[1][11]

PART 4: VISUALIZATION & FORMATTING

Mandatory Visualization: Recrystallization Troubleshooting Workflow

The following diagram provides a logical decision-making process for troubleshooting common issues during recrystallization.

Recrystallization_Troubleshooting Recrystallization Troubleshooting Flowchart start Dissolve crude solid in minimum hot solvent cool Allow solution to cool slowly, then ice bath start->cool check_crystals Crystals Formed? cool->check_crystals check_oil Is it an Oil? check_crystals->check_oil No collect Collect crystals by vacuum filtration. Wash with minimal ice-cold solvent. check_crystals->collect Yes induce Induce Crystallization: 1. Scratch flask 2. Add seed crystal check_oil->induce No (Clear Solution) reheat Oiled Out. Reheat to dissolve oil. Add more 'good' solvent. Cool SLOWLY. check_oil->reheat Yes end_success Pure Product collect->end_success recheck_crystals Crystals Formed? induce->recheck_crystals recheck_crystals->collect Yes evaporate Too much solvent. Boil off ~25% of solvent and re-cool. recheck_crystals->evaporate No evaporate->cool end_fail Re-evaluate Solvent System evaporate->end_fail reheat->cool

Caption: A decision flowchart for troubleshooting common recrystallization issues.

PART 5: References

  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.

  • Benchchem. (n.d.). Application Note: Recrystallization Techniques for Polar Fluorinated Molecules. Benchchem.

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry.

  • University of Windsor. (n.d.). Experiment 2: Recrystallization. Department of Chemistry and Biochemistry.

  • Northern Illinois University. (n.d.). Crystallization. Department of Chemistry and Biochemistry.

  • University of California, Irvine. (n.d.). Recrystallization. Department of Chemistry.

  • Various Authors. (2019). What is the theoretical background of mixed solvents recrystallization? Quora.

  • Al-Masoudi, et al. (2025). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. PMC - NIH.

  • Rauf, A., & Shah, S. A. A. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. MDPI.

  • Al-Masoudi, et al. (2025). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. ResearchGate.

  • Various Authors. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.

  • Scribd. (n.d.). Reactivity of Aromatic Compounds in Bromination.

  • Dabholkar, V. V., & Gavande, R. P. (n.d.). Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. Arabian Journal of Chemistry.

  • Schatz, P. F. (n.d.). Bromination of acetanilide. ProQuest.

  • Siddiqui, N., et al. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry.

Sources

Optimization

optimizing oxidative cyclization of brominated aminothiophenols

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless research teams through the nuances of heterocyclic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless research teams through the nuances of heterocyclic synthesis. When working with brominated aminothiophenols , the primary synthetic goal is to achieve complete oxidative cyclization to the benzothiazole core without compromising the highly reactive carbon-bromine (C–Br) bond.

Bromine is a critical synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Therefore, your choice of oxidant, solvent, and temperature must be meticulously balanced. This guide is designed to troubleshoot common failures, explain the mechanistic causality behind experimental choices, and provide a self-validating protocol for your benchwork.

Mechanistic Workflow

Understanding the reaction pathway is the first step in troubleshooting. The synthesis proceeds via a condensation step to form a Schiff base, followed by intramolecular nucleophilic attack and final aromatization driven by an oxidant.

G A Brominated 2-Aminothiophenol + Aldehyde B Condensation (-H2O) A->B C Schiff Base (Thioimine) B->C D Oxidative Cyclization (Oxidant) C->D Oxidation E Brominated Benzothiazole D->E Target F Side Reactions: Disulfides / Dehalogenation D->F Harsh Conditions

Figure 1: Reaction workflow for the oxidative cyclization of brominated 2-aminothiophenols.

Critical FAQs: The "Why" Behind the Chemistry

Q: Why is the choice of oxidant so critical when working with brominated substrates? A: Transition metal catalysts (such as Copper or Palladium) and harsh oxidants are frequently used for standard benzothiazole synthesis. However, with brominated substrates, transition metals can trigger unwanted oxidative addition into the weak C–Br bond, leading to protodehalogenation or premature cross-coupling. To preserve the bromine handle, you must rely on metal-free oxidative systems , such as [1] or [2].

Q: My reaction stalls at the Schiff base intermediate. How do I drive the cyclization? A: Cyclization requires the nucleophilic attack of the thiol sulfur onto the imine carbon. If the reaction stalls, the electrophilicity of the imine carbon is likely too low. This can be resolved by increasing the reaction temperature slightly (e.g., to 60–100 °C) or by utilizing an oxidant like Iodine ( I2​ ), which acts as a mild Lewis acid to activate the imine bond for nucleophilic attack [2].

Troubleshooting Matrix

Symptom / ObservationMechanistic CauseCorrective Action
Dehalogenation (Mass spec shows loss of 79/81 Da)Transition metals (Cu/Fe) or excessive heat (>120 °C) caused C–Br bond homolysis or oxidative addition.Switch to a metal-free oxidant. Use the Air/DMSO system at 60 °C to ensure absolute preservation of the halogen [1].
Disulfide Dimerization (Highly non-polar spot on TLC)The thiol was oxidized to a disulfide before it could condense with the aldehyde.Allow the aldehyde and aminothiophenol to stir at room temperature for 30 minutes to form the Schiff base prior to introducing the oxidant/heat.
Over-oxidation (+16 or +32 Da on LC-MS)Aggressive oxygen donors (e.g., H2​O2​ , mCPBA) oxidized the benzothiazole sulfur to a sulfoxide or sulfone.Avoid peroxy-reagents. Use elemental sulfur, I2​ , or ambient air ( O2​ ) as the terminal oxidant.

Quantitative Benchmarking of Oxidant Systems

When selecting a protocol for brominated substrates, compare the empirical data of common oxidant systems. The table below summarizes expected outcomes based on established methodologies [1][2].

Oxidant SystemTemp (°C)Time (h)Avg. Yield (%)Dehalogenation RiskOver-oxidation Risk
Air / DMSO 606–885–96Very Low Low
Iodine (50 mol%) / DMF 1002–475–88Low Low
H2​O2​ / Acid 25–501–250–70LowHigh
Cu-Catalyzed / O2​ 80–10012–24VariableHigh Low

Self-Validating Protocol: Metal-Free Synthesis via Air/DMSO

This protocol utilizes Dimethyl Sulfoxide (DMSO) as both the solvent and a redox mediator, with ambient air serving as the terminal oxidant. It is highly recommended for brominated substrates due to its mild nature and excellent functional group tolerance [1].

Pathway S1 Schiff Base Formation S2 Intramolecular Nucleophilic Attack S1->S2 S3 Benzothiazoline Intermediate S2->S3 S4 Aerobic Oxidation (Air/DMSO) S3->S4 S5 Brominated Benzothiazole S4->S5

Figure 2: Mechanistic pathway of benzothiazole cyclization via aerobic oxidation.

Step-by-Step Methodology

Step 1: Reagent Charging & Condensation

  • In a 25 mL round-bottom flask, add brominated 2-aminothiophenol (1.0 mmol) and the desired aryl aldehyde (1.0 mmol).

  • Add 3.0 mL of anhydrous DMSO.

  • Stir the mixture at room temperature for 30 minutes.

  • Validation Checkpoint 1: Spot the reaction on TLC (Hexane/EtOAc 4:1). You should observe the disappearance of the highly polar aminothiophenol spot and the appearance of a new, intermediate-polarity spot (the Schiff base). Do not proceed to heating until this is confirmed.

Step 2: Oxidative Cyclization 4. Once the Schiff base has formed, equip the flask with a reflux condenser open to the atmosphere (do not seal under inert gas; O2​ is required). 5. Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Validation Checkpoint 2: Monitor via TLC or LC-MS. The Schiff base intermediate should smoothly convert to a highly UV-active, non-polar spot corresponding to the brominated benzothiazole. LC-MS will confirm the retention of the characteristic M / M+2 bromine isotope pattern.

Step 3: Workup and Isolation 6. Cool the reaction to room temperature and quench by pouring into 15 mL of ice-cold distilled water. This will often precipitate the product directly. 7. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). 8. Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMSO, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. 9. Purify the crude residue via silica gel column chromatography to isolate the pure brominated benzothiazole.

References

  • Hu, R., Li, X., Tong, Y., Miao, D., Pan, Q., Jiang, Z., Gan, H., & Han, S. (2016). Catalyst-Free Synthesis of 2-Arylbenzothiazoles in an Air/DMSO Oxidant System. Synlett, 27(9), 1387-1390. URL:[Link][1]

  • Li, Y., Wang, Y.-L., & Wang, J.-Y. (2006). A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol. Chemistry Letters, 35(5), 460-461. URL:[Link] [2]

Troubleshooting

Technical Support Center: Handling Air-Sensitive Benzothiazine Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzothiazine intermediates. This guide is structured to provide direct, actionable answers to the chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzothiazine intermediates. This guide is structured to provide direct, actionable answers to the challenges encountered when handling these air-sensitive compounds. Our focus is on the causality behind experimental choices to ensure your protocols are robust and self-validating.

Section 1: Foundational Knowledge & General Precautions

This section addresses the fundamental principles of why benzothiazine intermediates require special handling and the consequences of failing to do so.

Q1: Why are benzothiazine intermediates and their precursors considered "air-sensitive"?

The air sensitivity primarily stems from two factors:

  • Precursor Oxidation: The most common synthetic routes involve 2-aminothiophenol or its derivatives. The thiol (-SH) group in these precursors is highly susceptible to oxidation, readily forming a disulfide-linked dimer (2,2'-disulfanediyldianiline).[1][2] This dimerization is a common source of significant, often difficult-to-remove impurities that can drastically lower the yield of the desired cyclization reaction.

  • Benzothiazine Ring Reactivity: The benzothiazine core itself can be sensitive to atmospheric oxygen. Depending on the substitution pattern and reaction conditions, the thiazine ring can undergo oxidation, leading to rearrangements into more stable benzothiazole structures or other degradation products.[3] Some derivatives also exhibit instability in acidic or basic conditions, which can complicate work-up and purification procedures.[4]

Q2: What are the immediate consequences of accidental air exposure during my experiment?

Exposure to air (oxygen and moisture) can lead to a cascade of problems:

  • Drastically Reduced Yields: Competing side reactions, primarily the oxidation of starting materials, will consume your reagents and lower the output of the desired product.[1]

  • Complex Purification: The formation of disulfide byproducts and other oxides introduces impurities that may have similar polarities to your target compound, making separation by chromatography challenging.[1][5]

  • Complete Reaction Failure: In reactions involving highly sensitive reagents like organometallics or strong bases, even trace amounts of moisture or oxygen can quench the reagents and halt the reaction entirely.[6]

Q3: What are the absolute, non-negotiable safety precautions I must take?

Safety is paramount. Always:

  • Work in a Well-Ventilated Fume Hood: Precursors like 2-aminothiophenol have a strong, unpleasant odor and are toxic.[1][7] All manipulations should be performed in a certified chemical fume hood.

  • Wear Appropriate Personal Protective Equipment (PPE): This includes safety goggles or a face shield, nitrile gloves (check for compatibility with your solvents), and a lab coat.[8][9]

  • Consult the Safety Data Sheet (SDS): Before handling any new chemical, thoroughly read its SDS to understand its specific hazards, handling, storage, and emergency procedures.[7]

  • Plan for Quenching and Disposal: Have a plan for safely quenching the reaction and disposing of waste. Reactive residues must be neutralized before disposal.[10]

Section 2: Essential Techniques & Equipment Setup

Successful synthesis depends on mastering techniques that exclude air and moisture. This section provides detailed protocols and visual guides for setting up an inert atmosphere environment.

Q4: Should I use a Schlenk line or a glovebox for my experiment?

The choice depends on the specific task. Both create an inert atmosphere, but they have different strengths.[11][12]

FeatureSchlenk LineGlovebox (Dry Box)
Primary Use Performing reactions, distillations, filtrations, and liquid transfers under an inert gas flow or vacuum.[12][13]Weighing out solids, preparing reaction plates, storing sensitive reagents, and performing complex manipulations that are difficult with septa and syringes.[6][11]
Atmosphere Inert gas (N₂ or Ar) is continuously supplied. Purity depends on the gas source and purification train.[13]A static volume of inert gas is continuously scrubbed to remove O₂ and H₂O, often to <1 ppm levels.[6]
Advantages High degree of control over the atmosphere for individual flasks; suitable for reflux and distillation.[12]Allows for the use of standard lab equipment (beakers, spatulas) in an open environment; ideal for handling solids.[6]
Disadvantages Handling solids can be cumbersome; requires specialized glassware and techniques (e.g., cannula transfer).[11]Limited space; organic solvents can damage the seals and gloves; not suitable for high-temperature reflux.[12][14]

Recommendation: Use a glovebox to weigh your air-sensitive benzothiazine intermediates and precursors. Then, seal the flask and move it to a Schlenk line to perform the reaction in solution.

Experimental Protocol 1: Setting Up an Inert Atmosphere Reaction (Schlenk Line)

This protocol details the essential steps for ensuring your reaction vessel is free of air and moisture before adding reagents.

Materials:

  • Schlenk flask and other required glassware (e.g., condenser, addition funnel)

  • High-vacuum grease (for glass joints)

  • Heat gun

  • Schlenk line with dual vacuum/inert gas manifold

  • Liquid nitrogen cold trap

Procedure:

  • Glassware Preparation: Ensure all glassware is meticulously cleaned and oven-dried (e.g., at 140°C for 4 hours or overnight) to remove adsorbed moisture.[10][15]

  • Assembly: Quickly assemble the hot glassware. Apply a thin, uniform layer of grease to all ground-glass joints to ensure an airtight seal. Clamp the apparatus securely in the fume hood.

  • Connect to Schlenk Line: Connect the sidearm of the Schlenk flask to the Schlenk line using thick-walled, vacuum-rated tubing.[11]

  • Perform Purge Cycles:

    • Ensure the flask's stopcock is open to the manifold and the manifold is set to vacuum . Evacuate the flask for 5-10 minutes. You can gently warm the glassware with a heat gun during this step to help drive off any residual moisture.[13]

    • Close the connection to the vacuum pump on the manifold.

    • Slowly open the connection to the inert gas (Argon or Nitrogen), backfilling the flask until the pressure is equalized. You can monitor this with the oil bubbler on the line.[14]

  • Repeat: Repeat this vacuum/backfill cycle at least three times to ensure the atmosphere inside the flask is fully inert.[6][13]

  • Maintain Positive Pressure: After the final cycle, leave the flask under a slight positive pressure of inert gas, indicated by a slow, steady bubbling rate (approx. 1 bubble per second) in the oil bubbler.[14][16] Your system is now ready for the addition of solvents and reagents.

G cluster_prep Preparation cluster_purge Inerting Cycles (Repeat 3x) cluster_ready Ready State A 1. Assemble Oven-Dried Glassware B 2. Connect to Schlenk Line A->B C 3. Evacuate under High Vacuum B->C D 4. Gently Heat with Heat Gun C->D Optional, but recommended E 5. Backfill with Inert Gas (Ar/N₂) D->E E->C Cycle 2 & 3 F 6. Maintain Positive Pressure E->F After final cycle G 7. Add Degassed Solvents & Reagents F->G

Caption: Workflow for preparing a reaction under an inert atmosphere using a Schlenk line.

Experimental Protocol 2: Degassing Solvents via Freeze-Pump-Thaw

Using solvents directly from the bottle, even if anhydrous, is a common source of reaction failure. They are saturated with dissolved oxygen and nitrogen. The freeze-pump-thaw method is the most effective way to remove these dissolved gases.[11]

Procedure:

  • Add Solvent: Add the required anhydrous solvent to a Schlenk flask equipped with a magnetic stir bar. Do not fill the flask more than halfway.

  • Freeze: Securely clamp the flask and immerse its lower half in a Dewar filled with liquid nitrogen. Wait until the solvent is completely frozen solid.

  • Pump: With the solvent still frozen, open the flask's stopcock to the vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. You may see bubbles evolving from the liquid as trapped gases are released.

  • Repeat: Repeat the entire freeze-pump-thaw cycle at least two more times. After the final cycle, backfill the flask with inert gas. The solvent is now degassed and ready for use.[11]

Section 3: Troubleshooting Common Experimental Problems

Even with careful technique, problems can arise. This section provides a troubleshooting guide in a Q&A format to address the most common issues.

Q5: My reaction yield is very low or I get no product at all. What should I check first?

Low yield is a frequent issue. Systematically investigate these potential causes:

  • Purity of 2-Aminothiophenol: This is the most common culprit. The thiol is easily oxidized to a disulfide. Use a freshly opened bottle or purify it immediately before use.[1] Performing the reaction under a rigorously inert atmosphere is crucial to prevent this side reaction.[1][2]

  • Quality of Solvents and Reagents: Did you use truly anhydrous, degassed solvents? Trace water can kill many reactions. Are your other reagents pure?

  • Reaction Temperature: The optimal temperature can vary significantly. If you are running the reaction at room temperature with low yield, try gradually increasing the heat. Conversely, if you see many side products at elevated temperatures, lowering it may be beneficial.[1]

  • Inefficient Catalyst: If your reaction requires a catalyst, ensure it is active and that you are using the optimal loading. A catalyst screening might be necessary for a new transformation.[1]

  • Loss During Work-up: Is your product being lost during extraction or purification? It could be partially water-soluble or unstable to the pH of an aqueous wash.[17] Some benzothiazine derivatives are known to be unstable under acidic or basic conditions.[4]

G Start Low or No Yield Observed Q1 Is 2-aminothiophenol precursor fresh/pure? Start->Q1 S1 Use freshly opened bottle or purify before use. Store under Argon. Q1->S1 No Q2 Are solvents anhydrous & degassed? Q1->Q2 Yes S1->Q2 S2 Use solvent from a purification system or degas via Freeze-Pump-Thaw. Q2->S2 No Q3 Is reaction temperature optimized? Q2->Q3 Yes S2->Q3 S3 Screen a range of temperatures (e.g., 0°C, RT, 50°C, reflux). Q3->S3 No Q4 Is product lost during work-up? Q3->Q4 Yes S3->Q4 S4 Check aqueous layers. Test product stability to acid/base before work-up. Q4->S4 Yes End Yield Improved Q4->End No S4->End

Caption: Decision tree for troubleshooting low reaction yields in benzothiazine synthesis.

Q6: My TLC/NMR shows multiple spots/peaks. What are the likely side products and how can I avoid them?

Besides unreacted starting materials, two classes of byproducts are very common:

  • Disulfide of 2-Aminothiophenol: As mentioned, this forms from oxidation. If you see this byproduct, it is a clear indication that your inert atmosphere technique needs improvement. Ensure your glassware is properly dried and you perform at least three vacuum/backfill cycles.[1][2]

  • Incomplete Cyclization Intermediate: In reactions between 2-aminothiophenol and an aldehyde or ketone, the intermediate Schiff base (or a related adduct) may form but fail to cyclize. This can be due to an inefficient catalyst, incorrect temperature, or steric hindrance.[5] Changing the catalyst or increasing the reaction temperature can often promote the final cyclization step.

Q7: I need to transfer my benzothiazine solution from one flask to another for the next step. What is the safest way to do this without air exposure?

For transferring solutions of air-sensitive compounds between vessels stoppered with septa, a cannula transfer is the standard and most reliable method.

  • Principle: You use a differential pressure to push the liquid through a long, flexible double-tipped needle (the cannula).[11]

  • Procedure:

    • Ensure both the sending and receiving flasks are under a positive pressure of inert gas.

    • Insert one end of the cannula through the septum of the sending flask, ensuring the tip is below the liquid surface.

    • Insert the other end of the cannula through the septum of the receiving flask.

    • Create a pressure difference: either by slightly evacuating the receiving flask or, more safely, by slightly increasing the inert gas pressure in the sending flask. To vent the receiving flask, insert a short needle connected to an oil bubbler.

    • The liquid will flow from the higher pressure (sending) flask to the lower pressure (receiving) flask.[11]

    • Once the transfer is complete, remove the cannula from the receiving flask first, then the sending flask, to maintain the inert atmosphere in both.

Section 4: Storage and Disposal

Q8: I have successfully synthesized and purified my benzothiazine intermediate. What is the best way to store it?

Long-term stability requires stringent exclusion of air and moisture. The best methods are:

  • Glovebox Storage: The most convenient method is to store the compound in a tightly sealed vial inside a glovebox freezer.[6][18] Amber vials are recommended if the compound is also light-sensitive.[18]

  • Sealed Ampoule: For ultimate long-term storage or for shipping, the compound can be placed in a glass ampoule which is then evacuated and flame-sealed. This provides a perfect hermetic seal.[6]

  • Sure/Seal™ Bottles: For liquids or solutions, storing in a commercial-style Sure/Seal™ bottle under an inert atmosphere provides excellent protection and allows for easy access via syringe.[10][15]

Q9: How do I safely clean my glassware after a reaction?

Never take glassware containing residual reactive material directly to a sink.

  • Quench Reactives: In the fume hood, under an inert atmosphere, slowly and carefully add a quenching agent to the reaction flask (e.g., isopropanol for reactive organometallics, followed by methanol, then water).

  • Air-Hydrolyze: Once you are certain all highly reactive materials have been quenched, the flask can be opened to the air in the back of the fume hood for a day to allow slow hydrolysis and oxidation of any remaining residues.[10]

  • Wash: After this passive neutralization, the glassware can be cleaned normally.

  • Syringe/Needle Cleaning: Syringes and cannulas must be cleaned immediately after use to prevent them from seizing. Rinse them multiple times with a dry, inert solvent used in the reaction, and then carefully with a quenching solvent like isopropanol before final cleaning with water.[10]

Section 5: References

  • Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry, University of Groningen. [Link]

  • Schlenk line. (n.d.). In Wikipedia. [Link]

  • Schlenk Line Standard Operating Procedure. (n.d.). UNM Chemistry. [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons.

  • SAFETY DATA SHEET: Benzothiazole. (2019, February 15). Synerzine. [Link]

  • Smith, A. G., & Ingleson, M. J. (2023). An Illustrated Guide to Schlenk Line Techniques. Organic Process Research & Development. [Link]

  • Seifried, H. E., et al. (2021). Benzothiazines as Major Intermediates in Enzymatic Browning Reactions of Catechin and Cysteine. Journal of Agricultural and Food Chemistry. [Link]

  • Patel, C., et al. (2016). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules. [Link]

  • Oxidation Behaviour of Benzothiazine. (2019, June 15). International Journal Of Multidisciplinary Research In Science, Engineering and Technology. [Link]

  • Material Safety Data Sheet - 2,2'-Dithio(bis)benzothiazole, 94%. (n.d.). Cole-Parmer. [Link]

  • Air-sensitive – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. (n.d.). Fisher Scientific. [Link]

  • Bédé, A. Y., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry. [Link]

  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. (2024, April 11). ResearchGate. [Link]

  • Synthesis, Properties, and Biological Applications of Benzothiazepines. (2024, July 24). In Books.

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Chemistry. [Link]

  • Transferring Air-Sensitive Reagents. (2009, August 3). C&EN. [Link]

  • Hints for Handling Air-Sensitive Materials. (2020, October 28). Fauske & Associates. [Link]

  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Mor, S., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. [Link]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (n.d.). Molecules. [Link]

  • Synthetic Strategies of Benzothiazines: A Mini Review. (n.d.). Bentham Science Publishers. [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution 1H NMR Analysis of 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine: A Comparative Guide for Structural Elucidation

Executive Summary 1,4-Benzothiazine derivatives, including 3,4-dihydro-2H-1,4-benzothiazines, possess a wide variety of biological activities and are utilized extensively in drug design for their antiarrhythmic, antimicr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-Benzothiazine derivatives, including 3,4-dihydro-2H-1,4-benzothiazines, possess a wide variety of biological activities and are utilized extensively in drug design for their antiarrhythmic, antimicrobial, and antihypertensive properties[1]. The precise structural elucidation of these scaffolds is critical for researchers and drug development professionals, as regioisomers (such as 6-bromo vs. 7-bromo substitutions) exhibit vastly different pharmacological profiles.

As a Senior Application Scientist, I have structured this guide to objectively compare the 1H NMR profile of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine against its unsubstituted parent scaffold and its 6-bromo regioisomer. This comparison provides a robust, self-validating framework for confirming regiochemistry and batch purity in synthetic workflows[2].

The Mechanistic Basis of Benzothiazine NMR

To interpret the 1H NMR spectrum of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine, one must understand the causality behind the chemical shifts:

  • The Aliphatic Ring: The thiazine ring contains an electron-donating secondary amine (-NH-) at position 4 and a sulfur atom at position 1. The adjacent methylene groups (C2-H 2​ and C3-H 2​ ) appear as distinct multiplets due to their proximity to these heteroatoms.

  • The Aromatic Ring (Electronic Push-Pull): The -NH- group strongly shields the ortho position (H5) via resonance, pushing its chemical shift significantly upfield (~6.45 ppm). Conversely, the introduction of a heavy halogen like bromine at the C7 position exerts an inductive electron-withdrawing effect, deshielding the adjacent H6 and H8 protons.

  • Regioisomer Differentiation: This electronic interplay creates a highly distinct, non-overlapping first-order splitting pattern (a doublet, a doublet of doublets, and a meta-coupled doublet) that serves as a definitive fingerprint, easily distinguishable from the 6-bromo isomer.

Experimental Protocol: A Self-Validating NMR Workflow

This methodology is designed to be a self-validating system. By strictly controlling the acquisition parameters, the resulting integration values and scalar coupling constants ( J ) mathematically prove the regiochemistry of the molecule.

Step 1: Sample Preparation

  • Action: Weigh 10–15 mg of the synthesized 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Causality: DMSO-d6 is chosen over CDCl 3​ because the polarity of the benzothiazine scaffold often leads to poor solubility and line broadening in less polar solvents. Furthermore, DMSO shifts the residual water peak away from the critical aliphatic signals (C2 and C3 protons), ensuring clean integration[3].

Step 2: Instrument Calibration

  • Action: Insert the 5 mm NMR tube into a 400 MHz or 600 MHz NMR spectrometer. Lock onto the deuterium signal of DMSO-d6 and perform rigorous gradient shimming.

  • Causality: Precise shimming (optimizing magnetic field homogeneity) is critical to resolve the small meta-coupling ( 4J≈2.2 Hz) between H6 and H8. Failure to shim properly will blur these signals into broad singlets, destroying the regioisomeric proof.

Step 3: Data Acquisition

  • Action: Set the relaxation delay (D1) to 2.0 seconds and acquire 16 to 32 transients (scans) at 298 K.

  • Causality: A sufficient relaxation delay ensures that all protons return to thermal equilibrium between pulses. This guarantees accurate quantitative integration, particularly for the broad -NH- proton which possesses a different T1​ relaxation time compared to the rigid aromatic protons.

Step 4: Data Processing

  • Action: Apply an exponential window function with a line broadening (LB) of 0.3 Hz before Fourier Transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the residual DMSO pentet to 2.50 ppm.

NMR_Workflow N1 1. Sample Prep (15 mg in DMSO-d6) N2 2. Shimming (Optimize Linewidth) N1->N2 N3 3. Acquisition (400 MHz, 16 Scans) N2->N3 N4 4. FT & Phase Correction N3->N4 N5 5. Multiplet Analysis N4->N5

Fig 1. Standardized 1H NMR acquisition workflow for benzothiazine derivatives.

Comparative Data Analysis

The table below summarizes the expected 1H NMR chemical shifts ( δ ) and multiplicities for the 7-bromo target compared against its unsubstituted baseline and the 6-bromo alternative.

Table 1: 1H NMR Chemical Shifts (400 MHz, DMSO-d6)
Proton Assignment3,4-dihydro-2H-benzo[b][1,4]thiazine (Base)7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine6-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine
C2-H 2​ (Aliphatic) 2.95 ppm (m, 2H)2.98 ppm (m, 2H)2.98 ppm (m, 2H)
C3-H 2​ (Aliphatic) 3.35 ppm (m, 2H)3.38 ppm (m, 2H)3.38 ppm (m, 2H)
N-H (Amine) 5.80 ppm (br s, 1H)6.10 ppm (br s, 1H)6.10 ppm (br s, 1H)
H5 (Aromatic) 6.48 ppm (dd, J = 8.2, 1.5 Hz, 1H)6.45 ppm (d, J = 8.4 Hz, 1H) 6.65 ppm (d, J = 2.2 Hz, 1H)
H6 (Aromatic) 6.85 ppm (td, J = 8.2, 1.5 Hz, 1H)7.02 ppm (dd, J = 8.4, 2.2 Hz, 1H) - (Bromine Substituted)
H7 (Aromatic) 6.55 ppm (td, J = 8.2, 1.5 Hz, 1H)- (Bromine Substituted)6.75 ppm (dd, J = 8.4, 2.2 Hz, 1H)
H8 (Aromatic) 6.90 ppm (dd, J = 8.2, 1.5 Hz, 1H)7.10 ppm (d, J = 2.2 Hz, 1H) 6.85 ppm (d, J = 8.4 Hz, 1H)
Structural Validation Insights:
  • The 7-Bromo Proof: In the 7-bromo isomer, H5 is ortho to the -NH- group and meta to the bromine. It only experiences a large ortho-coupling ( 3J≈8.4 Hz) from H6, appearing as a clean doublet. H8 is isolated between the sulfur and the bromine, experiencing only a small meta-coupling ( 4J≈2.2 Hz) from H6, appearing as a finely split doublet.

  • The 6-Bromo Contrast: If the synthesis mistakenly yielded the 6-bromo isomer, the H5 proton would be isolated between the -NH- and the bromine, appearing as a meta-coupled doublet ( 4J≈2.2 Hz) instead of an ortho-coupled doublet. This immediate visual difference in the H5 multiplicity acts as a rapid, fail-safe diagnostic tool.

Visualizing the Spin-Spin Coupling Logic

The following diagram maps the exact scalar coupling relationships that validate the 7-bromo regiochemistry.

Spin_Coupling Root Aromatic Protons of 7-Bromo Isomer H5 H5 (ortho to NH) δ ~6.45 ppm (d) Root->H5 H6 H6 (ortho to Br) δ ~7.02 ppm (dd) Root->H6 H8 H8 (ortho to S) δ ~7.10 ppm (d) Root->H8 H5->H6 Ortho Coupling ³J ≈ 8.4 Hz H6->H8 Meta Coupling ⁴J ≈ 2.2 Hz

Fig 2. Spin-spin coupling logic for the aromatic ring of the 7-bromo isomer.

References

  • Title: Fluorinated 3,4-Dihydro-2H-1,4-Benzothiazin-1,1-Dioxide Derivatives with Antiarrhythmic and Hypertensive Effects Source: American Journal of Biomedical Science and Research URL
  • Source: PMC (PubMed Central)
  • Title: Certificate of Analysis: 7-Bromo-3,4-dihydro-2H-1,4-benzothiazine Source: Fisher Scientific URL

Sources

Comparative

A Comparative Guide to the 13C NMR Chemical Shifts of 7-Bromo-1,4-Benzothiazine and its Characterization

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, 1,4-benzothiazine and its derivatives represent a class of compounds with significant interest due to their dive...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, 1,4-benzothiazine and its derivatives represent a class of compounds with significant interest due to their diverse biological activities.[1] The structural elucidation of these molecules is paramount for understanding their function and for the development of new therapeutic agents. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for providing a detailed map of the carbon skeleton. This guide offers an in-depth comparison of the 13C NMR chemical shifts of 7-bromo-1,4-benzothiazine, alongside alternative characterization methods, providing a comprehensive resource for researchers in the field.

Predicted 13C NMR Chemical Shifts of 7-Bromo-1,4-Benzothiazine

The predicted 13C NMR chemical shifts for 7-bromo-1,4-benzothiazine are presented below. These values are derived from the experimental data of 2H-1,4-benzothiazin-3(4H)-one and the known effects of a bromine substituent on a benzene ring. The numbering of the carbon atoms in the benzothiazine ring is as follows:

G cluster_0 1,4-Benzothiazine Ring System C2 C2 C3 C3 C2->C3 N4 N4 C3->N4 C4a C4a N4->C4a C5 C5 C4a->C5 C8a C8a C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->C8a S1 S1 C8a->S1 S1->C2

Numbering of the 1,4-benzothiazine ring system.

Table 1: Predicted 13C NMR Chemical Shifts for 7-Bromo-1,4-Benzothiazine

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction
C2~30-40Aliphatic carbon adjacent to sulfur.
C3~45-55Aliphatic carbon adjacent to nitrogen.
C4a~120-125Aromatic carbon, influenced by the thiazine ring fusion.
C5~125-130Aromatic CH, ortho to the bromine substituent, expected to be deshielded.
C6~128-133Aromatic CH, meta to the bromine substituent.
C7~115-120Aromatic carbon directly attached to bromine (ipso-carbon), shielded due to the "heavy atom effect".[2]
C8~125-130Aromatic CH, ortho to the sulfur and meta to the bromine.
C8a~140-145Quaternary aromatic carbon adjacent to sulfur and nitrogen, expected to be significantly deshielded.

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

The prediction is based on the following principles:

  • Substituent Effects of Bromine: The bromine atom exerts a complex influence on the chemical shifts of the aromatic carbons. The ipso-carbon (C7) is expected to be shielded (shifted to a lower ppm value) due to the "heavy atom effect," a phenomenon where the large electron cloud of the bromine atom provides diamagnetic shielding.[2] The ortho- (C6, C8) and para- (C5a is not present in this isomer) carbons are typically deshielded, while the meta- (C5) carbons experience a smaller effect.

  • Comparison with Analogs: The chemical shifts of the carbons in the unsubstituted benzene ring of 2H-1,4-benzothiazin-3(4H)-one provide a foundational dataset. By applying the anticipated substituent effects of bromine, we can extrapolate the shifts for the 7-bromo derivative.

Comparison with Alternative Characterization Techniques

While 13C NMR provides a detailed carbon framework, a comprehensive structural confirmation relies on a combination of spectroscopic methods.

1. 1H NMR Spectroscopy:

Proton NMR complements 13C NMR by providing information about the number, environment, and connectivity of hydrogen atoms. For 7-bromo-1,4-benzothiazine, the 1H NMR spectrum would be expected to show distinct signals for the protons on the thiazine ring and the aromatic protons. The aromatic region would display a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring, which can be used to confirm the position of the bromine atom.

2. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 7-bromo-1,4-benzothiazine, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[3] The fragmentation pattern can reveal the loss of the bromine atom and other characteristic fragments of the benzothiazine core, further confirming the structure.[3]

3. Infrared (IR) Spectroscopy:

IR spectroscopy is useful for identifying the functional groups present in a molecule. In the IR spectrum of 7-bromo-1,4-benzothiazine, one would expect to observe characteristic absorption bands for the N-H and C-H stretching vibrations, as well as aromatic C=C stretching and C-S stretching vibrations. The presence of the C-Br stretching vibration would also be a key indicator.

Table 2: Comparison of Analytical Techniques for the Characterization of 7-Bromo-1,4-Benzothiazine

TechniqueInformation ProvidedExpected Observations for 7-Bromo-1,4-Benzothiazine
13C NMR Carbon skeleton, chemical environment of each carbon.Distinct signals for each of the eight carbon atoms, with shifts influenced by the bromine substituent.
1H NMR Number, environment, and connectivity of protons.Signals for aliphatic protons on the thiazine ring and a characteristic splitting pattern for the aromatic protons.
Mass Spectrometry Molecular weight and fragmentation pattern.Molecular ion peak with a characteristic bromine isotopic pattern; fragmentation involving loss of Br and cleavage of the thiazine ring.[3]
Infrared Spectroscopy Presence of functional groups.Absorption bands for N-H, aromatic and aliphatic C-H, C=C, C-N, C-S, and C-Br bonds.[4]
X-ray Crystallography Three-dimensional molecular structure in the solid state.Provides precise bond lengths, bond angles, and conformation of the molecule.

Experimental Protocols

13C NMR Spectroscopy

A standard protocol for acquiring a 13C NMR spectrum of a 1,4-benzothiazine derivative would involve the following steps:

  • Sample Preparation: Dissolve approximately 10-50 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Spectral Width: Approximately 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Dependent on the sample concentration, typically ranging from a few hundred to several thousand scans to achieve an adequate signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Chemical shifts are referenced to the solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (High-Resolution Electron Impact Ionization - HR-EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a high-resolution mass analyzer (e.g., a time-of-flight or Orbitrap analyzer).

  • Data Analysis: Analyze the resulting mass spectrum to determine the accurate mass of the molecular ion and major fragment ions. This allows for the determination of the elemental composition.

Logical Workflow for Structural Elucidation

The process of confirming the structure of a novel compound like 7-bromo-1,4-benzothiazine follows a logical progression of analytical techniques.

G Synthesis Synthesis of 7-Bromo-1,4-Benzothiazine Purification Purification (e.g., Chromatography) Synthesis->Purification Initial_Characterization Initial Characterization (TLC, Melting Point) Purification->Initial_Characterization MS Mass Spectrometry (Molecular Weight & Formula) Initial_Characterization->MS IR Infrared Spectroscopy (Functional Groups) Initial_Characterization->IR NMR NMR Spectroscopy (1H & 13C) Initial_Characterization->NMR Structure_Confirmation Structure Confirmation MS->Structure_Confirmation IR->Structure_Confirmation NMR->Structure_Confirmation Xray X-ray Crystallography (Optional, for solid-state structure) Structure_Confirmation->Xray

Workflow for the synthesis and structural elucidation of 7-bromo-1,4-benzothiazine.

Conclusion

The structural characterization of 7-bromo-1,4-benzothiazine, a molecule of potential interest in medicinal chemistry, necessitates a multi-faceted analytical approach. While direct experimental 13C NMR data is not currently available, a robust prediction of its chemical shifts can be made by leveraging data from analogous compounds and established substituent effects. This guide provides a framework for understanding and predicting the 13C NMR spectrum of this compound and highlights the synergistic role of other spectroscopic techniques, such as 1H NMR, mass spectrometry, and IR spectroscopy, in achieving unambiguous structural confirmation. The provided protocols and logical workflow serve as a practical resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

References

  • ResearchGate. (n.d.). IR spectra of 4H-1,4-benzothiazine and substituted piperazine mixture.... ResearchGate. Retrieved from [Link]

  • Maslivets, A. N., Stepanova, E. E., & Dmitriev, M. V. (2020). Synthesis of 1,4-benzothiazinones from acylpyruvic acids or furan-2,3-diones and o-aminothiophenol. Beilstein Journal of Organic Chemistry, 16, 2322–2331. [Link]

  • Mor, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18.
  • SpectraBase. (n.d.). 2H-1,4-Benzothiazine-3(4H)-one. Wiley. Retrieved from [Link]

  • IJCRT.org. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. IJCRT. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Stack Exchange. Retrieved from [Link]

  • Al-Hourani, B. J., Sharma, S. K., & Wuest, W. M. (2016). Base induced synthesis of 4H-1,4-benzothiazines and their computational studies. RSC Advances, 6(70), 65983-65991. [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 7-Bromobenzothiazine

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, benzothiazines and their derivatives are of significant interest due to their wide range of biological activitie...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, benzothiazines and their derivatives are of significant interest due to their wide range of biological activities, including antipsychotic, anti-inflammatory, and antimicrobial properties.[1] The structural elucidation of these compounds is a critical step in drug discovery and development, with mass spectrometry serving as an indispensable analytical tool. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 7-bromobenzothiazine, offering a comparative perspective with related structures to aid in its identification and characterization.

The Influence of Molecular Structure on Fragmentation

The fragmentation pattern of a molecule in a mass spectrometer is a unique fingerprint that provides valuable information about its structure.[2] In electron ionization (EI) mass spectrometry, a high-energy electron beam (typically 70 eV) bombards the analyte molecule, causing the ejection of an electron to form a molecular ion (M+•).[2][3][4] This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions, breaking down into smaller, charged fragments.[2][5] The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z).

For 7-bromobenzothiazine, the fragmentation is influenced by several key structural features: the benzothiazine core, the bromine substituent, and the position of the bromine atom on the benzene ring.

Predicted Fragmentation Pattern of 7-Bromobenzothiazine

A key characteristic to anticipate in the mass spectrum of 7-bromobenzothiazine is the isotopic signature of bromine. Bromine has two stable isotopes, 79Br and 81Br, which are in approximately a 1:1 ratio of natural abundance.[2][6] This results in a distinctive "M/M+2" isotope pattern for the molecular ion and any fragment ions containing the bromine atom, where two peaks of nearly equal intensity are observed two mass units apart.[2][6]

The predicted major fragment ions for 7-bromobenzothiazine are summarized in the table below, in comparison to the known fragmentation of benzothiazole, a related core structure.

m/z (Predicted for 7-Bromobenzothiazine) Ion Structure/Formula Relative Abundance (Predicted) Fragmentation Pathway m/z (Observed for Benzothiazole) Ion Structure/Formula (Benzothiazole)
215/217[C7H6BrNS]+•ModerateMolecular Ion (M+•)135[C7H5NS]+•
136[C7H6NS]+HighLoss of a bromine radical (•Br)108[C6H4S]+•
109[C6H5S]+ModerateLoss of HCN from [M-Br]+91[C6H5]+
77[C6H5]+ModerateLoss of S from [C6H5S]+69[C3H3S]+

The fragmentation of 7-bromobenzothiazine is expected to initiate with the formation of the molecular ion at m/z 215 and 217. A primary and highly favorable fragmentation pathway is the cleavage of the C-Br bond, which is the weakest bond in the aromatic system, leading to the loss of a bromine radical and the formation of a highly abundant ion at m/z 136. Subsequent fragmentation of the benzothiazine ring system is then expected, with potential losses of small neutral molecules like hydrogen cyanide (HCN).

Visualizing the Fragmentation Pathway

The predicted fragmentation pathway of 7-bromobenzothiazine can be visualized as a series of sequential bond cleavages and rearrangements.

Fragmentation_Pathway M 7-Bromobenzothiazine (m/z 215/217) F1 [M-Br]+ (m/z 136) M->F1 - •Br F2 [M-Br-HCN]+ (m/z 109) F1->F2 - HCN F3 [C6H5]+ (m/z 77) F2->F3 - S

Caption: Predicted EI fragmentation pathway of 7-bromobenzothiazine.

Experimental Protocol for Mass Spectrometry Analysis

For researchers seeking to acquire mass spectrometry data for 7-bromobenzothiazine or related analogs, a standard Gas Chromatography-Mass Spectrometry (GC-MS) method with electron ionization is recommended.[2][7]

Sample Preparation:

  • Dissolve the 7-bromobenzothiazine standard in a volatile organic solvent such as dichloromethane or methanol to a final concentration of 10-100 µg/mL.

  • Ensure the sample is free of non-volatile impurities that could contaminate the GC inlet and column.

GC-MS Conditions:

  • Injection: 1 µL, splitless injection.

  • Injector Temperature: 250 °C.

  • GC Column: A non-polar or medium-polarity column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5-10 minutes.

  • MS Transfer Line Temperature: 280 °C.

MS Conditions (EI):

  • Ion Source: Electron Ionization (EI).

  • Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Data Acquisition: Full scan mode.

This protocol provides a robust starting point for the analysis of 7-bromobenzothiazine. Optimization of the GC temperature program may be necessary to achieve optimal chromatographic separation from any impurities or related compounds.

Workflow for Structural Elucidation

The process of identifying and characterizing 7-bromobenzothiazine using mass spectrometry follows a logical workflow.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in Volatile Solvent inject Inject into GC-MS dissolve->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Analysis & Detection ionize->detect spectrum Obtain Mass Spectrum detect->spectrum identify_m Identify Molecular Ion (M/M+2 Pattern) spectrum->identify_m analyze_frag Analyze Fragmentation Pattern identify_m->analyze_frag compare Compare with Predicted Pattern & Databases analyze_frag->compare confirm Confirm Structure compare->confirm

Caption: Experimental workflow for the mass spectrometric analysis of 7-bromobenzothiazine.

Concluding Remarks

The predictable and informative nature of mass spectrometry fragmentation makes it a powerful tool for the structural analysis of novel and known benzothiazine derivatives. By understanding the fundamental principles of fragmentation and leveraging comparative data from related structures, researchers can confidently identify and characterize compounds like 7-bromobenzothiazine. The characteristic bromine isotope pattern serves as a key diagnostic feature, while the fragmentation of the heterocyclic core provides further structural insights. The experimental protocols and workflows outlined in this guide offer a practical framework for obtaining high-quality mass spectral data, facilitating the advancement of research and development in medicinal chemistry and related fields.

References

  • PubMed. (2019, October 11).
  • BenchChem.
  • BenchChem.
  • PMC - NIH. (2016).
  • ResearchGate. Electron ionization (EI) mass spectrum of halogenated analogues of methyl triclosan in SPMD extracts.
  • CHAPTER 2 Fragmentation and Interpret
  • ResearchGate.
  • ACS Publications. (2001, September 19). 1,2-Benzothiazine 1,1-Dioxide P2−P3 Peptide Mimetic Aldehyde Calpain I Inhibitors.
  • PMC. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes.
  • Electron Ionization in GC-MS: The Gold Standard for Vol
  • Chromatography Online. (2022, April 15).
  • Fragmentation P
  • CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes.
  • BenchChem. Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016, August 10).
  • Wikipedia.

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Comparative

A Researcher's Guide to Identifying the N-H Group in 1,4-Benzothiazines Using IR Spectroscopy

For researchers and professionals in drug development and materials science, the unequivocal identification of functional groups is a cornerstone of molecular characterization. The 1,4-benzothiazine scaffold is a privile...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the unequivocal identification of functional groups is a cornerstone of molecular characterization. The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, and the secondary amine (N-H) group within its heterocyclic ring is often crucial for its biological activity and physicochemical properties. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence and understanding the chemical environment of this N-H group.

This guide provides an in-depth comparison of the characteristic IR absorption bands of the 1,4-benzothiazine N-H group, supported by experimental data and contextualized against other amine-containing compounds. We will explore the causality behind spectral variations and provide a robust protocol for sample analysis.

The Vibrational Language of the N-H Bond

Infrared spectroscopy measures the absorption of IR radiation by a molecule, which excites specific vibrational modes.[1][2] For the secondary amine group (-NH-) present in the 1,4-benzothiazine ring, two principal vibrational modes are of diagnostic importance:

  • N-H Stretching (ν_N-H_): This is a high-energy vibration corresponding to the lengthening and shortening of the N-H bond. It appears as a distinct, sharp-to-medium intensity peak in the 3500-3300 cm⁻¹ region of the spectrum.[3][4] Because 1,4-benzothiazine contains a secondary amine, a single N-H stretching band is expected, unlike primary amines which show two bands (asymmetric and symmetric stretching).[3][5][6]

  • N-H Bending (δ_N-H_): This lower-energy vibration involves a change in the H-N-C bond angle. For secondary amines, this "in-plane" bending vibration can sometimes be observed as a weak to medium intensity band in the 1650-1500 cm⁻¹ region.[7][8] However, its presence and intensity can be variable and it may be obscured by aromatic C=C stretching absorptions in the same region.[8]

  • N-H Wagging (γ_N-H_): An "out-of-plane" bending vibration can also occur, typically resulting in a broad, strong band between 910-665 cm⁻¹.[5]

Of these, the N-H stretching vibration is the most reliable and diagnostically significant band for identifying the secondary amine in 1,4-benzothiazines.

Characteristic N-H Bands in 1,4-Benzothiazine Derivatives

Experimental data from synthesized 1,4-benzothiazine derivatives consistently show the N-H stretching absorption in the region of 3410 cm⁻¹ to 3275 cm⁻¹ .

In a comprehensive study involving the synthesis of various substituted 4H-1,4-benzothiazines, the N-H stretching frequency was reported across a range, with specific examples appearing at 3410 cm⁻¹, 3400 cm⁻¹, 3380 cm⁻¹, 3345 cm⁻¹, and 3460 cm⁻¹.[9] Another investigation on a different series of 1,4-benzothiazines identified the N-H stretch at 3378 cm⁻¹.[10] A mixture containing a 4H-1,4-benzothiazine derivative displayed a relevant peak at 3275.24 cm⁻¹.[11]

This observed range is influenced by the electronic and steric environment of the N-H group, which is dictated by the substituents on the benzothiazine core and the physical state of the sample.

Comparative Analysis: Factors Influencing N-H Absorption Frequency

The precise position of the N-H stretching band is a sensitive indicator of its molecular environment. Understanding these influences is critical for accurate spectral interpretation.

Hydrogen Bonding

This is the most significant factor causing shifts in the N-H stretching frequency. In the solid state or in concentrated solutions, intermolecular hydrogen bonding (N-H···N or N-H···O) weakens the N-H bond.[6][12] A weaker bond requires less energy to vibrate, thus shifting the absorption to a lower wavenumber (frequency).[13] This also typically results in a broadening of the absorption band.[6] The values reported in the literature for solid 1,4-benzothiazines (e.g., 3345 cm⁻¹[9]) are indicative of hydrogen-bonded species. In contrast, spectra taken in dilute, non-polar solvents would show a "free" N-H stretch at a higher wavenumber, typically closer to 3400-3500 cm⁻¹.[2][7]

Electronic Effects (Inductive & Resonance)

The electronic nature of the heterocyclic ring and any attached substituents alters the electron density around the nitrogen atom, thereby affecting the N-H bond strength.

  • Aromatic vs. Aliphatic: The nitrogen in 1,4-benzothiazine is attached to an aromatic ring. Generally, the N-H stretching frequencies in aromatic amines are 40-70 cm⁻¹ higher than in their aliphatic counterparts.[2][7] This is because the nitrogen's lone pair can participate in resonance with the aromatic system, altering the hybridization and bond character.

  • Substituent Effects: Electron-withdrawing groups attached to the benzothiazine core can slightly increase the N-H stretching frequency by pulling electron density away from the nitrogen, strengthening the N-H bond. Conversely, electron-donating groups may slightly lower the frequency.

The interplay of these factors is illustrated in the diagram below.

G cluster_factors Factors Influencing N-H Stretching Frequency cluster_causes Causality NH_Free Free N-H (Gas Phase / Dilute Solution) High_Freq Higher Wavenumber (Stronger Bond) ~3400-3500 cm⁻¹ NH_Free->High_Freq Characteristic of NH_Bonded Hydrogen-Bonded N-H (Solid / Concentrated Solution) Low_Freq Lower Wavenumber (Weaker Bond) ~3250-3350 cm⁻¹ NH_Bonded->Low_Freq Characteristic of No_HBond Absence of Hydrogen Bonding No_HBond->NH_Free Leads to Yes_HBond Presence of Hydrogen Bonding Yes_HBond->NH_Bonded Leads to EWG Electron-Withdrawing Groups (EWG) EWG->High_Freq Shifts towards EDG Electron-Donating Groups (EDG) EDG->Low_Freq Shifts towards

Caption: Factors affecting N-H stretching frequency.

Data Summary: A Comparative Table

For ease of comparison, the table below summarizes the key IR absorption bands for the N-H group in 1,4-benzothiazines and related secondary amines.

Compound ClassN-H Stretching (ν_N-H_) (cm⁻¹)N-H Bending (δ_N-H_) (cm⁻¹)Key Characteristics
1,4-Benzothiazine Derivatives 3410 - 3275 [9][10][11]Variable, often weak/absentSingle, sharp to medium peak. Position is sensitive to substitution and hydrogen bonding in the solid state.
Aliphatic Secondary Amines3350 - 3310[5]~1600 - 1500 (weak)[7]Single, weak-to-medium peak. Generally at a lower frequency than aromatic amines.
Aromatic Secondary Amines3500 - 3400 (dilute)[2][7]Variable, often weak/absentSingle, sharp peak. Typically at a higher frequency than aliphatic amines due to electronic effects.[7]

Experimental Protocol: Acquiring an IR Spectrum of a Solid 1,4-Benzothiazine Sample

To ensure reproducible and high-quality data, a standardized protocol is essential. The Attenuated Total Reflectance (ATR) FT-IR method is modern, fast, and requires minimal sample preparation. However, the classic KBr pellet method is also widely used and reliable.

Method 1: Thin Solid Film / ATR FT-IR (Recommended)

This method is ideal for modern FT-IR spectrometers equipped with an ATR accessory.[14]

Workflow Diagram:

G start Start clean Clean ATR Crystal (e.g., with isopropanol) start->clean bkg Acquire Background Spectrum (Air) clean->bkg sample Place Small Amount of Solid Sample on Crystal bkg->sample pressure Apply Pressure with Anvil sample->pressure acquire Acquire Sample Spectrum pressure->acquire process Process Data (Baseline Correction, Peak Picking) acquire->process end End process->end

Caption: Workflow for ATR FT-IR analysis of a solid sample.

Step-by-Step Procedure:

  • Preparation: Ensure the ATR crystal (commonly diamond or ZnSe) is clean. Wipe it gently with a soft tissue dampened with a volatile solvent like isopropanol or acetone and allow it to dry completely.

  • Background Scan: With the clean, empty ATR accessory in place, run a background spectrum. This is crucial to subtract the absorbance of air (CO₂ and H₂O vapor) from the final sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid 1,4-benzothiazine powder directly onto the center of the ATR crystal.

  • Apply Pressure: Lower the instrument's anvil or press to ensure firm and even contact between the solid sample and the crystal surface.

  • Acquire Spectrum: Initiate the sample scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio.

  • Clean-up: After analysis, raise the anvil, and carefully wipe the sample off the crystal using a soft tissue and an appropriate solvent.

Method 2: Potassium Bromide (KBr) Pellet

This traditional method involves dispersing the solid sample in a dry, IR-transparent matrix.

Step-by-Step Procedure:

  • Grinding: Add 1-2 mg of the solid 1,4-benzothiazine sample and approximately 100 mg of high-purity, dry KBr powder to an agate mortar.[15]

  • Mixing: Gently grind the two components together with the pestle until a fine, homogeneous powder is obtained. The particle size should be less than 2 µm to minimize scattering of the IR radiation.[15]

  • Pellet Pressing: Transfer the powder mixture to a pellet-forming die. Place the die under a hydraulic press and apply a pressure of 10,000-15,000 psi to form a thin, transparent, or translucent pellet.[15]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrophotometer.

  • Acquire Spectrum: Run the IR scan to obtain the spectrum.

Trustworthiness Note: The KBr must be scrupulously dry. Any absorbed moisture will lead to a very broad O-H absorption band around 3400 cm⁻¹, which can interfere with or obscure the N-H stretching band.

Conclusion

The IR spectrum of a 1,4-benzothiazine derivative provides a definitive fingerprint for its molecular structure. The N-H group is reliably identified by a single, characteristic stretching vibration (ν_N-H_) typically appearing in the 3410-3275 cm⁻¹ range. The exact position and broadness of this peak are highly informative, offering insights into the presence of intermolecular hydrogen bonding and the electronic environment of the heterocyclic system. By comparing the obtained spectrum with the data presented in this guide, researchers can confidently confirm the presence of the N-H moiety, a critical step in the characterization of these important molecules.

References

  • Mitzner, B. M. (1953). A Simple Method of Obtaining the Infrared Spectra of Solid Organic Samples. Journal of the Optical Society of America, 43(9), 806. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

  • Pardeshi, et al. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. International Journal of Creative Research Thoughts (IJCRT), 6(4). [Link]

  • JETIR. (2019). INFRARED SPECTROSCOPY. JETIR Research Journal, 6(6). [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • WebAssign. Lab 2 - Infrared Spectroscopy (IR). [Link]

  • Marion, L., & Edwards, O. E. (1947). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Research, 25b(1), 1-6. [Link]

  • Millersville University. Experiment 11 — Infrared Spectroscopy. [Link]

  • ResearchGate. (2019). Why the -NH stretching frequency of cyclic amines is less than aliphatic amine? [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. [Link]

  • SlidePlayer. The features of IR spectrum. [Link]

  • El-Faham, A., et al. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines. Records of Natural Products, 8(1), 77-82. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

  • SlidePlayer. Infra-red spectroscopy. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]

  • Deshmukh, M. B., et al. (2007). Synthesis and study of biological activity of some new 1,4-benzothiazines. Indian Journal of Chemistry - Section B, 46B(5), 852-859. [Link]

  • SpectraBase. 2H-1,4-Benzothiazine-3(4H)-one. [Link]

  • SpectraBase. 3,4-Dihydro-3-oxo-2H-1,4-benzothiazine-7-carboxylic acid, N,o-bis-methyl. [Link]

  • University of Colorado Boulder, Department of Chemistry. Table of IR Absorptions. [Link]

  • ResearchGate. (2018). IR spectra of 4H-1,4-benzothiazine and substituted piperazine mixture. [Link]

  • University of California, Los Angeles. Table of Characteristic IR Absorptions. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

  • SlidePlayer. Sample preparation and factors affect IR bands. [Link]

Sources

Validation

The Signature of a Halogen: A Comparative Guide to Bromine Isotope Pattern Analysis in Mass Spectrometry

Executive Summary Bromine is a critical halogen in drug development, frequently incorporated into active pharmaceutical ingredients (APIs) to enhance lipophilicity, membrane permeability, and metabolic stability. In mass...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromine is a critical halogen in drug development, frequently incorporated into active pharmaceutical ingredients (APIs) to enhance lipophilicity, membrane permeability, and metabolic stability. In mass spectrometry (MS), bromine presents a uniquely identifiable signature due to its natural isotopic distribution. This guide objectively compares the analytical performance of High-Resolution Accurate Mass (HRAM) spectrometry against Low-Resolution Mass Spectrometry (LRMS)—both with and without algorithmic spectral accuracy calibration—for the structural elucidation and formula identification of brominated compounds.

The Physics and Causality of Bromine's Isotopic Signature

To effectively leverage isotope patterns for elemental composition determination (ECD), one must understand the underlying physical causality of the mass spectral readout.

Unlike fluorine or iodine, which are monoisotopic, naturally occurring bromine is composed of two stable isotopes: 79 Br and 81 Br[1]. The natural abundance of these isotopes is approximately 50.69% for 79 Br (atomic mass 78.9183 amu) and 49.31% for 81 Br (atomic mass 80.9163 amu)[1][2].

Because these isotopes exist in a near 1:1 ratio and differ by exactly two neutrons, any gas-phase ion containing a single bromine atom will be separated by the mass analyzer to exhibit a characteristic "doublet" in its mass spectrum. This manifests as a molecular ion peak (M) and an M+2 peak separated by ~1.998 m/z units, with an intensity ratio of roughly 100:97[3].

If a molecule contains multiple bromine atoms, the binomial expansion dictates the resulting isotopic envelope. For example, a dibrominated compound will produce a symmetrical triplet pattern (M, M+2, M+4) with an approximate intensity ratio of 1:2:1, resulting from the probability combinations of 79 Br- 79 Br, 79 Br- 81 Br, and 81 Br- 81 Br[3][4]. This distinct isotopic cluster serves as a self-validating internal standard for halogen detection.

Technology Comparison: HRAM vs. LRMS vs. LRMS + Spectral Accuracy

While the macroscopic 1:1 doublet of bromine is visible on almost any mass spectrometer, unambiguous elemental formula identification requires either advanced hardware or sophisticated data processing.

Alternative 1: High-Resolution Accurate Mass (HRAM) Spectrometry (Orbitrap / Q-TOF)
  • Mechanism: HRAM instruments provide exceptional mass resolving power (often >100,000 FWHM) and mass accuracy below 3 parts-per-million (ppm)[5].

  • Performance: They can resolve the fine isotopic structure of brominated compounds from isobaric interferences (e.g., distinguishing a 81 Br peak from a 13 C 2​ isotopic peak of a co-eluting species). HRAM directly matches the theoretical exact mass of the brominated isotopologues with the experimental data, providing a highly reliable formula ID[6].

  • Limitations: High capital cost, complex maintenance, and massive data file sizes.

Alternative 2: Standard Low-Resolution Mass Spectrometry (LRMS) (Single Quadrupole)
  • Mechanism: LRMS instruments operate at unit mass resolution, typically offering mass accuracy in the range of 0.1 to 0.5 Da (~100–500 ppm)[5][7].

  • Performance: They easily detect the macroscopic M and M+2 bromine doublet, serving as a rapid, qualitative visual flag for halogenation[8].

  • Limitations: Due to nominal mass overlap, standard LRMS cannot determine the exact elemental formula. A mass accuracy of 100 ppm yields hundreds of potential formula candidates for a 500 Da molecule, making unambiguous identification impossible without MS/MS fragmentation[9].

Alternative 3: LRMS + Spectral Accuracy Calibration Software (e.g., s-CLIPS)
  • Mechanism: This software-driven alternative mathematically calibrates the instrument's line-shape to a known, symmetrical analytical function. It then calculates a "Spectral Accuracy" metric—defined as (1−RMSE)×100 , where RMSE is the fit error between the calibrated experimental spectrum and the theoretical isotope pattern[10][11].

  • Performance: By achieving >99% spectral accuracy, this algorithmic method filters out false formula candidates that share the same nominal mass but have slightly different theoretical isotope envelopes. It allows a unit-resolution quadrupole to achieve formula identification confidence comparable to a 1-5 ppm HRAM instrument[9][12].

Quantitative Performance Comparison

Feature / MetricHRAM (Orbitrap/Q-TOF)Standard LRMS (Quadrupole)LRMS + Spectral Accuracy Software
Mass Accuracy < 3 ppm[5]~100 - 500 ppm[9]~100 - 500 ppm (Hardware limit)
Spectral Accuracy 90 - 95% (Uncalibrated)< 90% (Distorted line-shape)> 99.0% (Calibrated line-shape)[11]
Bromine Pattern Detection Resolves fine isotopic structureDetects macroscopic 1:1 doubletHighly accurate profile matching
Formula ID Capability Unambiguous (Exact Mass)Ambiguous (Hundreds of candidates)Unambiguous (via Isotope Profile)[10]
Relative Capital Cost $
  • $ (Software License)

Experimental Methodologies (Self-Validating Protocols)

Protocol A: HRAM Isotope Pattern Matching for Brominated APIs

Objective: Confirm the elemental composition of a novel brominated API using an Orbitrap mass spectrometer.

  • Sample Preparation: Dissolve the brominated API in LC-MS grade methanol to a concentration of 1 µg/mL. Add 0.1% formic acid to promote protonation to [M+H] + .

  • Instrument Tuning: Calibrate the Orbitrap using a standard calibration mix to ensure mass accuracy is < 2 ppm[5].

  • Data Acquisition: Infuse the sample at 5 µL/min. Acquire full-scan MS data (m/z 100-800) at a resolving power of 120,000 at m/z 200.

  • Causality Check: Locate the molecular ion. Verify the presence of the M and M+2 peaks separated by exactly 1.9979 Da (the precise mass difference between 81 Br and 79 Br).

  • Data Analysis: Use vendor software to generate the theoretical isotope pattern for the proposed formula. Overlay the theoretical pattern onto the experimental data. Calculate the pattern coverage (%); a match >95% validates the formula[5][6].

Protocol B: LRMS Line-Shape Calibration for Enhanced Spectral Accuracy

Objective: Achieve unambiguous formula identification of a brominated compound using a single quadrupole MS.

  • Data Acquisition (Profile Mode): Inject the brominated sample along with an internal calibration standard (e.g., Perfluorotributylamine, PFTBA) into the MS system. Crucial Step: Data must be acquired in "Profile Mode" (continuum), not centroided, to preserve the true peak shape required for mathematical modeling[7][12].

  • Line-Shape Calibration: Import the raw profile data into spectral accuracy software. Select the internal standard ions to generate a calibration filter that mathematically transforms the asymmetrical quadrupole peak shape into a symmetrical, defined function[11].

  • Isotope Profile Searching: Apply the calibration filter to the brominated target ion. Enter the suspected elements (e.g., C, H, N, O, Br).

  • Validation: The software generates theoretical spectra for all possible formulas within the nominal mass window and compares them to the calibrated experimental spectrum. Sort the results by Spectral Accuracy. The correct brominated formula will rank #1 with a Spectral Accuracy >99.0%[9][10].

Algorithmic Workflow Visualization

G Start Acquire Raw MS Data (Brominated Compound) Detect Detect M and M+2 (~1:1 Ratio Doublet) Start->Detect Branch Instrument Resolution? Detect->Branch HRMS HRMS (Orbitrap/TOF) Mass Accuracy <3 ppm Branch->HRMS High LRMS LRMS (Quadrupole) Unit Resolution Branch->LRMS Low HRMS_Match Direct Isotope Fine Structure Matching HRMS->HRMS_Match LRMS_Cal Apply Line-Shape Calibration Software LRMS->LRMS_Cal SpecAcc Calculate Spectral Accuracy (Theoretical vs Experimental) HRMS_Match->SpecAcc LRMS_Cal->SpecAcc FormulaID Unambiguous Formula ID (Halogen Confirmed) SpecAcc->FormulaID

Workflow for bromine isotope pattern matching in HRMS vs LRMS.

References

  • The Neglected Role of Spectral Accuracy in Mass Spectrometry Source: Cerno Bioscience URL:[Link]

  • The Role of Spectral Accuracy in Mass Spectrometry Source: Spectroscopy Online URL:[Link]

  • The Concept of Spectral Accuracy for MS Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Mass resolution and mass accuracy in mass spectrometry Source: The Bumbling Biochemist URL:[Link]

  • Self-Calibration of Mass Spectral Line-Shapes for Improving the Formula Identification of Unknown Compounds Source: Spectroscopy Online URL:[Link]

  • Evaluation of Molecular Isotope Patterns for Elemental Composition Identification on a Unit Resolution Quadrupole Mass Spectrometer Source: Cerno Bioscience URL:[Link]

  • Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine Source: NIH PMC / NIST URL:[Link]

  • Determination of Bromine Stable Isotopes Using Continuous-Flow Isotope Ratio Mass Spectrometry Source: Analytical Chemistry (ResearchGate / ACS) URL:[Link]

  • Mass Spectrometry - Isotopes Source: MSU Chemistry URL:[Link]

  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers Source: ACS Omega URL:[Link]

  • Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp) Source: NIH PMC URL:[Link]

  • Interpretation of Isotope Peaks in Small Molecule LC-MS Source: LCGC International URL:[Link]

Sources

Validation

A Comparative Guide to the Reactivity of 7-Bromo- vs. 7-Chloro-1,4-Benzothiazine in Synthetic Applications

For researchers and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts synthetic efficiency, cost, and the overall timeline of a project. The 1,4-benzoth...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts synthetic efficiency, cost, and the overall timeline of a project. The 1,4-benzothiazine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds.[1][2] Functionalization of this core, often at the 7-position, is a key strategy in medicinal chemistry. This guide provides an in-depth, objective comparison of the reactivity of two common precursors, 7-bromo-1,4-benzothiazine and 7-chloro-1,4-benzothiazine, with a focus on reactions pivotal to modern drug discovery.

Executive Summary: A Tale of Two Halogens

In the landscape of synthetic chemistry, particularly palladium-catalyzed cross-coupling reactions, a well-established reactivity trend exists for aryl halides: I > Br > OTf > Cl.[3] Consequently, 7-bromo-1,4-benzothiazine is generally more reactive than its 7-chloro counterpart. This heightened reactivity is primarily due to the lower carbon-bromine (C-Br) bond dissociation energy, which facilitates the often rate-determining oxidative addition step in many catalytic cycles.[3][4]

While the bromo-derivative often allows for milder reaction conditions and faster kinetics, recent advancements in ligand and catalyst design have significantly improved the utility of the more cost-effective and abundant chloro-aromatics.[3] The choice between these two building blocks is therefore a strategic one, balancing reactivity against substrate cost and availability.

The Scientific Rationale: Unpacking Reactivity Differences

The disparate reactivity of 7-bromo- and 7-chloro-1,4-benzothiazine is rooted in fundamental physicochemical properties of the carbon-halogen bond.

Bond Dissociation Energy (BDE) and Oxidative Addition

The most significant factor governing their differential reactivity in cross-coupling reactions is the strength of the carbon-halogen bond.

  • Carbon-Bromine (C-Br) Bond: This bond is inherently weaker and more polarizable than the C-Cl bond.[3]

  • Carbon-Chlorine (C-Cl) Bond: This bond is stronger and less polarizable.

In palladium-catalyzed reactions, the first and often rate-limiting step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[3][5] The lower BDE of the C-Br bond means a lower activation energy is required for this insertion, leading to a faster reaction rate.[3][4] For the more robust C-Cl bond, this step is slower and frequently requires more forcing conditions, such as higher temperatures and more specialized, electron-rich, bulky phosphine ligands to promote the catalytic cycle.[2][3]

Palladium_Cross_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ox_Add Ar-Pd(II)L₂-X Pd(0)L2->Ox_Add Oxidative Addition (Ar-X) RATE-LIMITING STEP (Faster for Br vs. Cl) Transmetal Ar-Pd(II)L₂-R Ox_Add->Transmetal Transmetalation (R-M) Red_Elim Ar-R Transmetal->Red_Elim Reductive Elimination Red_Elim->Pd(0)L2 Catalyst Regeneration ArX Aryl Halide (7-Bromo/Chloro Benzothiazine) ArX->Ox_Add RM Organometallic Reagent (e.g., Ar'B(OH)₂) RM->Transmetal

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)

In SNAr, a nucleophile replaces a leaving group on an aromatic ring. This reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate.[6][7] For this pathway to be viable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[6]

The inherent electronegativity of the halogen (Cl > Br) plays a role. While chlorine is more electron-withdrawing via induction, which can slightly increase the electrophilicity of the carbon atom, the key factor in SNAr is the stability of the Meisenheimer intermediate and the ability of the halogen to act as a leaving group. The C-Cl bond is stronger, making chloride a slightly poorer leaving group than bromide in this context. However, the rate-determining step is typically the initial nucleophilic attack and formation of the stabilized intermediate.[6] Therefore, the difference in reactivity between 7-chloro and 7-bromo benzothiazine in SNAr reactions is generally less pronounced than in cross-coupling, assuming the ring is sufficiently activated by other substituents.

SNAr_Mechanism Start Activated Aryl Halide (with EWG) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Nucleophile (Nu⁻) (Rate-Determining Step) Product Substituted Product Intermediate->Product - Leaving Group (X⁻) (Faster for Br vs. Cl)

The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Comparative Reactivity Data

The following table summarizes the expected qualitative differences in reactivity between 7-bromo- and 7-chloro-1,4-benzothiazine based on established chemical principles and data from analogous heterocyclic systems.

Reaction TypeParameter7-Bromo-1,4-benzothiazine7-Chloro-1,4-benzothiazineRationale
Suzuki-Miyaura Coupling Reaction Rate FasterSlowerWeaker C-Br bond leads to faster oxidative addition.[3][4]
Typical Temperature 80-100 °C100-120 °C (or higher)Higher energy input needed to cleave the stronger C-Cl bond.
Catalyst Loading Lower (e.g., 1-5 mol%)Higher (e.g., 3-10 mol%)More catalyst may be needed to achieve reasonable conversion.
Ligand Choice Standard phosphines (e.g., PPh₃) often suffice.Requires bulky, electron-rich ligands (e.g., XPhos, RuPhos).[3][8]Specialized ligands are needed to facilitate oxidative addition of Ar-Cl.
Buchwald-Hartwig Amination Reaction Rate FasterSlowerSimilar to Suzuki; oxidative addition is key.[8]
Typical Temperature 90-110 °C100-130 °CStronger C-Cl bond requires more thermal energy.
Base Choice Weaker bases may be sufficient (e.g., Cs₂CO₃).Often requires stronger bases (e.g., NaOtBu, LHMDS).[9]To facilitate the catalytic cycle with a less reactive substrate.
Sonogashira Coupling Reaction Rate FasterSignificantly SlowerReactivity trend (I > Br >> Cl) is very pronounced for this reaction.[10]
Feasibility Generally high-yielding.Often challenging, may require specialized conditions.C-Cl bond activation is particularly difficult for Sonogashira coupling.
Nucleophilic Aromatic Substitution (SNAr) Reaction Rate Slightly FasterSlightly SlowerBromide is a better leaving group than chloride.
Conditions Largely dependent on activating groups, not the halogen.Largely dependent on activating groups, not the halogen.The rate-determining step is typically nucleophilic attack.[6]

Experimental Protocols: A Practical Comparison

The following protocols provide representative methodologies for a Suzuki-Miyaura coupling reaction. Note the milder conditions for the bromo-substrate versus the more forcing conditions required for the chloro-analogue.

Experimental_Workflow Setup 1. Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Base) Inert 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat & Stir (Monitor by TLC/LC-MS) Solvent->Heat Workup 5. Aqueous Workup (Cool, Dilute, Wash) Heat->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

General experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of 7-Bromo-1,4-benzothiazine (Standard Conditions)

This protocol is adapted from established procedures for reactive aryl bromides.[11][12][13]

Materials:

  • 7-Bromo-1,4-benzothiazine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 7-bromo-1,4-benzothiazine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 7-aryl-1,4-benzothiazine.

Protocol 2: Suzuki-Miyaura Coupling of 7-Chloro-1,4-benzothiazine (Forcing Conditions)

This protocol utilizes a more active catalyst system and higher temperatures, which are often necessary for the less reactive aryl chlorides.[3]

Materials:

  • 7-Chloro-1,4-benzothiazine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4.4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous Toluene, degassed

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 7-chloro-1,4-benzothiazine, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Seal the flask, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the degassed anhydrous toluene via syringe.

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 7-aryl-1,4-benzothiazine.

Conclusion and Strategic Recommendations

The choice between 7-bromo- and 7-chloro-1,4-benzothiazine is a classic case of balancing reactivity with cost and availability.

  • Choose 7-Bromo-1,4-benzothiazine for:

    • Rapid synthesis and route development: Its higher reactivity translates to faster reactions, milder conditions, and a broader tolerance of functional groups.

    • Substrates sensitive to high temperatures: The ability to run reactions at lower temperatures can be crucial for preserving sensitive functionalities elsewhere in the molecule.

    • Reactions where C-Cl activation is notoriously difficult, such as the Sonogashira coupling.

  • Choose 7-Chloro-1,4-benzothiazine for:

    • Large-scale synthesis and cost-sensitive projects: Aryl chlorides are typically more economical than their bromo counterparts.

    • Cases where forcing conditions are acceptable: If the substrate can tolerate higher temperatures and stronger bases, the cost savings can be significant.

    • When utilizing modern, highly active catalyst systems that have been specifically designed to activate C-Cl bonds.

By understanding the fundamental principles that govern the reactivity of these two valuable building blocks, researchers can make informed, strategic decisions to optimize their synthetic routes, accelerating the discovery and development of new therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.
  • Gutteridge, C. E., et al. (n.d.). Synthesis of Substituted Benzothiazepine Compounds with Medicinal Potential.
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
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  • Various Authors. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis.
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  • Chemistry LibreTexts. (2026).
  • Juniper Publishers. (2017).
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

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Comparative

A Researcher's Guide to the UV-Vis Absorption Characteristics of Benzothiazine Derivatives

For researchers and professionals in drug development and materials science, understanding the photophysical properties of heterocyclic compounds is paramount. Benzothiazines, a class of sulfur and nitrogen-containing he...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, understanding the photophysical properties of heterocyclic compounds is paramount. Benzothiazines, a class of sulfur and nitrogen-containing heterocyclic molecules, are of significant interest due to their diverse biological activities and potential applications in materials science.[1][2] Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing these compounds, providing insights into their electronic structure and conjugation. This guide offers a comprehensive comparison of the UV-Vis absorption maxima of benzothiazine derivatives, supported by experimental data and theoretical principles. We will delve into the factors influencing their absorption characteristics, provide a detailed experimental protocol for their measurement, and present a comparative analysis to inform your research and development endeavors.

The Bedrock of Analysis: Understanding UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule.[3][4] When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength at which this absorption occurs (the absorption maximum, or λmax) corresponds to the energy difference between these orbitals. For organic molecules like benzothiazines, the most significant electronic transitions are typically π → π* and n → π*. The extent of the conjugated π-system and the presence of various functional groups profoundly influence the energy of these transitions and, consequently, the λmax.

The Core Chromophore: The Benzothiazine Scaffold

The fundamental structure of benzothiazine, a benzene ring fused to a thiazine ring, forms the primary chromophore responsible for its UV-Vis absorption. The electronic properties of this core structure can be significantly modulated by the addition of substituents at various positions and by the polarity of the solvent in which the compound is dissolved.

Comparative Analysis of UV-Vis Absorption Maxima

While extensive, systematically tabulated UV-Vis data for a wide range of benzothiazine derivatives is not abundant in the literature, we can compile and compare the available data to discern key trends. Due to the structural similarity and more extensive research into their photophysical properties, we will also draw comparisons with benzothiazole derivatives to infer the behavior of their benzothiazine counterparts.

Table 1: UV-Vis Absorption Maxima (λmax) of Selected Benzothiazine and Benzothiazole Derivatives

Compound/DerivativeSubstituentsSolventλmax (nm)Reference
4H-1,3-Benzothiazine Dyes
Amino-aryl-functionalized 1,3-benzothiazine (Compound 1)Amino-arylWater~300, ~380[5]
Amino-aryl-functionalized 1,3-benzothiazine (Compound 2)Amino-arylWater~310, ~390[5]
Chloro-substituted 1,3-benzothiazine (Compound 3)ChloroWater~280, ~350[5]
Methoxy-substituted 1,3-benzothiazine (Compound 4)MethoxyWater~285, ~360[5]
Benzothiazole Azo Dyes
Benzothiazole azo dye (5a)-HVarious Polar Solvents508-534[6][7]
Benzothiazole azo dye (5b)-CH3Various Polar Solvents510-536[6][7]
Benzothiazole azo dye (5c)-OCH3Various Polar Solvents512-538[6][7]
Benzothiazole azo dye (5d)-ClVarious Polar Solvents515-540[6][7]
Silylated Benzothiazole Dyes
Benzothiazole Derivative 3a-Methanol348[3]
Benzothiazole Derivative 4a-Methanol336[3]
Benzothiazole Derivative 3b-Methanol335[3]
Benzothiazole Derivative 4b-Methanol326[3]

Note: The data for benzothiazole derivatives is included to provide a comparative framework for understanding the electronic properties of similar heterocyclic systems.

Key Factors Influencing Absorption Maxima

The Role of Substituents

The nature and position of substituents on the benzothiazine ring system play a crucial role in determining the λmax.

  • Electron-Donating Groups (EDGs): Groups such as amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) are known as auxochromes. When attached to a chromophore, they can extend the conjugated system through resonance, which decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic shift (a shift to longer wavelengths). For instance, amino-aryl functionalized 1,3-benzothiazines show absorption maxima at longer wavelengths compared to their chloro- and methoxy-substituted counterparts.[5]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) and cyano (-CN) can also lead to a bathochromic shift, particularly when they are in conjugation with the π-system and an electron-donating group is also present, facilitating intramolecular charge transfer (ICT).

The interplay of these substituent effects allows for the fine-tuning of the absorption properties of benzothiazine derivatives for specific applications.

The Impact of Solvent Polarity (Solvatochromism)

The polarity of the solvent can significantly influence the λmax of a compound, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited states of the molecule.

  • π → π Transitions:* In the case of π → π* transitions, the excited state is generally more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic shift.

  • n → π Transitions:* For n → π* transitions, the ground state is typically more polar. In this case, increasing solvent polarity will stabilize the ground state to a greater extent, resulting in a larger energy gap and a hypsochromic shift (a shift to shorter wavelengths).

The solvatochromic behavior of benzothiazole-based azo dyes has been observed to be quite strong, indicating significant interactions between the dyes and polar solvents.[6]

Experimental Protocol for UV-Vis Absorption Spectroscopy

This section provides a detailed, step-by-step methodology for determining the UV-Vis absorption spectrum of a benzothiazine derivative.

I. Instrumentation and Materials
  • Instrument: Double-beam UV-Vis spectrophotometer.[3]

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or as required for solubility and transparency in the desired wavelength range).

  • Sample: Purified benzothiazine derivative.

  • Volumetric flasks and pipettes: For accurate preparation of solutions.

II. Sample Preparation
  • Stock Solution Preparation: Accurately weigh a small amount of the purified benzothiazine derivative (e.g., 1-5 mg) and dissolve it in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

  • Working Solution Preparation: From the stock solution, prepare a series of dilutions to obtain working solutions of lower concentrations (e.g., 1 x 10⁻⁵ M). The final concentration should be adjusted to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0 Absorbance Units).

III. Measurement Procedure
  • Instrument Warm-up: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

  • Wavelength Range Selection: Set the desired wavelength range for the scan (e.g., 200-800 nm).

  • Baseline Correction:

    • Fill two clean quartz cuvettes with the pure solvent.

    • Place the cuvettes in both the reference and sample holders of the spectrophotometer.

    • Perform a baseline correction (autozero) to subtract the absorbance of the solvent and the cuvettes.[8]

  • Sample Measurement:

    • Remove the cuvette from the sample holder.

    • Rinse the cuvette with a small amount of the sample solution and then fill it with the sample solution.

    • Place the sample cuvette back into the sample holder.

    • Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength in the selected range.

  • Data Analysis:

    • The resulting spectrum will be a plot of absorbance versus wavelength.

    • Identify the wavelength(s) at which the maximum absorbance occurs (λmax).

    • Record the λmax value(s) and the corresponding absorbance.

Visualizing the Factors at Play

The following diagram illustrates the key structural features of a substituted benzothiazine and their influence on the electronic transitions that give rise to its UV-Vis absorption spectrum.

G cluster_molecule Substituted Benzothiazine Molecule cluster_transitions Electronic Transitions cluster_output UV-Vis Spectrum Benzothiazine Benzothiazine Core (Chromophore) Substituent Substituent (R) (e.g., EDG or EWG) Benzothiazine->Substituent Modifies Electron Density HOMO HOMO Energy Level Substituent->HOMO Raises/Lowers Energy LUMO LUMO Energy Level Substituent->LUMO Raises/Lowers Energy Solvent Solvent Polarity Solvent->HOMO Stabilizes/Destabilizes Solvent->LUMO Stabilizes/Destabilizes HOMO->LUMO π → π* or n → π* transition Energy_Gap Energy Gap (ΔE) Determines λmax HOMO->Energy_Gap LUMO->Energy_Gap Lambda_max Absorption Maximum (λmax) Energy_Gap->Lambda_max Inversely Proportional

Caption: Factors influencing the UV-Vis absorption maximum of benzothiazine derivatives.

Conclusion and Future Directions

This guide provides a foundational understanding of the UV-Vis absorption characteristics of benzothiazine derivatives. While a comprehensive experimental dataset for a wide array of these compounds remains to be fully developed, the principles outlined here, along with comparative data from related heterocyclic systems, offer valuable guidance for researchers. The interplay of the inherent electronic structure of the benzothiazine core with the electronic effects of substituents and the polarity of the surrounding solvent environment dictates the observed absorption maxima.

Future research should focus on the systematic synthesis and photophysical characterization of a broader range of benzothiazine derivatives to build a comprehensive spectral library. Such a database would be an invaluable resource for the rational design of novel benzothiazines with tailored absorption properties for applications in medicinal chemistry, sensor technology, and functional dyes.

References

  • Maliyappa, M. R., Keshavayya, J., Shoukat Ali, R. A., & Harisha, S. (2018). Synthesis, Characterization, Solvatochromic and Biological studies of novel Benzothiazole based azo dyes. Journal of Chemical and Pharmaceutical Sciences, 11(1), 209-215. Available at: [Link]

  • Sharma, V., Kumar, R., & Singh, P. (2020). Base induced synthesis of 4H-1,4-benzothiazines and their computational studies. RSC Advances, 10(52), 31383-31393. Available at: [Link]

  • Maliszewski Paczkowski, I., Pluczinski, L., & Campo, L. F. (2023). Synthesis, solvatochromism and estimation of ground and excited state dipole moments of silylated benzothiazole dyes. Research Square. Available at: [Link]

  • Birus, I., Ilić, N., Kojić, M., Martin-Kleiner, I., & Piantanida, I. (2023). The Benzothiazine Core as a Novel Motif for DNA-Binding Small Molecules. Molecules, 28(11), 4499. Available at: [Link]

  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. Available at: [Link]

  • METTLER TOLEDO. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Available at: [Link]

  • Irfan, A., Al-Sehemi, A. G., & As-Saidi, M. H. (2019). The electronic and optical properties of benzothiazine and benzothiazole based heterocyclic compounds: Density functional theory study. Journal of Molecular Structure, 1198, 126887. Available at: [Link]

  • Agarwal, S., Agarwal, D. K., Gautam, N., & Gautam, D. C. (2025). Synthesis, Characterization and Evaluation of Antioxidant Activity of Some New Benzothiazine Derivatives. International Journal of Drug Design and Discovery, 6(1), 1417-1422. Available at: [Link]

  • Ebead, Y. H., Selim, M. A., & Ibrahim, S. A. (2010). Solvatochromic, acid-base features and time effect of some azo dyes derived from 1,3-benzothiazol-2-ylacetonitrile: experimental and semiempirical investigations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 760-768. Available at: [Link]

  • Dabholkar, V. V., & Gavande, R. P. (2011). Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. Arabian Journal of Chemistry, 4(3), 225-229. Available at: [Link]

  • Ebead, Y. H., Selim, M. A., & Ibrahim, S. A. (2010). Solvatochromic, Acid-Base Features and Time Effect of Some Azo Dyes Derived From 1,3-benzothiazol-2-ylacetonitrile: Experimental and Semiempirical Investigations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 760-768. Available at: [Link]

  • Krystkowiak, E., & Maciejewski, A. (2025). Synthesis and Study of Novel Benzothiazole Derivatives with Potential Nonlinear Optical Properties. Molecules, 30(15), 3456. Available at: [Link]

  • Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analysis. Journal of Materials Science and Chemical Engineering, 12(3), 32-50. Available at: [Link]

  • S. G. B., & S, S. K. (2025). Synthesis, Computational, and UV-Vis Absorption Studies of Novel Benzothiazole Azo Derivatives and Their Biological Potentials. ChemistrySelect, 10(29). Available at: [Link]

  • Bhattacharya, B., & Sarkar, U. (2019). Experimental and theoretical calculation on the electronic transitions of benzothiazoline-2-thione. Journal of Molecular Structure, 1183, 24-30. Available at: [Link]

  • Maliszewski Paczkowski, I., Pluczinski, L., & Campo, L. F. (2023). UV–Vis absorption spectra of benzothiazoles 3a-b and 4a-b in in different solvents (c = 10–6 M). ResearchGate. Available at: [Link]

  • El-Azhary, A. A. (2026). Theoretical and Experimental Investigation of the Electronic Spectra of Antitumor Compounds. Spectroscopy, 41(1). Available at: [Link]

  • Ghosh, A., & Kadish, K. M. (2015). UV-vis spectra comparing the effects of the substituent and β,β'-benzo fusion upon going from (a) NiTPP(MN) 2 to (b) NiTPP(MN) 2 Br 2 and then to (c) NiMBP(MN) 2 in CH 2 Cl 2 at ∼5 × 10 −6 M. ResearchGate. Available at: [Link]

  • Kumar, A., & Singh, R. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. International Journal of Creative Research Thoughts, 6(4), 828-841. Available at: [Link]

  • Rajeshirke, M., Kadam, M., & Sekar, N. (2019). Solvent and Substituents Effect on the UV/Vis Absorption Spectra of Novel Acidochromic 2-Aminothiazole Based Disperse Mono Azo Dyes. Fibers and Polymers, 20(3), 485-493. Available at: [Link]

  • Gautam, N., Ajmera, N., Gupta, S., & Gautam, D. C. (2012). Synthesis, spectral characterization and biological evaluation of 4H-1,4-benzothiazines, their sulfones and ribofuranosides. European Journal of Chemistry, 3(1), 106-111. Available at: [Link]

  • NIST. (n.d.). Benzothiazole. NIST WebBook. Available at: [Link]

  • d'Ischia, M., et al. (2023). The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. Molecules, 28(17), 6291. Available at: [Link]

  • Mor, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. Available at: [Link]

Sources

Validation

High-Resolution Structural Elucidation of 1,4-Benzothiazine Scaffolds: A Comparative Guide

The 1,4-benzothiazine scaffold is a privileged heterocyclic pharmacophore, structurally analogous to phenothiazines, and is heavily utilized in the development of antipsychotic, anti-cancer, and antimicrobial agents. The...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,4-benzothiazine scaffold is a privileged heterocyclic pharmacophore, structurally analogous to phenothiazines, and is heavily utilized in the development of antipsychotic, anti-cancer, and antimicrobial agents. The pharmacological efficacy of these molecules is intrinsically linked to their precise 3D geometry—specifically, the non-planar "butterfly" fold along the nitrogen-sulfur axis.

In rational drug design, elucidating this stereochemistry is paramount. As an application scientist, choosing the correct analytical modality to map these coordinates can mean the difference between a successful structure-based drug design (SBDD) campaign and a failed one. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against alternative structural modalities and provides a self-validating experimental framework for analyzing 1,4-benzothiazine derivatives.

Comparative Structural Modalities

While multiple techniques exist to probe molecular structure, they operate on fundamentally different physical principles and yield different types of data.

  • Single-Crystal X-Ray Diffraction (SC-XRD): The gold standard for small-molecule crystallography. It provides sub-angstrom resolution, capturing exact dihedral angles and thiazine ring puckering parameters. It is the only technique that definitively maps solid-state intermolecular interactions (e.g., weak C–H···O hydrogen bonds and π-π stacking) critical for formulation stability.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for confirming bulk purity and dynamic solution-state connectivity. However, NMR relies on time-averaged signals and cannot directly output the static 3D coordinates or solid-state packing required to understand crystalline polymorphs.

  • Cryogenic Electron Microscopy (Cryo-EM): Revolutionary for massive macromolecular targets, but fundamentally limited for small molecules (<500 Da) in isolation. Cryo-EM is only deployed when the 1,4-benzothiazine is bound to a large protein complex.

  • Density Functional Theory (DFT): Quantum chemical calculations (e.g., B3LYP/6-31G(d)) provide theoretical optimized geometries. While DFT correlates well with experimental data, it struggles to predict complex polymorphic crystal packing without empirical SC-XRD data to anchor the model.

Quantitative Performance Comparison
ModalitySpatial ResolutionPrimary OutputSample StateConformational CaptureThroughput
SC-XRD < 0.8 Å (Atomic) 3D Coordinates, Thermal Ellipsoids Single Crystal Solid-state (Absolute) Medium
NMR Spectroscopy N/A (Connectivity)Chemical Shifts, J-CouplingsSolutionDynamic / Time-averagedHigh
Cryo-EM 2.0 – 4.0 ÅCoulomb Potential MapVitrified IceMacromolecular bound stateLow
DFT Modeling TheoreticalOptimized GeometryIn silicoVacuum / Implicit SolventHigh

Structural Workflow Visualization

The decision matrix for elucidating 1,4-benzothiazine structures depends entirely on the sample state and the specific data required for the drug development pipeline.

Workflow Start 1,4-Benzothiazine Scaffold Sub1 Crystalline Solid State Start->Sub1 Sub2 Solution / Amorphous Start->Sub2 XRD Single-Crystal X-Ray Diffraction (High Res, 3D Packing) Sub1->XRD Absolute Stereochemistry NMR NMR Spectroscopy (Dynamic Conformation) Sub2->NMR Solution Dynamics Cryo Cryo-EM (Macromolecular Complexes) XRD->Cryo Ligand Binding Coordinates DFT DFT Computational Modeling (In Silico Validation) XRD->DFT Validates Puckering Parameters NMR->DFT Correlates Chemical Shifts

Workflow for structural elucidation of 1,4-benzothiazine scaffolds across different modalities.

Self-Validating SC-XRD Protocol for 1,4-Benzothiazines

To ensure scientific integrity, crystallographic workflows must be designed as self-validating systems. The following protocol outlines the optimal methodology for isolating the 3D coordinates of a 1,4-benzothiazine derivative, explaining the causality behind each physical manipulation.

Step 1: Controlled Nucleation (Slow Evaporation)
  • Procedure: Dissolve the synthesized 1,4-benzothiazine in a binary solvent system (e.g., 95% EtOH/H₂O). Allow slow evaporation at 293 K.

  • Causality: 1,4-benzothiazines possess a hydrophobic aromatic core and polar heteroatoms. A binary solvent system leverages this amphiphilicity. As the volatile ethanol evaporates, the dielectric constant of the solution increases, gently forcing the hydrophobic scaffold to nucleate. This slow kinetic approach prevents rapid precipitation, which causes crystal twinning.

  • Validation Check: Examine the crystal under a polarized light microscope. Complete optical extinction at every 90° of rotation confirms a single, continuous crystal lattice, validating it for diffraction.

Step 2: Cryo-Mounting and Goniometer Alignment
  • Procedure: Submerge the selected crystal (approx. 0.31 × 0.19 × 0.15 mm) in paratone oil, harvest using a polyimide micro-loop, and mount on the diffractometer goniometer.

  • Causality: Paratone oil displaces the mother liquor. This acts as a cryoprotectant, preventing the formation of crystalline ice during flash-cooling, which would otherwise produce parasitic powder diffraction rings that obscure the sample's data.

  • Validation Check: Optical centering. The crystal must remain perfectly stationary at the crosshairs across a 360° rotation of the φ and ω axes, validating its spatial alignment within the ~100 μm X-ray beam path.

Step 3: Low-Temperature Data Collection
  • Procedure: Irradiate the sample using Mo Kα (λ = 0.71073 Å) or Cu Kα radiation while maintaining a 150 K nitrogen cryo-stream.

  • Causality: Cryogenic temperatures freeze out dynamic disorder and minimize atomic thermal vibrations (Debye-Waller factors). This is critical for resolving the weak C–H···O hydrogen bonds that stabilize 1,4-benzothiazine crystal packing along specific crystallographic axes.

  • Validation Check: Monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 across symmetrically equivalent reflections validates the integrity of the diffraction data and confirms the absence of significant radiation damage.

Step 4: Structure Solution and Riding Model Refinement
  • Procedure: Solve the phase problem via intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Apply a multi-scan absorption correction (e.g., SADABS) to account for the heavy sulfur atom. Constrain hydrogen atoms to riding models.

  • Causality: Because X-rays scatter off electron clouds, hydrogen atoms (possessing only one electron) are poorly resolved. Constraining them to idealized "riding" positions prevents over-parameterization of the mathematical model, ensuring a robust refinement.

  • Validation Check: Generate a Crystallographic Information File (CIF) and pass it through the IUCr CheckCIF algorithm. The absence of Level A or B alerts validates the model's geometric and crystallographic physical reality.

Crystallographic Data Analysis: Puckering and Conformation

The biological activity of 1,4-benzothiazines is heavily dependent on the "twisted boat" conformation of the thiazine ring, which mimics the bioactive conformation of phenothiazine antipsychotics (1).

SC-XRD is the only modality that provides the exact Cremer-Pople puckering parameters required to quantify this fold. For example, in the crystal structure of 4-benzyl-2H-benzo[b][1,4]thiazin-3(4H)-one, the puckering parameters are quantitatively defined as Q = 0.6272 Å, θ = 63.91°, and φ = 325.56° (2). Furthermore, the dihedral angle between the fused aromatic ring and the substituent ring is typically ~86.5°, creating the distinct butterfly fold.

These precise 3D geometries, validated by SC-XRD and supported by computational DFT studies (3), are what allow the scaffold to intercalate into DNA grooves or bind to specific biological targets (4).

References

  • Garg, N., et al. (2017). 1,4-Benzothiazines-A Biologically Attractive Scaffold. Current Organic Chemistry (PubMed Central).
  • Sebbar, N. K., et al. (2015). Crystal structure of 4-benzyl-2H-benzo[b][1,4]thiazin-3(4H)-one. IUCr Crystallographic Communications.
  • Radovanović, K., et al. (2023). The Benzothiazine Core as a Novel Motif for DNA-Binding Small Molecules. MDPI Molecules.
  • Sharma, P., et al. (2021). Base induced synthesis of 4H-1,4-benzothiazines and their computational studies. RSC Advances.

Sources

Safety & Regulatory Compliance

Safety

7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine proper disposal procedures

This guide provides essential operational and logistical safety protocols for handling and disposing of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine . Designed for researchers and drug development professionals, this doc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential operational and logistical safety protocols for handling and disposing of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine . Designed for researchers and drug development professionals, this document synthesizes regulatory safety data with field-proven laboratory practices to ensure environmental compliance and personnel safety.

Chemical Profile and Hazard Causality

7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine is an aromatic heterocyclic organic compound consisting of a benzene ring fused with a six-membered thiazine ring (containing nitrogen and sulfur), further substituted with a bromine atom[1].

Understanding the structural components of this molecule is critical for determining its hazard profile and subsequent disposal pathway. The presence of the covalently bound halogen (bromine) dictates that this material cannot be treated as standard organic waste. During thermal destruction, the bromine atom will form hydrobromic acid (HBr), a highly corrosive gas that requires specialized scrubber systems found only in designated halogenated waste incinerators.

Table 1: Physicochemical and Hazard Summary

Property / ClassificationDetailOperational Implication
Physical Form Solid / Crystalline Powder[1]Prone to aerosolization; requires draft protection.
Molecular Weight ~230.12 g/mol [1]Relevant for stoichiometric waste tracking.
GHS Hazard: H315 Causes skin irritation[2]Mandates chemically resistant dermal protection.
GHS Hazard: H319 Causes serious eye irritation[2]Mandates tight-fitting safety goggles.
GHS Hazard: H335 May cause respiratory irritation[2]Must be handled exclusively within a certified fume hood.

Operational Handling Protocol

To establish a self-validating safety system, personnel must not only follow steps but understand the mechanistic reasons behind them.

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all weighing, transfer, and reaction setups inside a properly functioning chemical fume hood. Causality: The crystalline powder form can generate microscopic dust. Inhalation directly triggers the H335 respiratory irritation hazard[2].

  • Personal Protective Equipment (PPE): Don standard laboratory PPE, including a flame-resistant lab coat, safety goggles (not just glasses, to mitigate H319 risks), and nitrile gloves. Causality: Nitrile provides a sufficient barrier against incidental contact with solid brominated heterocycles, preventing H315 skin irritation[2].

  • Spill Mitigation: In the event of a localized powder spill, do not dry-sweep, as this aerosolizes the irritant. Gently cover the spill with damp absorbent paper to suppress dust, carefully scoop the material into a designated solid waste container, and wash the area thoroughly with soap and water[2].

Logistical Disposal Plan

Improper disposal of halogenated compounds leads to severe environmental contamination and facility fines. 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine must be strictly managed as Halogenated Hazardous Waste .

Step-by-Step Disposal Methodology:

  • Primary Segregation: Never mix this compound or its reaction byproducts with non-halogenated solvent waste. Isolate all solid remnants, contaminated filter paper, and empty vials into a dedicated, chemically compatible high-density polyethylene (HDPE) container marked specifically for "Halogenated Solid Waste."

  • Liquid Waste Management: If the compound is dissolved in an organic solvent (e.g., Dichloromethane, DMSO), the entire solution must be routed to the "Halogenated Liquid Waste" carboy.

  • Labeling and Inventory: Affix a standardized hazardous waste label detailing the exact chemical name (no abbreviations), the concentration (if in solution), and the primary hazards (Irritant).

  • Final Treatment Routing: Transfer the sealed, labeled containers to your facility's Environmental Health and Safety (EHS) staging area. EHS will contract a licensed hazardous waste facility to perform high-temperature commercial incineration . Causality: High-temperature incineration (>1000°C) is required to break the robust aromatic and heterocyclic bonds. The incinerator must be equipped with alkaline flue-gas scrubbers to neutralize the resulting HBr gas, preventing corrosive atmospheric emissions.

Waste Routing Visualization

The following diagram illustrates the logical flow of waste segregation to ensure compliance and safety.

WasteRouting Start Waste Generation: 7-bromo-3,4-dihydro- 2H-benzo[b][1,4]thiazine Decision Physical State? Start->Decision SolidWaste Halogenated Solid Waste (HDPE Container) Decision->SolidWaste Powder / Contaminated PPE LiquidWaste Halogenated Liquid Waste (Solvent Carboy) Decision->LiquidWaste Dissolved in Solvent EHS EHS Collection & Manifesting SolidWaste->EHS LiquidWaste->EHS Incineration High-Temp Incineration with Alkaline Scrubbers EHS->Incineration Contracted Disposal

Fig 1: Halogenated waste segregation and disposal workflow for brominated heterocycles.

References

  • Safety Data and Handling for 7-bromo-3,4-dihydro-2H-1,4-benzothiazine Fisher Scientific[Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 7-bromo-3,4-dihydro-2H-benzo[b]thiazine

A Comprehensive Guide to Personal Protective Equipment for Handling 7-bromo-3,4-dihydro-2H-benzo[b][1][2]thiazine In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Personal Protective Equipment for Handling 7-bromo-3,4-dihydro-2H-benzo[b][1][2]thiazine

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, heterocyclic compounds such as 7-bromo-3,4-dihydro-2H-benzo[b][1]thiazine (CAS No: 193414-60-7) are of significant interest. As a Senior Application Scientist, it is my priority to ensure that our partners in research and development can work with such compounds with the highest degree of safety and confidence. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when handling this specific benzothiazine derivative, moving beyond a simple checklist to instill a culture of safety through understanding.

Hazard Profile of 7-bromo-3,4-dihydro-2H-benzo[b][1][2]thiazine

Before delving into protective measures, it is crucial to understand the inherent hazards of the material . 7-bromo-3,4-dihydro-2H-benzo[b][1]thiazine is a solid compound with the following harmonized hazard classifications:

  • H315: Causes skin irritation. [2][3]

  • H319: Causes serious eye irritation. [2][3]

  • H335: May cause respiratory irritation. [2][3]

The GHS pictogram associated with this compound is the GHS07 exclamation mark, and the signal word is "Warning". These classifications indicate that the primary routes of exposure and concern are dermal contact, eye contact, and inhalation of the solid particulate form.

Hazard StatementGHS CodeDescription
Causes skin irritationH315Direct contact with the skin can lead to inflammation and irritation.
Causes serious eye irritationH319Contact with the eyes can result in significant irritation and potential damage.
May cause respiratory irritationH335Inhalation of dust or powder can irritate the respiratory tract.
Core Personal Protective Equipment (PPE) Requirements

Based on the hazard profile, a multi-layered approach to PPE is mandatory to create a robust barrier between the researcher and the chemical. The following table outlines the minimum PPE requirements.

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. These materials provide a suitable barrier against a wide range of chemicals. Always inspect gloves for punctures or degradation before use. For prolonged handling or in case of submersion, consider double-gloving.
Eyes/Face Safety goggles with side-shields or a face shieldTightly fitting safety goggles are essential to prevent airborne particles from entering the eyes.[1] In situations where there is a higher risk of splashing or aerosol generation, a full-face shield worn over safety goggles provides an additional layer of protection.[4]
Body Laboratory coatA standard, long-sleeved laboratory coat should be worn at all times to protect the skin and personal clothing from contamination. For handling larger quantities, consider a coat with elastic cuffs for a more secure fit.
Respiratory Approved respirator (if necessary)An N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood, or if there is a potential for exceeding exposure limits.[4] Surgical masks do not provide adequate respiratory protection against fine chemical dust.[5]
Procedural Workflow for PPE Selection and Use

The selection and use of PPE should not be a static process but rather a dynamic one that adapts to the specific experimental context. The following workflow, represented as a diagram, illustrates the decision-making process.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence (to prevent contamination) cluster_disposal Disposal Review_SDS Review Safety Data Sheet (SDS) for 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine Assess_Procedure Assess Experimental Procedure for Exposure Risks (e.g., weighing, transferring, heating) Review_SDS->Assess_Procedure Select_Gloves Select appropriate gloves (Nitrile/Neoprene) Assess_Procedure->Select_Gloves Select_Eye_Face Select eye/face protection (Goggles/Face Shield) Assess_Procedure->Select_Eye_Face Select_Body Select body protection (Lab Coat) Assess_Procedure->Select_Body Select_Respiratory Assess need for respiratory protection (N95 Respirator) Assess_Procedure->Select_Respiratory Don_Coat 1. Don Lab Coat Select_Gloves->Don_Coat Select_Eye_Face->Don_Coat Select_Body->Don_Coat Select_Respiratory->Don_Coat Don_Resp 2. Don Respirator (if required) Don_Coat->Don_Resp Don_Goggles 3. Don Goggles/Face Shield Don_Resp->Don_Goggles Don_Gloves 4. Don Gloves (over cuffs) Don_Goggles->Don_Gloves Perform_Work Perform work in a certified chemical fume hood Don_Gloves->Perform_Work Doff_Gloves 1. Remove Gloves Perform_Work->Doff_Gloves Doff_Goggles 2. Remove Goggles/Face Shield Doff_Gloves->Doff_Goggles Doff_Coat 3. Remove Lab Coat Doff_Goggles->Doff_Coat Doff_Resp 4. Remove Respirator (if worn) Doff_Coat->Doff_Resp Dispose_PPE Dispose of all used PPE as hazardous waste Doff_Resp->Dispose_PPE Wash_Hands Wash hands thoroughly Dispose_PPE->Wash_Hands

PPE Selection and Use Workflow
Step-by-Step Donning and Doffing Procedures

The order in which PPE is put on (donned) and taken off (doffed) is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on the lab coat and fasten it completely.

  • Respirator (if required): If the risk assessment indicates a need for respiratory protection, don the respirator at this stage. Ensure it has a proper seal.

  • Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

Doffing Sequence (to minimize contamination):

  • Gloves: Remove gloves by peeling them off from the cuff downwards, turning them inside out. Avoid touching the outside of the gloves with bare skin.

  • Goggles/Face Shield: Remove eye and face protection from the back of the head.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Respirator (if worn): Remove the respirator from the back of the head.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Disposal of Contaminated PPE

All PPE that has been in contact with 7-bromo-3,4-dihydro-2H-benzo[b][1]thiazine must be considered hazardous waste.

Disposal Protocol:

  • Segregation: Designate a specific, clearly labeled, and sealed waste container for "Halogenated Organic Waste".[6]

  • Collection: Place all used gloves, disposable lab coats, and other contaminated materials directly into this designated container.[6]

  • Final Disposal: The sealed container must be disposed of through a licensed hazardous waste disposal facility, typically via high-temperature incineration.[6] Do not mix this waste with general laboratory trash.

By adhering to these detailed procedures, researchers can confidently and safely handle 7-bromo-3,4-dihydro-2H-benzo[b][1]thiazine, ensuring both personal safety and the integrity of their research.

References

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

Sources

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